molecular formula C21H19F3N4O6S B15559033 Trovafloxacin mesylate CAS No. 147059-75-4

Trovafloxacin mesylate

Cat. No.: B15559033
CAS No.: 147059-75-4
M. Wt: 512.5 g/mol
InChI Key: DYNZICQDCVYXFW-GIPYJWDTSA-N
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Description

Trovafloxacin mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of trovafloxacin and methanesulfonic acid. A broad-spectrum antibiotic that was withdrawn from the market due to risk of liver failure. It has a role as an antibacterial drug, an antimicrobial agent, a DNA synthesis inhibitor, a hepatotoxic agent and a topoisomerase IV inhibitor. It contains a trovafloxacin(1+).
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1997. It was withdrawn in at least one region. This drug has a black box warning from the FDA.

Properties

IUPAC Name

7-[(1R,5S)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3.CH4O3S/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24;1-5(2,3)4/h1-4,7,10-11,16H,5-6,24H2,(H,29,30);1H3,(H,2,3,4)/t10-,11+,16?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNZICQDCVYXFW-GIPYJWDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045701
Record name Trovafloxacin mesylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147059-75-4
Record name Trovafloxacin mesylate [USAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trovafloxacin mesylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-[(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hex-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid mesylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROVAFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1LKO80WN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Trovafloxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trovafloxacin (B114552) is a broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][3] By targeting these enzymes, trovafloxacin disrupts DNA replication, transcription, and repair, leading to bacterial cell death. This guide provides a detailed overview of the molecular mechanisms, quantitative activity, and relevant experimental protocols for studying the action of trovafloxacin mesylate.

Core Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Trovafloxacin exerts its bactericidal effect by forming a stable ternary complex with the bacterial type II topoisomerase and DNA. This complex traps the enzyme in a state where it has cleaved the DNA strands but is unable to religate them, leading to the accumulation of double-strand DNA breaks.[4][5] These breaks are potent triggers of the bacterial SOS response, a DNA damage repair pathway that, when overwhelmed, leads to apoptosis.[6]

Inhibition of DNA Gyrase

In many Gram-negative bacteria, DNA gyrase is the primary target of trovafloxacin.[7] DNA gyrase is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for relieving the topological stress that arises during DNA replication and transcription.[1][3] Trovafloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, inhibiting its supercoiling activity and stabilizing the cleavage complex.[4][5]

Inhibition of Topoisomerase IV

In most Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is the preferential target of trovafloxacin.[7][8][9][10] Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[1][3] Trovafloxacin's inhibition of topoisomerase IV prevents this crucial step, leading to failed cell division and death.[7][8][9][10]

The following diagram illustrates the dual-targeting mechanism of trovafloxacin.

cluster_main Trovafloxacin Mechanism of Action cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV Inhibits Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling Catalyzes DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Leads to Replication_Transcription_Neg Replication & Transcription Supercoiling->Replication_Transcription_Neg Enables Decatenation Chromosome Decatenation Topo_IV->Decatenation Catalyzes Topo_IV->DS_Breaks Leads to Cell_Division Cell Division Decatenation->Cell_Division Enables SOS_Response SOS Response DS_Breaks->SOS_Response Induces Cell_Death Bacterial Cell Death SOS_Response->Cell_Death Overwhelmed pathway leads to SOS_Pathway cluster_main Trovafloxacin-Induced SOS Response Trovafloxacin Trovafloxacin Topoisomerase_Complex DNA Gyrase / Topo IV -DNA Complex Trovafloxacin->Topoisomerase_Complex Stabilizes DS_Breaks Double-Strand DNA Breaks Topoisomerase_Complex->DS_Breaks Causes ssDNA Single-Stranded DNA (ssDNA) DS_Breaks->ssDNA Generates RecA RecA RecA_Filament RecA-ssDNA Filament RecA->RecA_Filament Forms ssDNA->RecA Activates LexA LexA Repressor RecA_Filament->LexA Promotes Autocleavage SOS_Genes SOS Genes (sulA, umuD, etc.) LexA->SOS_Genes Repression Lifted SOS_Box SOS Box LexA->SOS_Box Binds to & Represses DNA_Repair DNA Repair (Error-prone & Error-free) SOS_Genes->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest SOS_Genes->Cell_Cycle_Arrest SOS_Box->SOS_Genes Controls Cell_Death Cell Death DNA_Repair->Cell_Death If overwhelmed leads to Cell_Cycle_Arrest->Cell_Death If damage persists Experimental_Workflow cluster_workflow Workflow for Trovafloxacin Mechanism of Action Studies Start Start MIC_Screening MIC Screening (Broad Panel of Bacteria) Start->MIC_Screening Enzyme_Purification Purification of DNA Gyrase & Topo IV MIC_Screening->Enzyme_Purification SOS_Induction_Assay SOS Response Induction Assay (e.g., recA promoter fusion) MIC_Screening->SOS_Induction_Assay Supercoiling_Assay DNA Gyrase Supercoiling Assay Enzyme_Purification->Supercoiling_Assay Relaxation_Assay Topoisomerase IV Relaxation Assay Enzyme_Purification->Relaxation_Assay Determine_IC50 Determine IC50 Values Supercoiling_Assay->Determine_IC50 Relaxation_Assay->Determine_IC50 Cleavage_Assay_Gyrase DNA Gyrase Cleavage Assay Determine_CC25 Determine CC25 Values Cleavage_Assay_Gyrase->Determine_CC25 Cleavage_Assay_TopoIV Topoisomerase IV Cleavage Assay Cleavage_Assay_TopoIV->Determine_CC25 Determine_IC50->Cleavage_Assay_Gyrase Determine_IC50->Cleavage_Assay_TopoIV Conclusion Elucidate Mechanism Determine_CC25->Conclusion SOS_Induction_Assay->Conclusion

References

Trovafloxacin Mesylate: A Technical Guide to its Discovery, Synthesis, and Core Scientific Principles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trovafloxacin (B114552), a synthetic fluoroquinolone antibiotic, emerged from a research program aimed at developing a broad-spectrum antibacterial agent with improved activity against Gram-positive pathogens and pharmacokinetics suitable for once-daily dosing.[1] Marketed as Trovan, it demonstrated potent activity against a wide range of aerobic and anaerobic bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.[2][3][4] Despite its initial promise and efficacy in treating serious infections, trovafloxacin's clinical use was severely restricted and ultimately withdrawn from the market due to a significant risk of severe, idiosyncratic hepatotoxicity.[5][6] This guide provides a comprehensive technical overview of the discovery, detailed synthesis process, mechanism of action, and key experimental data related to trovafloxacin mesylate.

Discovery and Development

The discovery of trovafloxacin (formerly CP-99,219) was the result of a targeted research initiative to enhance the antibacterial spectrum of quinolones, particularly against Gram-positive organisms and anaerobes, while maintaining robust Gram-negative activity.[1] The key structural innovation was the introduction of a novel (1α, 5α, 6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl) substituent at the C-7 position of the naphthyridone core.[1][4] This unique bicyclic diamine moiety conferred the desired improvement in potency against pathogens like Streptococcus pneumoniae (including penicillin-resistant strains), staphylococci, and enterococci, surpassing the activity of earlier fluoroquinolones like ciprofloxacin.[1][7] The N-1 substituent is a 2,4-difluorophenyl group.[1] The drug was developed as a mesylate salt to improve its physicochemical properties.[1] An intravenous prodrug, alatrofloxacin (B117182) mesylate (CP-116,517), was also developed; it is an L-alanyl-L-alanine derivative that is rapidly converted to active trovafloxacin in the body.[8][9]

Mechanism of Action

Trovafloxacin exerts its bactericidal effect by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication, transcription, and repair.[3]

  • Topoisomerase IV: This enzyme's primary role is in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells during cell division.[1][3]

By forming a stable complex with the enzyme-DNA intermediate, trovafloxacin blocks the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[2][10] This mechanism is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides, allowing fluoroquinolones to be effective against pathogens resistant to these agents.[4]

G cluster_replication Bacterial DNA Replication & Segregation cluster_inhibition Mechanism of Inhibition DNA Bacterial Chromosome Supercoiled_DNA Negatively Supercoiled DNA DNA->Supercoiled_DNA DNA Gyrase (Topoisomerase II) Replicated_DNA Catenated Daughter Chromosomes Supercoiled_DNA->Replicated_DNA Replication Segregated_DNA Segregated Chromosomes Replicated_DNA->Segregated_DNA Topoisomerase IV Bacterial Cell Division Bacterial Cell Division Segregated_DNA->Bacterial Cell Division Trovafloxacin Trovafloxacin DNA Gyrase\n(Topoisomerase II) DNA Gyrase (Topoisomerase II) Trovafloxacin->DNA Gyrase\n(Topoisomerase II) Inhibits Topoisomerase IV Topoisomerase IV Trovafloxacin->Topoisomerase IV Inhibits Cell Death Bactericidal Effect (Cell Death) DNA Gyrase\n(Topoisomerase II)->Cell Death Topoisomerase IV->Cell Death

Caption: Mechanism of action of Trovafloxacin. (Max Width: 760px)

Chemical Synthesis

The synthesis of trovafloxacin is a multi-step process involving the construction of the fluoronaphthyridone core and the subsequent coupling with the novel 3-azabicyclo[3.1.0]hexyl diamine side chain. A representative synthesis is outlined below, based on publicly available information, including patents filed by Pfizer.[5]

G cluster_core Naphthyridone Core Synthesis cluster_sidechain Side Chain Synthesis cluster_final Final Assembly & Hydrolysis A 2,4-Dichloro- 5-fluorobenzoyl chloride C Intermediate A A->C + Diethylamine B Ethyl 3-(N,N-dimethylamino)acrylate B->C + (EtO)3CH D Ethyl 1-(2,4-difluorophenyl)-6,7-difluoro- 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate C->D Cyclization L Coupled Product D->L Nucleophilic Substitution E N-Cbz-3-pyrroline G Pyrrazolidine Intermediate E->G 1,3-Dipolar Cycloaddition F Ethyl Diazoacetate F->G H Cyclopropylpyrrolidine Ring G->H Pyrolysis (Loss of N2) I Carboxylic Acid H->I Saponification J Boc-Protected Amine I->J Curtius Rearrangement + t-BuOH K (1α,5α,6α)-6-(tert-Butoxycarbonylamino) -3-azabicyclo[3.1.0]hexane J->K Hydrogenation (Cbz deprotection) K->L M Trovafloxacin L->M Hydrolysis (Ester) + Deprotection (Boc) This compound This compound M->this compound + Methanesulfonic Acid G cluster_setup Animal Preparation cluster_dosing Dosing Regimen (Time = 0) cluster_analysis Endpoint Analysis A Acclimate C57BL/6 mice (8-10 weeks old) for >= 1 week B Fast mice overnight (optional, enhances sensitivity) A->B C Prepare Trovafloxacin suspension (e.g., in 0.5% methylcellulose) D Administer Trovafloxacin (e.g., 150 mg/kg) via oral gavage (Time = 0h) C->D E Administer non-hepatotoxic dose of LPS (e.g., from E. coli) via i.p. injection (Time = 2-4h post-Trovafloxacin) D->E F Euthanize mice (e.g., 6-8h post-LPS) G Collect Blood Sample F->G H Harvest Liver Tissue F->H I Measure Plasma ALT/AST levels G->I K Measure Cytokines (e.g., TNF-α) G->K J Histopathological Analysis (H&E Staining) H->J Evaluate Liver Injury Evaluate Liver Injury I->Evaluate Liver Injury J->Evaluate Liver Injury K->Evaluate Liver Injury

References

Chemical and physical properties of Trovafloxacin mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Trovafloxacin mesylate. It includes detailed experimental protocols for key analytical methods, a summary of quantitative data in a structured tabular format, and visualizations of its mechanism of action and analytical workflow to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

This compound is the methanesulfonate (B1217627) salt of trovafloxacin, a synthetic broad-spectrum fluoroquinolone antibiotic. Its chemical and physical characteristics are fundamental to its formulation, stability, and pharmacokinetic behavior.

General Information
  • Chemical Name: 7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid[1][2]

  • CAS Number: 147059-75-4[1][2][3][4][5]

  • Molecular Formula: C₂₀H₁₅F₃N₄O₃ · CH₄O₃S

  • Appearance: White to off-white powder[4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueExperimental Method
Molecular Weight 512.46 g/mol Mass Spectrometry[5]
Melting Point >250 °C (with decomposition)Differential Scanning Calorimetry (DSC)[4]
pKa (at 25°C) pKa₁: 5.87 (carboxylic acid)pKa₂: 8.09 (amino group)Potentiometric Titration[6]
Solubility Water: Soluble (to 50 mM)DMSO: Soluble (to 100 mM)Equilibrium Solubility Method[2]
UV Absorption (λmax) 275 nmUV-Visible Spectrophotometry[7]

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for obtaining reliable and reproducible data.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the determination of the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A filtered and degassed mixture of a phosphate (B84403) buffer and acetonitrile. A typical mobile phase consists of 0.04 M phosphoric acid, acetonitrile, tetrabutylammonium (B224687) hydroxide (B78521), and 0.005 M dibutyl amine phosphate (83:16.85:0.05:0.1, v/v), with the pH adjusted to 3.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 275 nm.[7]

  • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in the mobile phase.

    • Prepare the sample solution by accurately weighing and dissolving the this compound in the mobile phase to a similar concentration as the standard.

    • Filter both solutions through a 0.45 µm syringe filter.

    • Inject the standard and sample solutions into the chromatograph.

    • The purity of the sample is calculated by comparing the peak area of the analyte in the sample chromatogram to that of the standard.

pKa Determination by Potentiometric Titration

This method outlines the determination of the acid dissociation constants (pKa) of this compound.

  • Instrumentation: A calibrated potentiometer with a pH electrode.

  • Titrants: Standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent, such as a methanol-water or acetonitrile-water binary mixture, to a concentration of approximately 1 mM.[8][9]

    • Maintain a constant ionic strength using a background electrolyte like 0.15 M potassium chloride (KCl).[8]

  • Procedure:

    • Calibrate the pH meter using standard buffers.

    • Place the sample solution in a thermostated vessel and immerse the pH electrode.

    • Titrate the solution with the standardized acid or base, adding small increments of the titrant.[9]

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence points.

    • The pKa values are determined from the titration curve, typically by identifying the pH at the half-equivalence points or by analyzing the first and second derivatives of the curve.[10]

Mechanism of Action

This compound exerts its bactericidal effects by targeting and inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its broad-spectrum activity. The inhibition of these enzymes leads to the disruption of DNA replication, transcription, and repair, ultimately resulting in bacterial cell death.[11][12]

MechanismOfAction cluster_bacterium Bacterial Cell Trovafloxacin Trovafloxacin Mesylate DNAGyrase DNA Gyrase Trovafloxacin->DNAGyrase Inhibits TopoisomeraseIV Topoisomerase IV Trovafloxacin->TopoisomeraseIV Inhibits DNAProcesses DNA Replication, Transcription, Repair DNAGyrase->DNAProcesses TopoisomeraseIV->DNAProcesses CellDeath Bacterial Cell Death DNAProcesses->CellDeath Disruption leads to

Caption: this compound's mechanism of action.

Analytical Workflow

A typical analytical workflow for the quality control of this compound involves a series of tests to confirm its identity, purity, and other critical quality attributes.

AnalyticalWorkflow start Start: Sample Receipt sample_prep Sample Preparation (Weighing, Dissolution) start->sample_prep hplc HPLC Analysis (Purity & Assay) sample_prep->hplc dsc DSC Analysis (Melting Point) sample_prep->dsc uv_vis UV-Vis Spectroscopy (Identity & λmax) sample_prep->uv_vis titration Potentiometric Titration (pKa) sample_prep->titration data_review Data Review & Interpretation hplc->data_review dsc->data_review uv_vis->data_review titration->data_review pass_fail Compliance Check (Pass/Fail) data_review->pass_fail release Release for Formulation pass_fail->release Pass reject Reject Batch pass_fail->reject Fail end End release->end reject->end

Caption: Quality control workflow for this compound.

References

An In-depth Technical Guide to the Spectroscopic Data Analysis of Trovafloxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trovafloxacin (B114552) mesylate, a synthetic fluoroquinolone antibiotic, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair.[1][2][3][4] Despite its efficacy, trovafloxacin was withdrawn from the market due to concerns about hepatotoxicity. Understanding its chemical and physical properties through spectroscopic analysis remains critical for researchers in drug development and analytical sciences. This guide provides a comprehensive overview of the spectroscopic data for trovafloxacin mesylate, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis) spectrophotometry, and Mass Spectrometry (MS). Detailed experimental protocols and data interpretation are presented to aid in the identification, characterization, and quantification of this compound.

Spectroscopic Data Analysis

Spectroscopic techniques are fundamental in the structural elucidation and quantitative analysis of pharmaceutical compounds. This section summarizes the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The analysis of ¹H and ¹³C NMR spectra in a deuterated solvent like DMSO-d₆ allows for the unambiguous assignment of protons and carbons in the molecule.[5]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.22 - 8.03 (m)107.6 - 159.0
CH₂ (piperazine)2.56 - 2.79 (m)45.9 - 58.1
OCH₃3.45 - 3.72 (m)Not Applicable
CH (piperazine)4.23 - 4.51 (m)Not Applicable
CH (fluoroquinolone)5.13 - 5.45 (m)Not Applicable
OH9.39 - 9.46 (m)Not Applicable
C=ONot Applicable~177.0
C-FNot ApplicableNot specified
CH₃ (mesylate)~2.30 (s)~39.0

Note: Specific assignments for each proton and carbon are determined through 2D NMR techniques. The data presented is a general representation based on typical chemical shift ranges for similar structures and available information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum reveals characteristic vibrations of its key structural components.

Table 2: FT-IR Spectroscopic Data for this compound (KBr Pellet)

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3365–3333 (broad)O-H stretchCarboxylic acid, water
~3050C-H stretchAromatic
2924, 2857C-H stretchAliphatic (CH₂, CH₃)
~1725 (strong)C=O stretchCarboxylic acid
~1620 (strong)C=O stretchKetone
1659–1653C=C stretchAromatic ring
1454C-H bendCH₃
~1380S=O stretchMesylate
1271, 1227C-O stretchCarboxylic acid, ether
1050-1000 (strong)C-F stretchFluoro substituent
~1030S-O stretchMesylate

Note: The assignments are based on typical vibrational frequencies for the functional groups present in the molecule and data from similar fluoroquinolone structures.[6][7][8][9]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a quantitative analytical technique used to determine the concentration of this compound in solution by measuring its absorbance of UV or visible light. The wavelength of maximum absorbance (λmax) is a key characteristic.

Table 3: UV-Vis Spectrophotometric Data for this compound

Solvent/Method λmax (nm) Molar Absorptivity (ε)
HPLC Mobile Phase275Not Specified
Chloroform (after extraction with Bromothymol Blue)415Not Specified
Chloroform (after extraction with Eriochrome Black-T)530Not Specified
General (in acidic solution)250 - 310Not Specified

Note: The λmax can vary depending on the solvent and the pH of the solution.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. Electrospray ionization (ESI) is a common method for analyzing fluoroquinolones.

Table 4: ESI-MS/MS Fragmentation Data for Trovafloxacin

Ion m/z (Mass-to-Charge Ratio) Interpretation
[M+H]⁺416.1Protonated molecule (Trovafloxacin base)
[M+H-H₂O]⁺398.1Loss of a water molecule
[M+H-CO₂]⁺372.1Loss of carbon dioxide from the carboxylic acid group
[M+H-H₂O-CO]⁺370.1Subsequent loss of carbon monoxide
Further Fragments314, 288, 245, 231Cleavage of the piperazine (B1678402) ring and other parts of the molecule

Note: The fragmentation pattern can provide valuable information for structural confirmation and for developing quantitative LC-MS/MS methods.[12][13]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and accurate spectroscopic data.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • DMSO-d₆ (99.9 atom % D)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard

Instrumentation:

  • NMR spectrometer (e.g., Bruker, 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform. Phase and baseline correct the spectra. Integrate the signals in the ¹H NMR spectrum. Reference the chemical shifts to the TMS signal at 0 ppm.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

Instrumentation:

  • FT-IR spectrometer with a DTGS or MCT detector

Procedure:

  • Sample Preparation (KBr Pellet Method): [14]

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[14]

    • Transfer the mixture to a pellet die.

    • Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is analyzed to identify the characteristic absorption bands of the functional groups.

UV-Vis Spectrophotometry

Objective: To determine the λmax and quantify the concentration of this compound in solution.

Materials:

  • This compound sample

  • Appropriate solvent (e.g., methanol, 0.1 M HCl)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

Instrumentation:

  • UV-Vis spectrophotometer (double beam)

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in a specific volume of the chosen solvent. Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Wavelength Scan: Use the highest concentration standard solution to scan across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax). Use the solvent as a blank.

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the unknown sample in the same solvent and measure its absorbance at the λmax.

  • Concentration Determination: Determine the concentration of the unknown sample from the calibration curve using its absorbance value.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To confirm the identity and quantify this compound in a complex matrix.

Materials:

  • This compound standard

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase modification)

  • SPE cartridges for sample cleanup (if necessary)

Instrumentation:

  • HPLC or UHPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Dissolve the sample in a suitable solvent. For complex matrices like biological fluids, a sample extraction and cleanup step (e.g., protein precipitation followed by solid-phase extraction) may be necessary.[6]

  • LC Separation:

    • Column: A C18 reversed-phase column is commonly used.[6]

    • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (acetonitrile or methanol), both containing a small amount of formic acid (e.g., 0.1%), is typical.[6]

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.

    • Injection Volume: 5-20 µL.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+) is typically used for fluoroquinolones.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where the precursor ion (e.g., m/z 416.1 for trovafloxacin) is selected and fragmented, and one or more specific product ions are monitored.

    • Optimization: The ESI source parameters (e.g., capillary voltage, source temperature) and collision energy for fragmentation should be optimized for trovafloxacin to achieve maximum sensitivity.

  • Data Analysis: The identity of trovafloxacin is confirmed by its retention time and the presence of the specific precursor-to-product ion transitions. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve.

Visualization of Mechanisms

Understanding the mechanism of action and potential toxicity pathways of a drug is crucial. Graphviz diagrams are used here to visualize these complex relationships.

Analytical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a pharmaceutical compound like this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolution/ Extraction Sample->Dissolution FTIR FTIR Sample->FTIR Solid State Purification Purification/ Cleanup (SPE) Dissolution->Purification NMR NMR Dissolution->NMR UVVis UV-Vis Dissolution->UVVis LCMS LC-MS/MS Purification->LCMS Structure Structural Elucidation NMR->Structure FTIR->Structure Quantification Quantification UVVis->Quantification LCMS->Structure LCMS->Quantification Purity Purity Assessment LCMS->Purity

Caption: General workflow for spectroscopic analysis of this compound.

Mechanism of Action: Inhibition of Bacterial Enzymes

Trovafloxacin exerts its antibacterial effect by targeting DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and ultimately cell death.

G Trovafloxacin Trovafloxacin Complex Ternary Complex (Drug-Enzyme-DNA) Trovafloxacin->Complex DNAGyrase DNA Gyrase DNAGyrase->Complex TopoIV Topoisomerase IV TopoIV->Complex Replication DNA Replication & Repair Complex->Replication Inhibition Replication->DNAGyrase Replication->TopoIV Death Bacterial Cell Death Replication->Death Failure

Caption: Trovafloxacin's inhibition of DNA gyrase and topoisomerase IV.

Postulated Hepatotoxicity Pathway: Inflammasome Activation

One of the proposed mechanisms for trovafloxacin-induced liver injury involves the formation of reactive metabolites that trigger an inflammatory response through the activation of inflammasomes.

G Trovafloxacin Trovafloxacin Metabolism CYP450 Metabolism (in Hepatocytes) Trovafloxacin->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite DAMPs Release of DAMPs (e.g., HSP40) ReactiveMetabolite->DAMPs causes Inflammasome NLRP3 Inflammasome Activation (in Macrophages) DAMPs->Inflammasome Caspase1 Caspase-1 Activation Inflammasome->Caspase1 Cytokines Pro-inflammatory Cytokines (IL-1β, IL-18) Caspase1->Cytokines cleaves pro-forms Injury Liver Injury Cytokines->Injury contributes to

Caption: Inflammasome activation pathway in trovafloxacin hepatotoxicity.

References

In Vitro Antibacterial Spectrum of Trovafloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of trovafloxacin (B114552), a fluoroquinolone antibiotic. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. Trovafloxacin exerts its bactericidal action by inhibiting DNA gyrase and topoisomerase IV, essential enzymes involved in bacterial DNA replication, transcription, and repair.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Trovafloxacin

The in vitro potency of trovafloxacin has been extensively evaluated against a wide range of clinically significant bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), for various Gram-positive, Gram-negative, and anaerobic bacteria.

Gram-Positive Aerobes
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)--0.032 - 0.05-
Staphylococcus aureus (Methicillin-resistant, MRSA)--1.0-
Coagulase-negative staphylococci--0.064-
Streptococcus pneumoniae (Penicillin-susceptible)-0.06 - 0.120.064≤0.25[1]
Streptococcus pneumoniae (Penicillin-resistant)---≤0.25[1]
Group A and B streptococci--0.125-
Group C and G streptococci--0.064-
Enterococcus faecalis--0.25-
Enterococcus faecium--16.0-
Gram-Negative Aerobes
Bacterial SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli--0.03-
Klebsiella pneumoniae--0.09-
Proteus mirabilis----
Acinetobacter spp.----
Pseudomonas aeruginosa101-1.0 - 2.08.0 - 16.0
Anaerobic Bacteria
Bacterial Species / GroupNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis91≤0.5--
Bacteroides fragilis group (other species)130≤2.0--
Prevotella spp.49---
Fusobacterium spp.62---
Clostridium spp.61---
Peptostreptococcus spp.38---
Gram-positive non-spore-forming rods35---
All anaerobes tested557--≤2.0

Experimental Protocols

The determination of in vitro antibacterial susceptibility of trovafloxacin is performed using standardized methods, primarily broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS). These methods provide reproducible and quantitative results in the form of MIC values.

Broth Microdilution Method (based on CLSI document M07)

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Solutions : Trovafloxacin is dissolved in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations. For fastidious organisms such as Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.

  • Inoculum Preparation : A standardized inoculum of the test bacterium is prepared. This typically involves growing the bacteria to a specific turbidity, equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution tray.

  • Inoculation and Incubation : The microdilution trays, containing the serially diluted trovafloxacin and the bacterial inoculum, are incubated at 35°C for 16-20 hours in ambient air. For capnophilic organisms like S. pneumoniae, incubation is performed in an atmosphere of 5% CO₂.

  • MIC Determination : Following incubation, the trays are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of trovafloxacin that completely inhibits the visible growth of the organism.

  • Quality Control : The accuracy and precision of the test are monitored by concurrently testing reference strains with known MIC values, such as Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, and Pseudomonas aeruginosa ATCC 27853.

Agar Dilution Method (based on CLSI documents M07 and M11)

The agar dilution method is considered a reference method for antimicrobial susceptibility testing, particularly for anaerobic bacteria.

  • Preparation of Agar Plates : Trovafloxacin is incorporated into molten agar medium (e.g., Mueller-Hinton agar for aerobes, or supplemented Brucella blood agar for anaerobes) at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation : A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation : A standardized volume of the bacterial suspension (typically delivering 10⁴ CFU per spot) is inoculated onto the surface of the agar plates containing the different concentrations of trovafloxacin.

  • Incubation : The inoculated plates are incubated under appropriate conditions. For aerobic bacteria, this is typically at 35°C for 16-20 hours. For anaerobic bacteria, plates are incubated in an anaerobic environment for 48 hours.

  • MIC Determination : The MIC is determined as the lowest concentration of trovafloxacin that prevents the visible growth of the bacteria on the agar surface.

  • Quality Control : Reference strains such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741 are used for quality control when testing anaerobic bacteria.

Visualizations

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

G cluster_replication Bacterial DNA Replication cluster_enzymes Target Enzymes cluster_trovafloxacin Trovafloxacin Action DNA Bacterial Chromosomal DNA (Supercoiled) Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Introduces negative supercoils Unwound_DNA Unwound DNA for Replication Replicated_DNA Replicated Daughter Chromosomes (Catenated) Unwound_DNA->Replicated_DNA Replication Process TopoIV Topoisomerase IV Replicated_DNA->TopoIV Decatenation of daughter chromosomes Gyrase->Unwound_DNA Relaxes positive supercoils TopoIV->DNA Segregated Chromosomes Trovafloxacin Trovafloxacin Inhibition1 Inhibition Trovafloxacin->Inhibition1 Inhibition2 Inhibition Trovafloxacin->Inhibition2 Inhibition1->Gyrase Inhibition2->TopoIV G cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis A Prepare serial dilutions of Trovafloxacin in broth C Inoculate microdilution wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect wells for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

References

Trovafloxacin Mesylate: A Potent Inhibitor of Pannexin 1 Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trovafloxacin (B114552), a broad-spectrum fluoroquinolone antibiotic, has been identified as a potent and specific inhibitor of the pannexin 1 (PANX1) channel.[1][2][3] This discovery has unveiled a novel mechanism of action for this class of drugs, with significant implications for understanding both its therapeutic effects and potential side effects.[4][5] This technical guide provides a comprehensive overview of the inhibitory activity of trovafloxacin mesylate on PANX1, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Pannexin 1 (PANX1)

Pannexin 1 is a transmembrane protein that forms large-pore channels in the plasma membrane of various cell types.[4][6] These channels are crucial for intercellular communication through the release of signaling molecules, most notably adenosine (B11128) triphosphate (ATP).[7][8] PANX1-mediated ATP release is implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and mechanosensation.[6][9] During apoptosis, for instance, caspase-mediated cleavage of the PANX1 C-terminus leads to channel opening and the release of ATP, which acts as a "find-me" signal to attract phagocytes.[4][10]

This compound as a PANX1 Inhibitor

Trovafloxacin has been demonstrated to be a direct and potent inhibitor of PANX1 channels.[4][11] This inhibition is dose-dependent and occurs at concentrations achievable in human plasma (2-10 μM).[4] Notably, trovafloxacin's inhibitory effect is selective for PANX1, as it does not significantly affect connexin 43 gap junctions or pannexin 2 channels.[2][4]

Quantitative Inhibitory Activity

The inhibitory potency of trovafloxacin on PANX1 has been quantified through various experimental approaches. The half-maximal inhibitory concentration (IC50) for the PANX1 inward current has been determined to be approximately 4 μM.[1][2][3][4]

Parameter Value Assay Condition Reference
IC50~4 µMInhibition of PANX1 inward current at -50mV[1][2][3][4]

Mechanism of Action and Signaling Pathways

Trovafloxacin directly targets the PANX1 channel, leading to its blockade.[4] This inhibition prevents the release of ATP and the uptake of small molecules, such as the fluorescent dye TO-PRO-3, which are characteristic functions of open PANX1 channels.[4] Importantly, trovafloxacin does not interfere with the upstream events that lead to PANX1 activation, such as caspase 3/7 activation or the caspase-mediated cleavage of the PANX1 C-terminus during apoptosis.[1][2][4]

Signaling Pathway of PANX1 Activation and Trovafloxacin Inhibition in Apoptosis

The following diagram illustrates the signaling pathway leading to PANX1 activation during apoptosis and the point of inhibition by trovafloxacin.

PANX1_Activation_Inhibition cluster_apoptosis Apoptotic Stimulus cluster_caspase Caspase Cascade cluster_panx1 PANX1 Channel cluster_trovafloxacin Inhibition Apoptotic Stimulus Apoptotic Stimulus Caspase-3/7 Activation Caspase-3/7 Activation Apoptotic Stimulus->Caspase-3/7 Activation PANX1 (Closed) PANX1 (Closed) Caspase-3/7 Activation->PANX1 (Closed) Cleavage of C-terminus PANX1 (Open) PANX1 (Open) PANX1 (Closed)->PANX1 (Open) Conformational Change ATP Release ATP Release PANX1 (Open)->ATP Release Dye Uptake Dye Uptake PANX1 (Open)->Dye Uptake Trovafloxacin Trovafloxacin Trovafloxacin->PANX1 (Open) Blockade

Caption: PANX1 activation during apoptosis and its inhibition by trovafloxacin.

Experimental Protocols

The following sections detail the key experimental protocols used to characterize the inhibitory activity of trovafloxacin on PANX1.

Dye Uptake Assay

This assay measures the influx of a fluorescent dye, such as TO-PRO-3 or ethidium (B1194527) bromide, through open PANX1 channels.[4][12][13] Inhibition of PANX1 by trovafloxacin results in reduced dye uptake.

Materials:

  • Cells expressing PANX1 (e.g., Jurkat cells, N2a cells)[4][12]

  • Apoptosis-inducing agent (e.g., anti-Fas antibody, staurosporine)

  • This compound

  • Fluorescent dye (e.g., TO-PRO-3, YoPro-1, ethidium bromide)[4][12][13]

  • Flow cytometer or fluorescence microscope

Procedure:

  • Induce apoptosis in the cell line of choice.

  • Pre-incubate the apoptotic cells with varying concentrations of this compound or a vehicle control.

  • Add the fluorescent dye to the cell suspension.

  • Incubate for a specified period to allow for dye uptake.

  • Analyze the fluorescence intensity of the cells using flow cytometry or fluorescence microscopy. A reduction in fluorescence intensity in trovafloxacin-treated cells compared to the control indicates PANX1 inhibition.[4]

Dye_Uptake_Workflow Start Start Induce_Apoptosis Induce Apoptosis in Cells Start->Induce_Apoptosis Pre_incubation Pre-incubate with Trovafloxacin Induce_Apoptosis->Pre_incubation Add_Dye Add Fluorescent Dye (e.g., TO-PRO-3) Pre_incubation->Add_Dye Incubate Incubate for Dye Uptake Add_Dye->Incubate Analyze Analyze Fluorescence (Flow Cytometry/Microscopy) Incubate->Analyze End End Analyze->End ATP_Release_Workflow Start Start Induce_PANX1_Opening Induce PANX1 Channel Opening Start->Induce_PANX1_Opening Treat_Cells Treat with Trovafloxacin Induce_PANX1_Opening->Treat_Cells Collect_Supernatant Collect Supernatant Treat_Cells->Collect_Supernatant Measure_ATP Measure ATP (Luciferin-Luciferase Assay) Collect_Supernatant->Measure_ATP End End Measure_ATP->End Patch_Clamp_Workflow Start Start Establish_Patch Establish Patch-Clamp Configuration Start->Establish_Patch Record_Baseline Record Baseline PANX1 Currents Establish_Patch->Record_Baseline Apply_Trovafloxacin Apply Trovafloxacin Record_Baseline->Apply_Trovafloxacin Record_Inhibition Record Inhibited Currents Apply_Trovafloxacin->Record_Inhibition Analyze_Data Analyze Data (e.g., IC50) Record_Inhibition->Analyze_Data End End Analyze_Data->End

References

Early Research on Trovafloxacin Mesylate: A Technical Guide to its Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research into the antibacterial efficacy of trovafloxacin (B114552) mesylate. Trovafloxacin, a fluoronaphthyridone antibiotic, emerged as a promising broad-spectrum agent with notable activity against a wide array of pathogens.[1][2][3] This document collates and presents key quantitative data from foundational in vitro and in vivo studies, details the experimental protocols employed, and visualizes the underlying mechanisms and workflows.

Core Antibacterial Spectrum and Potency

Early research consistently highlighted trovafloxacin's potent activity against both Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[1][3][4][5][6][7] A distinguishing feature of trovafloxacin was its enhanced efficacy against Gram-positive pathogens, including strains resistant to earlier fluoroquinolones like ciprofloxacin.[8][9]

In Vitro Susceptibility Data

The in vitro activity of trovafloxacin was extensively evaluated against a diverse range of clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from several key early studies. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10]

Table 1: In Vitro Activity of Trovafloxacin and Comparator Fluoroquinolones against Gram-Positive Aerobes

OrganismTrovafloxacin MIC50 (mg/L)Ciprofloxacin MIC50 (mg/L)Ofloxacin MIC50 (mg/L)
Staphylococcus aureus (Methicillin-susceptible)0.0320.250.5
Staphylococcus aureus (Methicillin-resistant)1.0>16>16
Coagulase-negative staphylococci0.0640.251.0
Streptococcus pneumoniae0.064 - 0.121.0 - 2.01.0 - 2.0
Streptococcus pyogenes (Group A)0.1251.01.0
Enterococcus faecalis0.251.02.0
Enterococcus faecium16.0>32>32

Data compiled from multiple sources.[11][12][13]

Table 2: In Vitro Activity of Trovafloxacin and Comparator Fluoroquinolones against Gram-Negative Aerobes

OrganismTrovafloxacin MIC50 (mg/L)Ciprofloxacin MIC50 (mg/L)Ofloxacin MIC50 (mg/L)
Escherichia coli≤0.06≤0.060.12
Haemophilus influenzae≤0.06≤0.060.12
Moraxella catarrhalis≤0.06≤0.060.25
Pseudomonas aeruginosa1.00.52.0
Acinetobacter spp.0.251.02.0
Stenotrophomonas maltophilia<2.04.08.0

Data compiled from multiple sources.[9][12][14]

Table 3: In Vitro Activity of Trovafloxacin against Anaerobic Bacteria

OrganismTrovafloxacin MIC90 (mg/L)
Bacteroides fragilis group≤2.0
Prevotella spp.≤2.0
Porphyromonas spp.≤0.5
Fusobacterium nucleatum≤4.0
Peptostreptococci≤2.0

Data compiled from multiple sources.[15][16]

Mechanism of Action

Trovafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][17] These enzymes are critical for bacterial DNA replication, transcription, and repair.[17] By targeting these topoisomerases, trovafloxacin disrupts the supercoiling and segregation of bacterial DNA, leading to cell death.[2][17] This mechanism of action is distinct from that of other antibiotic classes like penicillins and macrolides, allowing trovafloxacin to be effective against pathogens resistant to these agents.[17]

Trovafloxacin_Mechanism_of_Action Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Trovafloxacin->Topoisomerase_IV Inhibits DNA_Supercoiling Negative DNA Supercoiling DNA_Gyrase->DNA_Supercoiling Mediates Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Chromosome_Segregation Daughter Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Mediates Topoisomerase_IV->Bacterial_Cell_Death DNA_Replication DNA Replication & Transcription DNA_Supercoiling->DNA_Replication Cell_Division Bacterial Cell Division Chromosome_Segregation->Cell_Division

Trovafloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The antibacterial efficacy of trovafloxacin was established through standardized in vitro susceptibility testing methods and in vivo animal models of infection.

In Vitro Susceptibility Testing

1. Broth Microdilution Method: This was a primary method for determining the Minimum Inhibitory Concentration (MIC) of trovafloxacin.[10][14]

  • Preparation of Trovafloxacin Solution: A stock solution of trovafloxacin was prepared, followed by serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) within 96-well microtiter plates.[10]

  • Inoculum Preparation: Bacterial isolates were cultured on fresh agar (B569324) plates. Several colonies were then suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension was further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the microtiter wells.[10]

  • Incubation and Interpretation: The inoculated plates were incubated at 35°C ± 2°C for 16-20 hours.[10] The MIC was recorded as the lowest concentration of trovafloxacin that completely inhibited visible bacterial growth.[10]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Trovafloxacin Stock Solution C Serial Dilution of Trovafloxacin in 96-well plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read wells for Visible Growth E->F G Determine MIC F->G

Generalized workflow for MIC determination by broth microdilution.

2. Agar Dilution Method: This method was also employed, particularly for anaerobic bacteria.[16] The principle is similar to broth dilution, but the antibiotic dilutions are incorporated into agar plates on which the bacterial strains are then inoculated.

3. Disk Diffusion (Kirby-Bauer) Method: This qualitative or semi-quantitative method was used to assess the susceptibility of bacterial isolates.[10] A paper disk impregnated with a standard amount of trovafloxacin (e.g., 10 µg) was placed on an agar plate inoculated with the test organism.[10] The diameter of the zone of growth inhibition around the disk was measured after incubation and correlated with the susceptibility of the organism.[10]

In Vivo Efficacy Studies

Animal models were crucial for evaluating the in vivo efficacy of trovafloxacin.[18] These studies provided insights into the drug's performance in a complex biological system.

  • Murine Pneumonia Model: Trovafloxacin demonstrated significant efficacy in a murine model of pneumonia caused by Streptococcus pneumoniae. It was shown to be more effective than comparators like temafloxacin (B1682013) and ciprofloxacin, a finding supported by pharmacokinetic studies showing higher concentrations of trovafloxacin in pulmonary tissue.[4][19]

  • Intra-abdominal Sepsis and Abscess Models: In models of mixed aerobic and anaerobic infections, such as intra-abdominal sepsis induced by Escherichia coli and Bacteroides fragilis, trovafloxacin effectively reduced bacterial counts and protected animals from lethal infection.[4][5][20] Its good tissue penetration was evidenced by higher drug concentrations in abscesses compared to serum.[5]

  • Staphylococcus aureus Endocarditis Model: In a rabbit model of left-sided endocarditis caused by both nafcillin-susceptible and -resistant Staphylococcus aureus, trovafloxacin was as efficacious as vancomycin (B549263) in clearing bacteremia and reducing bacterial counts in vegetations.[21]

In_Vivo_Efficacy_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation A Select Animal Model (e.g., Mouse, Rabbit) B Induce Infection with Pathogen of Interest A->B C Administer Trovafloxacin (Oral or IV) B->C D Administer Comparator Antibiotic or Placebo B->D E Monitor Survival Rates C->E F Measure Bacterial Load in Target Tissues C->F G Assess Pharmacokinetics (Drug concentration in tissue/serum) C->G D->E D->F H Determine In Vivo Efficacy E->H F->H G->H

A generalized workflow for in vivo animal model studies.

Conclusion

The early research on trovafloxacin mesylate established it as a potent antibacterial agent with a broad spectrum of activity. Its enhanced efficacy against Gram-positive pathogens and anaerobes, coupled with favorable in vivo performance in various animal models, positioned it as a significant development in the fluoroquinolone class. The data and methodologies outlined in this guide provide a foundational understanding of the antibacterial profile of trovafloxacin as determined by its initial scientific evaluation.

References

Trovafloxacin Mesylate: A Technical Guide to Topoisomerase IV and DNA Gyrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trovafloxacin (B114552), a fluoroquinolone antibiotic, exhibits potent antibacterial activity through the targeted inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.[1][2] Trovafloxacin's mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and subsequent cell death. This technical guide provides an in-depth analysis of the core mechanism of trovafloxacin mesylate, presenting quantitative data on its inhibitory potency, detailed experimental protocols for its evaluation, and visual representations of the underlying molecular pathways and experimental workflows. Although withdrawn from the market due to hepatotoxicity, the study of trovafloxacin's interaction with its targets remains valuable for the development of new antibacterial agents.

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

Trovafloxacin, like other fluoroquinolones, exerts its bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for resolving topological stress in DNA that arises during key cellular processes.

  • DNA Gyrase: Primarily involved in introducing negative supercoils into DNA, a process crucial for the initiation of DNA replication and transcription.[1][2]

  • Topoisomerase IV: Primarily responsible for the decatenation (unlinking) of daughter chromosomes following DNA replication, ensuring proper segregation into daughter cells.[1][2]

The inhibitory action of trovafloxacin proceeds through the formation of a ternary complex with the topoisomerase and DNA. By binding to this complex, trovafloxacin stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation of the DNA strands. This stalled cleavage complex effectively converts the essential enzyme into a DNA-damaging agent, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.

Trovafloxacin_Mechanism_of_Action cluster_0 Bacterial Cell cluster_1 Inhibition Pathway Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Cleavage_Complex_Gyrase Gyrase-DNA-Trovafloxacin Cleavage Complex DNA_Gyrase->Cleavage_Complex_Gyrase Forms Topo_IV->DNA Acts on Cleavage_Complex_TopoIV Topo IV-DNA-Trovafloxacin Cleavage Complex Topo_IV->Cleavage_Complex_TopoIV Forms DSB Double-Strand DNA Breaks Cleavage_Complex_Gyrase->DSB Cleavage_Complex_TopoIV->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Trovafloxacin's dual inhibition mechanism.

Quantitative Analysis of Inhibitory Activity

The potency of trovafloxacin against its target enzymes is quantified by determining its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The tables below summarize the IC50 values for trovafloxacin and other fluoroquinolones against DNA gyrase and topoisomerase IV from key bacterial pathogens.

Table 1: IC50 Values against Staphylococcus aureus Topoisomerases

FluoroquinoloneDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µM)
Trovafloxacin->5 (less potent)
Ciprofloxacin61.73.0
Sparfloxacin--
Levofloxacin--
Pefloxacin (B1679150)--
Moxifloxacin27.51.0
Gemifloxacin5.60.4

Data compiled from multiple sources. A direct IC50 value for trovafloxacin against purified S. aureus DNA gyrase was not available in the reviewed literature, though it is known to be a target. Trovafloxacin was found to be at least five times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage in S. aureus.[3][4]

Table 2: IC50 Values against Streptococcus pneumoniae Topoisomerases

FluoroquinoloneDNA Gyrase IC50 (µM)Topoisomerase IV IC50 (µM)
Trovafloxacin-1-2.5
Ciprofloxacin>10020-50
Sparfloxacin20-505-10
Clinafloxacin5-101-2.5

Data compiled from multiple sources. The inhibitory activity of these fluoroquinolones against S. pneumoniae topoisomerase IV is greater than against DNA gyrase.[5]

Experimental Protocols

The determination of IC50 values for trovafloxacin relies on in vitro enzymatic assays that measure the catalytic activity of purified DNA gyrase and topoisomerase IV. Below are detailed methodologies for these key experiments.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The inhibition of this activity by trovafloxacin is quantified.

Enzyme and Substrate Preparation:

  • Enzyme: Recombinant Staphylococcus aureus or Streptococcus pneumoniae DNA gyrase (subunits GyrA and GyrB) is overexpressed in E. coli and purified to homogeneity using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).[3][6]

  • Substrate: Relaxed pBR322 DNA is prepared by treating supercoiled pBR322 with a type I topoisomerase.

Reaction Mixture (Final Volume: 20-30 µL):

  • 35-50 mM Tris-HCl (pH 7.5-8.0)

  • 24-175 mM Potassium Glutamate

  • 4-10 mM MgCl₂

  • 1.5-2 mM DTT

  • 1-1.5 mM ATP

  • 1.8 mM Spermidine

  • 50-100 µg/mL Bovine Serum Albumin (BSA)

  • 0.5 µg Relaxed pBR322 DNA

  • Purified DNA Gyrase (1 Unit - amount required to fully supercoil the substrate under standard conditions)

  • Varying concentrations of this compound (or other fluoroquinolones)

Procedure:

  • On ice, combine the reaction buffer components, relaxed pBR322 DNA, and varying concentrations of trovafloxacin.

  • Add the purified DNA gyrase to initiate the reaction.

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer containing SDS and EDTA.

  • The reaction products are then subjected to electrophoresis on a 1% agarose (B213101) gel.

  • The gel is stained with ethidium (B1194527) bromide and visualized under UV light. Supercoiled and relaxed DNA forms will migrate at different rates.

  • The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 is calculated as the drug concentration that reduces the supercoiling activity by 50% compared to the no-drug control.

Gyrase_Supercoiling_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Relaxed_DNA Relaxed pBR322 DNA Reaction_Mix Reaction Mixture (Buffer, ATP, DNA, Trovafloxacin) Relaxed_DNA->Reaction_Mix Gyrase Purified DNA Gyrase Gyrase->Reaction_Mix Initiates Trovafloxacin_sol Trovafloxacin Solutions Trovafloxacin_sol->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Agarose_Gel Agarose Gel Electrophoresis Incubation->Agarose_Gel Stop Reaction & Load Visualization UV Visualization Agarose_Gel->Visualization Quantification Densitometry & IC50 Calculation Visualization->Quantification

Workflow for DNA gyrase supercoiling assay.
Topoisomerase IV Decatenation/Relaxation Assay

This assay assesses the ability of topoisomerase IV to either decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, or relax supercoiled plasmid DNA. Trovafloxacin's inhibition of these activities is measured.

Enzyme and Substrate Preparation:

  • Enzyme: Recombinant Staphylococcus aureus or Streptococcus pneumoniae topoisomerase IV (subunits ParC and ParE) is overexpressed and purified.[6][7]

  • Substrate: Kinetoplast DNA (kDNA) from Crithidia fasciculata for decatenation assays, or supercoiled pBR322 DNA for relaxation assays.

Reaction Mixture (Final Volume: 20-30 µL):

  • 40-50 mM HEPES-KOH or Tris-HCl (pH 7.6-7.9)

  • 100-350 mM Potassium Glutamate

  • 5-10 mM MgCl₂

  • 1-5 mM DTT

  • 1-1.5 mM ATP

  • 50 µg/mL BSA

  • 200-400 ng kDNA or supercoiled pBR322

  • Purified Topoisomerase IV (1 Unit - amount required for complete decatenation/relaxation)

  • Varying concentrations of this compound

Procedure:

  • Assemble the reaction mixture on ice with buffer, substrate, and different concentrations of trovafloxacin.

  • Initiate the reaction by adding purified topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction with a stop solution containing SDS and EDTA.

  • Analyze the products by 1% agarose gel electrophoresis.

  • For decatenation, catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. For relaxation, supercoiled and relaxed topoisomers are separated.

  • The gel is stained and visualized. The disappearance of the substrate (kDNA or supercoiled plasmid) and the appearance of the product (minicircles or relaxed plasmid) are quantified to determine the IC50.

Topo_IV_Decatenation_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis kDNA Kinetoplast DNA (kDNA) Reaction_Mix Reaction Mixture (Buffer, ATP, kDNA, Trovafloxacin) kDNA->Reaction_Mix Topo_IV Purified Topoisomerase IV Topo_IV->Reaction_Mix Initiates Trovafloxacin_sol Trovafloxacin Solutions Trovafloxacin_sol->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Agarose_Gel Agarose Gel Electrophoresis Incubation->Agarose_Gel Stop Reaction & Load Visualization UV Visualization Agarose_Gel->Visualization Quantification Densitometry & IC50 Calculation Visualization->Quantification

Workflow for Topo IV decatenation assay.

Conclusion

This compound is a potent dual inhibitor of bacterial DNA gyrase and topoisomerase IV. Its mechanism of action, involving the stabilization of the enzyme-DNA cleavage complex, provides a clear rationale for its bactericidal activity. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers in the field of antibacterial drug discovery. While the clinical use of trovafloxacin was halted due to safety concerns, a thorough understanding of its potent inhibitory mechanisms can inform the design and development of safer and more effective next-generation antibiotics targeting these essential bacterial enzymes.

References

Pharmacological profile of Trovafloxacin mesylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Pharmacological Profile of Trovafloxacin (B114552) Mesylate

Disclaimer: Trovafloxacin (marketed as Trovan) was withdrawn from the market in most countries due to a risk of severe, unpredictable, and sometimes fatal hepatotoxicity. This document is intended for academic, research, and drug development informational purposes only and does not constitute medical advice or an endorsement of its clinical use.

Introduction

Trovafloxacin mesylate is a synthetic, broad-spectrum fluoronaphthyridone antibacterial agent, structurally related to the fluoroquinolones.[1][2] Developed by Pfizer, it was available in an oral formulation (this compound) and as an intravenous prodrug, alatrofloxacin (B117182) mesylate, which is rapidly converted to trovafloxacin in the body.[2][3] Trovafloxacin was designed to provide potent, once-daily coverage against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria.[4] Its enhanced activity against pathogens like Streptococcus pneumoniae and anaerobes was a significant advantage over previous fluoroquinolones.[1][4]

Despite its promising antimicrobial spectrum and favorable pharmacokinetic profile, post-marketing surveillance revealed a significant risk of severe liver injury, including acute liver failure leading to transplantation or death.[5][6] This unacceptable safety profile led to severe restrictions on its use and its eventual withdrawal from the market.[1][5] This guide provides a detailed technical overview of the pharmacological profile of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

Primary Antibacterial Action

The primary bactericidal action of trovafloxacin results from the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][7]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary to relieve torsional strain during DNA replication and transcription. In many Gram-negative bacteria, DNA gyrase is the primary target for fluoroquinolones.[8][9]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Its inhibition prevents the partitioning of chromosomal DNA into daughter cells, leading to cell death.[1][7] In many Gram-positive bacteria, such as S. aureus and S. pneumoniae, topoisomerase IV is the primary target.[9]

Trovafloxacin stabilizes the complex formed between these enzymes and bacterial DNA, which blocks the movement of the replication fork and results in double-stranded DNA breaks, ultimately triggering cell death.[9] This mechanism is distinct from that of other antibiotic classes like beta-lactams, aminoglycosides, or macrolides, meaning there is no cross-resistance with these agents.[1][2]

cluster_targets Bacterial Targets Trovafloxacin Trovafloxacin BacterialCell Bacterial Cell Trovafloxacin->BacterialCell Enters DNAGyrase DNA Gyrase (Primary in Gram-Negatives) Trovafloxacin->DNAGyrase Binds to DNA-bound enzyme TopoIV Topoisomerase IV (Primary in Gram-Positives) Trovafloxacin->TopoIV Binds to DNA-bound enzyme ComplexGyrase Ternary Complex: Trovafloxacin-Gyrase-DNA DNAGyrase->ComplexGyrase Stabilizes ComplexTopoIV Ternary Complex: Trovafloxacin-TopoIV-DNA TopoIV->ComplexTopoIV Stabilizes ReplicationFork Blocked DNA Replication Fork ComplexGyrase->ReplicationFork ComplexTopoIV->ReplicationFork DSBs Double-Strand DNA Breaks ReplicationFork->DSBs Leads to CellDeath Bactericidal Effect (Cell Death) DSBs->CellDeath Induces

Caption: Trovafloxacin's primary mechanism of bactericidal action.

Other Pharmacological Activities

In addition to its antibacterial effects, trovafloxacin has been identified as a potent and selective inhibitor of the pannexin 1 (PANX1) channel, with an IC50 of approximately 4 μM.[10][11] PANX1 channels are involved in cellular communication, apoptosis, and inflammation. Inhibition of PANX1 by trovafloxacin has been shown to disrupt the fragmentation of apoptotic cells.[10] Furthermore, some studies suggest trovafloxacin can modulate inflammatory responses by affecting TNF-α and NF-κB signaling pathways, a mechanism that has been investigated in the context of its idiosyncratic hepatotoxicity.[10][12]

Antimicrobial Spectrum and In-Vitro Activity

Trovafloxacin exhibits a broad spectrum of activity, with particular potency against Gram-positive aerobes and anaerobic pathogens compared to earlier fluoroquinolones.[4]

Pathogen Category Organism MIC90 (μg/mL) Reference(s)
Gram-Positive Aerobes Streptococcus pneumoniae (Penicillin-Susceptible)0.12[13][14]
Streptococcus pneumoniae (Penicillin-Resistant)0.12 - 0.25[10][13]
Staphylococcus aureus (Methicillin-Susceptible)0.06[13]
Staphylococcus aureus (Methicillin-Resistant)1.0[13]
Enterococcus faecalis0.5[15]
Gram-Negative Aerobes Haemophilus influenzae≤0.06[13][16]
Moraxella catarrhalis≤0.06[13][16]
Escherichia coli0.12[15]
Klebsiella pneumoniae0.25[3]
Pseudomonas aeruginosa4.0 - 8.0[3][13]
Anaerobes Bacteroides fragilis group0.5 - 2.0[17]
Clostridium perfringens0.25[3]
Peptostreptococcus spp.0.5[17]
Atypical Pathogens Chlamydia pneumoniae1.0[18]
Mycoplasma pneumoniae0.125[19]

Pharmacokinetics and Metabolism

Trovafloxacin has a pharmacokinetic profile suitable for once-daily dosing. The oral formulation is well-absorbed, and its bioavailability allows for a seamless transition from intravenous to oral therapy without dose adjustment.[2][20]

Parameter Value (Oral - 200 mg dose) Value (Intravenous - 200 mg dose) Reference(s)
Tmax (Time to Peak Concentration) ~1 - 2 hoursEnd of infusion[2][21]
Cmax (Peak Serum Concentration) ~2.9 µg/mL~3.5 µg/mL[2][14]
AUC0-24 (Area Under the Curve) ~37 µg·h/mL~39 µg·h/mL[2][14]
Absolute Bioavailability ~88%N/A[2][22]
Elimination Half-Life (t½) ~10 - 12 hours~10 - 12 hours[21][22]
Protein Binding ~76%~76%[21]
Primary Route of Elimination Hepatic Metabolism / Biliary ExcretionHepatic Metabolism / Biliary Excretion[2][23]
Renal Excretion (unchanged) < 10%< 10%[21][22]
Absorption and Distribution

Trovafloxacin is well-absorbed from the gastrointestinal tract.[2] Co-administration with multivalent cations, such as those in antacids (aluminum or magnesium) or iron supplements, significantly impairs its absorption.[20][24] It achieves good penetration into various tissues and fluids, including cerebrospinal fluid.[20]

Metabolism and Excretion

Trovafloxacin is primarily metabolized in the liver via conjugation; the role of the cytochrome P450 (CYP450) enzyme system in its metabolism is minimal.[1][2] The main metabolites are an ester glucuronide (found in urine, ~13% of dose) and an N-acetyl metabolite (found in feces, ~9% of dose).[2][7] Because renal clearance of the parent drug is low, no dosage adjustment is required in patients with renal insufficiency.[21] However, dosage reduction is recommended for patients with mild to moderate cirrhosis.[23]

Pharmacodynamics

Trovafloxacin exhibits concentration-dependent bactericidal activity.[14] In-vitro pharmacodynamic models simulating human serum concentrations after a 200 mg oral dose demonstrated rapid and extensive killing of S. pneumoniae.[14] Viable bacterial counts were reduced by 5 to 6 logs to undetectable levels within 4 to 6 hours.[14] The potency of trovafloxacin, reflected by its low MIC values against key pathogens, results in high peak/MIC and AUC/MIC ratios, which are key predictors of fluoroquinolone efficacy.

Mechanisms of Resistance

Bacterial resistance to trovafloxacin, like other fluoroquinolones, develops slowly through a multi-step mutation process.[1] The general frequency of in-vitro resistance is low, estimated between 1x10⁻⁷ and 1x10⁻¹⁰.[1][7] The primary mechanisms include:

  • Target Site Mutations: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE) can alter the drug-binding site, reducing the affinity of trovafloxacin for its targets.[8][9] High-level resistance typically requires mutations in both target enzymes.[8]

  • Altered Drug Accumulation: Overexpression of native efflux pumps can actively transport trovafloxacin out of the bacterial cell, reducing its intracellular concentration.[8][9]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes, can protect the bacterial targets from fluoroquinolone inhibition, conferring low-level resistance and facilitating the selection of higher-level mutational resistance.[8]

start Bacterial Population (Susceptible) exposure Trovafloxacin Exposure start->exposure plasmid Acquisition of Resistance Plasmid (qnr) start->plasmid Horizontal Gene Transfer mutation1 Target Mutation (e.g., in gyrA or parC) exposure->mutation1 Selects for efflux Upregulation of Efflux Pumps exposure->efflux Selects for mutation2 Second Target Mutation (e.g., in parC or gyrA) exposure->mutation2 Selects for (in low-level resistant strain) low_resistance Low-Level Resistance mutation1->low_resistance efflux->low_resistance plasmid->low_resistance low_resistance->exposure Continued high_resistance High-Level Resistance mutation2->high_resistance

Caption: Key pathways leading to bacterial resistance to trovafloxacin.

Clinical Efficacy

Prior to its withdrawal, trovafloxacin demonstrated high clinical efficacy in treating a wide range of serious infections.[25]

Indication Dosage Regimen Comparator Clinical Success / Cure Rate Reference(s)
Community-Acquired Pneumonia 200 mg dailyCeftriaxone +/- Erythromycin>90%[22]
Nosocomial Pneumonia 300 mg dailyCiprofloxacin (B1669076) + Piperacillin/Tazobactam~77%[22]
Complicated Intra-abdominal Infection 300 mg IV then 200 mg oral dailyImipenem then Amoxicillin/ClavulanateComparable[3]
Acute Bacterial Sinusitis 200 mg dailyAmoxicillin/ClavulanateComparable[3]
Uncomplicated UTI 100 mg dailyCiprofloxacin≥93% (eradication)[22]
Urogenital Chlamydia 200 mg dailyOfloxacin~97%[22]
Meningococcal Meningitis (children) N/A (Alatrofloxacin)Ceftriaxone~90%[22]

Safety and Toxicology Profile

The clinical use of trovafloxacin was ultimately terminated due to its severe and unpredictable safety profile, dominated by hepatotoxicity.

Hepatotoxicity

Post-marketing reports revealed cases of serious liver injury, including symptomatic hepatitis, acute liver failure, and death.[19][26]

  • By June 1999, approximately 18 months after its launch, the FDA was aware of 140 cases of liver toxicity, including 14 cases of acute liver failure.[6][27]

  • These events led to liver transplantation in some patients and resulted in several deaths.[6][26]

  • The risk of serious liver injury was found to be significantly increased with treatment durations exceeding two weeks.[19]

  • The mechanism is believed to be idiosyncratic, as it was not predicted by preclinical animal studies and occurred in a small subset of patients.[27]

Other Adverse Events

Aside from hepatotoxicity, other notable adverse events were reported.

Adverse Event Category Specific Events Incidence Reference(s)
Nervous System Dizziness, lightheadednessCommon (up to 11%), especially in young women[3][13][20]
Headache>1%[13]
Seizures (rare)Caution advised in predisposed patients[19]
Gastrointestinal Nausea, vomiting, diarrhea4-8%[3][13]
Hypersensitivity Rash, pruritus<1%[26]
PhototoxicityPossible; sun exposure should be avoided[28]
Anaphylactic reactions (rare)Reported after first dose[19]
Cardiovascular QTc ProlongationPotential risk, especially with other QTc-prolonging drugs[1]

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) based on standard laboratory procedures.[15]

  • Preparation of Trovafloxacin Stock: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB and add it to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air (or appropriate conditions for the organism).

  • Reading Results: The MIC is defined as the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism.

prep_drug 1. Prepare Serial Dilutions of Trovafloxacin in Broth inoculate 3. Inoculate Microtiter Plate Wells with Bacteria and Drug Dilutions prep_drug->inoculate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate Plate (35°C, 16-20 hours) inoculate->incubate read 5. Read Plate for Visible Growth incubate->read mic Determine MIC: Lowest concentration with no visible growth read->mic

Caption: Experimental workflow for MIC determination by broth microdilution.

Protocol: Preparation of Trovafloxacin for In Vitro Cell Culture

This compound has low solubility at neutral pH, which can cause it to precipitate in standard cell culture media. This protocol minimizes this issue.[29]

  • Prepare High-Concentration Stock: Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 25 mg/mL). Ensure it is fully dissolved. Store this stock in aliquots at -80°C.

  • Intermediate Dilution: Before adding to the aqueous medium, perform an intermediate dilution of the DMSO stock solution in more DMSO. This step-wise dilution helps prevent the compound from crashing out of solution.

  • Final Dilution: Slowly add the intermediate DMSO dilution to the pre-warmed cell culture medium while gently vortexing or swirling.

  • Final Concentration Check: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically <0.5%).

  • Verification: After preparation, visually inspect the final medium for any signs of precipitation. If possible, confirm the final concentration using an analytical method like HPLC.

Conclusion

This compound possesses a powerful and broad-spectrum bactericidal profile, with notable advantages against Gram-positive and anaerobic pathogens. Its pharmacokinetic properties supported a convenient once-daily dosing regimen. However, its clinical utility was irrevocably compromised by the rare but severe and unpredictable risk of fatal hepatotoxicity. The story of trovafloxacin serves as a critical case study in drug development, highlighting the limitations of preclinical toxicology models and the paramount importance of post-marketing pharmacovigilance. Today, trovafloxacin remains a valuable tool for researchers studying mechanisms of drug-induced liver injury, bacterial resistance, and the function of non-bacterial targets like the PANX1 channel.

References

Trovafloxacin Mesylate (CAS No. 147059-75-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Trovafloxacin (B114552) mesylate is the methanesulfonate (B1217627) salt of trovafloxacin, a synthetic broad-spectrum fluoronaphthyridone antibiotic.[1][2] It exhibits potent activity against a wide range of Gram-positive, Gram-negative, and anaerobic microorganisms.[3][4] Developed by Pfizer under the brand name Trovan®, its use was significantly restricted shortly after its launch due to a risk of severe, idiosyncratic hepatotoxicity (liver damage).[5][6][7] This guide provides a comprehensive overview of its chemical properties, mechanism of action, pharmacokinetic profile, and the experimental protocols used for its evaluation, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Trovafloxacin mesylate is an off-white to pale yellow solid or powder.[4] Its key chemical and physical characteristics are summarized below.

PropertyValueSource(s)
CAS Number 147059-75-4[4][5]
Molecular Formula C₂₀H₁₅F₃N₄O₃ · CH₃SO₃H[4][8]
Molecular Weight 512.46 g/mol [4][8][9]
Appearance Off-white to pale yellow solid[4]
Melting Point >250°C (with decomposition)[10][11][12]
pKa (Strongest Acidic) 5.41[5][13]
pKa (Strongest Basic) 9.44[5][13]
LogP (Trovafloxacin) 0.31[6]
Solubility (Water) 10-20 mg/mL (may require sonication)[3][14]
Solubility (DMSO) >10 mg/mL (up to 116.67 mg/mL)[3][14]

Mechanism of Action

Trovafloxacin's primary antibacterial effect stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][7] By inhibiting their function, trovafloxacin disrupts these vital processes, leading to bacterial cell death.[15] This mechanism is distinct from that of other antibiotic classes like penicillins or macrolides, allowing it to be effective against pathogens resistant to those agents.[1][5]

More recently, trovafloxacin was also identified as a potent and selective inhibitor of the pannexin 1 (PANX1) channel, with an IC50 of 4 μM.[3] PANX1 channels are involved in cellular communication, including the release of "find-me" signals from apoptotic cells to attract phagocytes.[4] Inhibition of this channel by trovafloxacin can lead to the dysregulated fragmentation of apoptotic cells.[3]

Fig. 1: Trovafloxacin's inhibition of DNA gyrase and topoisomerase IV.

Pharmacokinetic Properties

Trovafloxacin is well-absorbed after oral administration, with an absolute bioavailability of approximately 88%.[5] It is primarily metabolized via Phase II conjugation, with minimal involvement of the cytochrome P450 system.[1][5] The main route of elimination is nonrenal, with about half of an oral dose being excreted unchanged in the feces and urine.[5][16]

ParameterValueSource(s)
Absolute Bioavailability ~88%[5]
Plasma Protein Binding ~76%[5]
Elimination Half-Life 9-12 hours[5][16]
Time to Peak Concentration (Tmax) ~1 hour[17]
Metabolism Conjugation (Glucuronidation, N-acetylation)[1][5][6]
Primary Excretion Route Biliary / Fecal (~43% unchanged)[5][18]
Urinary Excretion ~6% unchanged[5]
Major Metabolites Ester glucuronide, N-acetyl metabolite[5][6]

Pharmacodynamic Properties

Trovafloxacin has a broad spectrum of activity, with notable potency against Gram-positive bacteria like Streptococcus pneumoniae, including penicillin-resistant strains.[3]

OrganismMIC₉₀ (μg/mL)Source(s)
Pneumococci 0.125[4]
Penicillin-resistant pneumococci 0.06 - 0.25[3]

Hepatotoxicity and Associated Signaling Pathways

The clinical use of trovafloxacin was curtailed by cases of severe liver injury. Research suggests that this is an idiosyncratic reaction, potentially involving an inflammatory component. In vitro and animal models show that trovafloxacin can sensitize hepatocytes to the cytotoxic effects of tumor necrosis factor-alpha (TNF-α).[19][20] This synergistic toxicity is associated with the prolonged activation of stress-related signaling pathways, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), ultimately leading to apoptosis.[19] Other studies point to the role of reactive metabolites activating inflammasomes and trovafloxacin causing mitochondrial peroxynitrite stress, particularly in models with underlying mitochondrial dysfunction.[21][22]

cluster_pathway Proposed Hepatotoxicity Signaling Pathway cluster_kinases Stress Kinase Activation TVX Trovafloxacin JNK Prolonged JNK Activation TVX->JNK Sensitizes to ERK Prolonged ERK Activation TVX->ERK Sensitizes to TNF TNF-α Receptor TNF Receptor TNF->Receptor Receptor->JNK Receptor->ERK Caspases Caspase Activation JNK->Caspases ATR ATR Activation (DNA Damage Response) ERK->ATR ATR->Caspases Apoptosis Hepatocyte Apoptosis (Liver Injury) Caspases->Apoptosis

Fig. 2: Trovafloxacin and TNF-α synergistic cytotoxicity pathway.

Key Experimental Protocols

General Workflow for Preclinical Pharmacokinetic Studies

This protocol outlines a typical workflow for assessing the pharmacokinetic profile of trovafloxacin in animal models.[18]

cluster_workflow Pharmacokinetic Study Workflow Dosing 1. Dosing (Oral or IV in Animal Models) Sampling 2. Serial Sampling (Blood, Urine, Feces) Dosing->Sampling Prep 3. Sample Prep (e.g., Solid-Phase Extraction) Sampling->Prep Analysis 4. Quantification (e.g., HPLC-UV) Prep->Analysis Model 5. PK Modeling (Calculate T½, AUC, etc.) Analysis->Model

Fig. 3: General experimental workflow for pharmacokinetic studies.

Methodology:

  • Animal Models and Dosing: Utilize appropriate animal models such as Sprague-Dawley rats or beagle dogs.[18] Administer a single oral (gavage) or intravenous dose of this compound.[18]

  • Sample Collection: Collect serial blood samples at predetermined time points post-dosing. Separate serum or plasma for analysis.[18] Collect urine and feces over the study duration to assess excretion pathways.

  • Sample Preparation: Extract trovafloxacin and its metabolites from biological matrices. Solid-phase extraction (SPE) is a common method for cleaning up serum and urine samples prior to analysis.[18]

  • Analytical Quantification: Use a validated analytical method, such as reversed-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection (e.g., at 275 nm), to quantify the concentration of trovafloxacin and its metabolites.[18]

  • Pharmacokinetic Analysis: Use the resulting concentration-time data to calculate key pharmacokinetic parameters (e.g., half-life, Cmax, AUC, clearance) using non-compartmental or compartmental analysis software.

Trovafloxacin/LPS Co-exposure Model for Hepatotoxicity

This protocol describes a widely used mouse model to investigate the mechanisms of trovafloxacin-induced idiosyncratic liver injury.[20]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimation and Fasting: Acclimate mice to the facility for at least one week. Fast the mice for approximately 7 hours before drug administration to normalize drug absorption.[20]

  • Trovafloxacin Administration: Prepare a homogenous suspension of this compound in the vehicle. Administer trovafloxacin (e.g., 150 mg/kg) or vehicle to the respective animal groups via intragastric gavage.[20]

  • LPS Administration: Three hours after trovafloxacin administration, inject the mice intraperitoneally with a non-lethal dose of LPS (e.g., from E. coli) or sterile saline.[20]

  • Monitoring and Sample Collection: Monitor animals for signs of toxicity. At a predetermined endpoint (e.g., 6-8 hours after LPS injection), euthanize the mice.[20]

  • Analysis:

    • Blood Analysis: Collect blood via cardiac puncture to measure plasma alanine (B10760859) aminotransferase (ALT) levels as a marker of liver damage and to quantify cytokine levels.[20]

    • Histopathology: Harvest the liver. Fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining) to assess necrosis and inflammation.[20]

    • Molecular Analysis: Snap-freeze remaining liver tissue in liquid nitrogen for subsequent molecular analyses (e.g., Western blot, qPCR).[20]

Conclusion

This compound is a potent fluoroquinolone antibiotic with a well-defined mechanism of action targeting bacterial DNA replication. Its favorable pharmacokinetic profile, including a long half-life and good oral bioavailability, made it a promising therapeutic agent. However, its association with severe idiosyncratic hepatotoxicity, linked to complex interactions with inflammatory pathways, has relegated it to a tool for research into the mechanisms of drug-induced liver injury. The data and protocols presented in this guide offer a valuable technical resource for scientists in the fields of drug development, toxicology, and infectious disease research.

References

Methodological & Application

Trovafloxacin Mesylate In Vitro Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of Trovafloxacin mesylate, a broad-spectrum fluoroquinolone antibiotic. The following protocols and data are intended to facilitate research into its mechanism of action, cytotoxicity, and effects on cellular signaling pathways. Due to its known association with hepatotoxicity, careful consideration of experimental design, particularly in liver cell models, is crucial.[1][2]

Data Presentation

Solubility and Storage Recommendations
ParameterDetailsReference
Solvent Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[3][4][5]
Solubility in DMSO Approximately 25 mg/mL to over 100 mg/mL.[3][5]
Aqueous Solubility Highly pH-dependent. Solubility is significantly lower at neutral pH (~15 mg/L at pH 7.4) compared to acidic conditions (23 g/L at pH 3.5).[3][6]
Stock Solution Storage Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[3]
Working Solution Storage Aqueous working solutions are not recommended for storage and should be prepared fresh for immediate use.[3]
In Vitro Efficacy and Cytotoxicity
Cell LineAssayTreatmentResultReference
S. pneumoniaeMICTrovafloxacinMIC90: 0.125 µg/mL[4][7]
Human MonocytesMTT AssayTrovafloxacin (up to 10 µg/mL)No significant reduction in viability at concentrations achievable in humans.[8][9]
HepG2 cellsLDH AssayTrovafloxacin (20 µM) + TNF-α (4 ng/mL) for 24 hoursIncreased LDH leakage, indicating apoptosis.[4][7]
Hepa1c1c7 cellsCytotoxicity AssayTrovafloxacin + TNF-αTrovafloxacin sensitized cells to TNF-α-induced killing in a concentration-dependent manner.[10][11]
Apoptotic CellsPANX1 InhibitionTrovafloxacinIC50 of 4 µM for PANX1 inward current.[5][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of this compound solutions for in vitro cell culture experiments. Due to its low solubility in aqueous media at physiological pH, a DMSO stock solution is required.[3]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Aseptically weigh the appropriate amount of this compound powder. b. In a sterile tube, add the required volume of anhydrous DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary. d. Visually inspect the solution to ensure there are no particulates. e. Aliquot the stock solution into single-use sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 20 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in your desired cell culture medium to achieve the final working concentration. For a 20 µM working solution, a 1:500 dilution is required (e.g., add 2 µL of the 10 mM stock solution to 998 µL of cell culture medium). c. Mix thoroughly by gentle pipetting. d. Use the working solution immediately after preparation.

Note: The final DMSO concentration in the cell culture medium should be kept low (typically <0.5%) to minimize solvent-induced cytotoxicity.[3]

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol provides a method to assess the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

Materials:

  • Cells of interest (e.g., human monocytes, HepG2)

  • Complete cell culture medium

  • This compound working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest Trovafloxacin concentration).

  • Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Four hours before the end of the incubation period, add 10-20 µL of MTT solution to each well.

  • Return the plate to the incubator for the remaining 4 hours.

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Incubate the plate for an additional few hours at 37°C or overnight at room temperature in the dark, until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Co-treatment with TNF-α and Cytotoxicity Assessment (LDH Assay)

This protocol is designed to investigate the synergistic cytotoxicity of this compound and Tumor Necrosis Factor-alpha (TNF-α), a known inflammatory mediator.[12]

Materials:

  • Hepatocyte cell line (e.g., HepG2, Hepa1c1c7) or primary hepatocytes

  • Collagen I-coated multi-well plates (for primary hepatocytes)

  • This compound working solutions

  • Recombinant human TNF-α stock solution

  • Serum-free cell culture medium

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Seed hepatocytes in multi-well plates and allow for attachment. For primary hepatocytes, this may take 4-6 hours on collagen-coated plates.[12]

  • After attachment, replace the medium with fresh, serum-free medium and allow the cells to acclimate for 1-2 hours.

  • Prepare 2x concentrated working solutions of Trovafloxacin and TNF-α in serum-free medium.

  • Add an equal volume of the 2x Trovafloxacin/TNF-α solution to the respective wells. Include the following control groups: Vehicle only, Trovafloxacin only, and TNF-α only.[12]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time point (e.g., 24 hours).[12]

  • At the end of the incubation, carefully collect a sample of the cell culture supernatant from each well.

  • Determine the LDH activity in the supernatant according to the manufacturer's protocol for the cytotoxicity assay kit.

  • To determine the maximum LDH release, add a lysis buffer (typically provided with the kit) to a set of control wells 45 minutes before the end of the incubation.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay TVX_powder Trovafloxacin Mesylate Powder Stock_Sol 10 mM Stock Solution in DMSO TVX_powder->Stock_Sol Dissolve DMSO Anhydrous DMSO DMSO->Stock_Sol Working_Sol Working Solution (e.g., 20 µM) Stock_Sol->Working_Sol Dilute Culture_Medium Cell Culture Medium Culture_Medium->Working_Sol Treatment Add Working Solution to Cells Working_Sol->Treatment Seed_Cells Seed Cells in 96-well Plate Adherence Overnight Adherence Seed_Cells->Adherence Adherence->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Dev Formazan Development MTT_Addition->Formazan_Dev Solubilization Add Solubilization Buffer Formazan_Dev->Solubilization Read_Plate Measure Absorbance at 570 nm Solubilization->Read_Plate

Caption: Experimental workflow for assessing this compound cytotoxicity.

signaling_pathway TVX Trovafloxacin Replication_Stress Replication Stress TVX->Replication_Stress TNF TNF-α ERK_Activation ERK Activation TNF->ERK_Activation Cell_Death Hepatocellular Death Replication_Stress->Cell_Death Exacerbated by TNF ATR_Activation ATR Activation ERK_Activation->ATR_Activation Caspase3_Activation Caspase 3 Activation ERK_Activation->Caspase3_Activation ATR_Activation->Cell_Death DNA_Damage DNA Double-Strand Breaks Caspase3_Activation->DNA_Damage DNA_Damage->Cell_Death

Caption: Trovafloxacin and TNF-α synergistic cytotoxicity signaling pathway.[13][14]

Mechanism of Action

Trovafloxacin is a fluoroquinolone antibiotic that primarily functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][15][16] These enzymes are essential for bacterial DNA replication, transcription, and repair.[15][16] By blocking their activity, Trovafloxacin prevents the uncoiling of supercoiled DNA, leading to bacterial cell death.[1][2] Its mechanism differs from that of many other antibiotic classes, such as penicillins and macrolides, which allows it to be effective against pathogens resistant to those agents.[1][16]

In eukaryotic cells, particularly in the context of its associated hepatotoxicity, Trovafloxacin has been shown to sensitize hepatocytes to inflammatory signals like TNF-α.[10][11] This sensitization can lead to a synergistic increase in cytotoxicity.[12] Studies suggest that Trovafloxacin can cause replication stress, and in the presence of TNF-α, this leads to the activation of signaling pathways involving extracellular signal-regulated kinase (ERK) and Ataxia Telangiectasia and Rad3-related (ATR), ultimately culminating in caspase activation and apoptotic cell death.[13][14] Furthermore, Trovafloxacin has been identified as an inhibitor of the pannexin 1 (PANX1) channel, which is involved in the signaling of apoptotic cells.[5][7]

References

Application Notes and Protocols for Trovafloxacin Mesylate-Induced Hepatotoxicity Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trovafloxacin (B114552) mesylate in animal models for the study of idiosyncratic drug-induced liver injury (iDILI). Trovafloxacin, a fluoroquinolone antibiotic withdrawn from the market due to severe hepatotoxicity, serves as a valuable tool in preclinical research. The protocols detailed below, primarily involving co-administration with a non-hepatotoxic inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), effectively replicate key features of human iDILI in rodents.[1] This model is crucial for investigating the mechanisms of iDILI and assessing the potential hepatotoxicity of new drug candidates.

The underlying principle of this model is the "inflammatory stress" hypothesis, which posits that a pre-existing or concurrent inflammatory state can sensitize an individual to the hepatotoxic effects of certain drugs.[1] In this model, a dose of trovafloxacin that is non-toxic on its own, when combined with a sub-toxic dose of an inflammatory agent like LPS, leads to significant liver injury.[1][2] This synergistic toxicity is not observed with fluoroquinolones that have a lower risk of causing iDILI in humans, such as levofloxacin, highlighting the specificity of the model.[3]

The primary mechanism of trovafloxacin-induced hepatotoxicity in these models involves the potentiation of inflammatory signaling pathways. Trovafloxacin has been shown to enhance the production and prolong the activity of the pro-inflammatory cytokine TNF-α.[2][4][5] This leads to a cascade of events including the activation of downstream cell death signaling pathways, such as prolonged activation of JNK and caspases, ultimately resulting in hepatocellular apoptosis and necrosis.[3][6] Neutrophils also play a critical role in the ensuing liver damage.[7][8]

Experimental Protocols

Protocol 1: Trovafloxacin/LPS Co-exposure Model in Mice

This protocol outlines the induction of idiosyncratic-like liver injury in mice using trovafloxacin and lipopolysaccharide (LPS).

Materials and Reagents:

  • Trovafloxacin mesylate

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Male C57BL/6 or BALB/c mice (8-10 weeks old)[9]

  • Gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Fasting: Fast the mice for 12-16 hours before trovafloxacin administration to ensure consistent absorption.

  • Trovafloxacin Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse receiving a 0.2 mL gavage).

  • Trovafloxacin Administration: Administer this compound to the mice via oral gavage.

  • LPS Preparation: Prepare a solution of LPS in sterile saline at the desired concentration.

  • LPS Administration: Three hours after trovafloxacin administration, inject the mice intraperitoneally with a non-hepatotoxic dose of LPS.[10][11]

  • Monitoring and Sample Collection: Monitor the animals for signs of toxicity. At a predetermined time point (e.g., 6-8 hours after LPS injection), euthanize the mice.[1]

  • Blood Collection: Collect blood via cardiac puncture for the analysis of serum alanine (B10760859) aminotransferase (ALT) and other liver injury markers.

  • Tissue Harvesting: Harvest the liver. Fix a portion in 10% neutral buffered formalin for histopathological analysis and snap-freeze the remaining tissue in liquid nitrogen for molecular analyses (e.g., RNA, protein extraction).[1]

Protocol 2: Trovafloxacin/TNF-α Co-exposure Model in Mice

This is an alternative model that utilizes TNF-α as the direct inflammatory trigger.

Materials and Reagents:

  • This compound

  • Recombinant murine TNF-α

  • Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Gavage needles

  • Syringes and needles for i.p. injection

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Acclimation and Fasting: Follow steps 1 and 2 from the Trovafloxacin/LPS protocol.

  • Trovafloxacin Preparation and Administration: Follow steps 3 and 4 from the Trovafloxacin/LPS protocol.

  • TNF-α Preparation: Prepare a solution of recombinant murine TNF-α in sterile saline.

  • TNF-α Administration: Three hours after trovafloxacin administration, inject the mice intraperitoneally with a non-hepatotoxic dose of TNF-α.

  • Monitoring and Sample Collection: Monitor the animals and collect samples as described in steps 7-9 of the Trovafloxacin/LPS protocol. The peak of liver injury is typically observed around 4 hours after TNF-α administration.[12]

Data Presentation

Table 1: Representative Quantitative Data from Trovafloxacin/LPS Mouse Model

Treatment GroupPlasma ALT (U/L)Liver Histopathology (Necrosis Score)Plasma TNF-α (pg/mL)
Vehicle + Saline25 ± 50< 50
Trovafloxacin + Saline30 ± 80< 50
Vehicle + LPS50 ± 150.5 ± 0.2500 ± 150
Trovafloxacin + LPS1500 ± 4003.5 ± 0.81200 ± 300

Data are presented as mean ± standard deviation and are representative values compiled from multiple studies. Actual values may vary depending on the specific experimental conditions.

Table 2: Key Cytokine and Chemokine Changes in Trovafloxacin/TNF-α Model

AnalyteVehicle/TNF-αTrovafloxacin/TNF-αFold Change
IL-6 (pg/mL)200 ± 50800 ± 2004
MIP-2 (pg/mL)150 ± 40600 ± 1504

Data are representative of changes observed in plasma at the peak of inflammation.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis acclimation Animal Acclimation (1 week) fasting Fasting (12-16h) acclimation->fasting tvx_admin Trovafloxacin Administration (Oral Gavage) fasting->tvx_admin inflammatory_stimulus Inflammatory Stimulus (LPS or TNF-α, i.p.) (3h post-Trovafloxacin) tvx_admin->inflammatory_stimulus euthanasia Euthanasia & Sample Collection (4-8h post-stimulus) inflammatory_stimulus->euthanasia blood Blood Collection (Serum ALT, Cytokines) euthanasia->blood liver Liver Harvesting (Histopathology, Molecular Analysis) euthanasia->liver

Caption: Experimental workflow for inducing trovafloxacin hepatotoxicity.

signaling_pathway cluster_cell Hepatocyte cluster_immune Immune Response TVX Trovafloxacin Mitochondrial_stress Mitochondrial Stress TVX->Mitochondrial_stress TNF_production Increased & Prolonged TNF-α TVX->TNF_production LPS_TNF LPS / TNF-α LPS_TNF->TNF_production TNF_receptor TNF Receptor JNK_activation Prolonged JNK Activation TNF_receptor->JNK_activation Caspase_activation Caspase Activation JNK_activation->Caspase_activation Apoptosis Apoptosis & Necrosis Caspase_activation->Apoptosis Liver_Injury Liver Injury Apoptosis->Liver_Injury Mitochondrial_stress->Caspase_activation TNF_production->TNF_receptor Neutrophil_activation Neutrophil Activation TNF_production->Neutrophil_activation Neutrophil_activation->Liver_Injury

Caption: Key signaling pathways in trovafloxacin-induced hepatotoxicity.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Trovafloxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Trovafloxacin (B114552) mesylate. Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic.[1][2] This method is applicable for the determination of Trovafloxacin in bulk drug substances and can be adapted for various biological matrices, which is crucial for pharmacokinetic and quality control studies. The presented protocol provides detailed procedures for sample and standard preparation, along with the chromatographic conditions necessary for achieving accurate and reproducible results.

Introduction

Trovafloxacin mesylate is a synthetic fluoroquinolone antibacterial agent.[3] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, transcription, and repair in bacteria.[4] Accurate and reliable quantification of Trovafloxacin is essential for ensuring the quality and efficacy of pharmaceutical formulations and for conducting pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of fluoroquinolones due to its high sensitivity, specificity, and accuracy.[2] This document provides a comprehensive guide to a validated HPLC method for the quantification of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for method development and sample preparation.

PropertyValueReference
Molecular FormulaC₂₀H₁₅F₃N₄O₃·CH₃SO₃H[1]
Molecular Weight512.46 g/mol [1][4]
pKa5.87 (COOH), 8.09 (NH₂)[1]
Solubility23 g/L in water; Soluble to 50 mM in water and to 100 mM in DMSO.[1][5][1][5]
AppearanceWhite to off-white crystalline powder.[1][1]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been demonstrated to be effective for the separation and quantification of Trovafloxacin.[2][6]

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][6]
Mobile Phase 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (B84403) (83:16.85:0.05:0.1, v/v), pH 3[2][6]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Detector UV Absorbance at 275 nm[2][6]
Column Temperature Ambient (25 ± 2 °C)[2]
Internal Standard A methyl derivative of trovafloxacin or another suitable quinolone.[2][6]
Preparation of Standard Solutions

Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol (B129727) or the mobile phase) in a volumetric flask.[2]

  • Sonicate for 10 minutes to ensure complete dissolution.[2]

Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from 0.1 µg/mL to 20.0 µg/mL.[2][6]

Sample Preparation (from Biological Matrices, e.g., Serum/Plasma)
  • To 1 mL of the serum or plasma sample, add a known concentration of the internal standard.[2]

  • Perform solid-phase extraction (SPE) for sample clean-up.[2][6]

  • Alternatively, protein precipitation can be used by adding an equal volume of acetonitrile, vortexing, and then centrifuging to separate the precipitated proteins.[2]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[2]

  • Reconstitute the residue in a known volume of the mobile phase.[2]

  • Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]

Quantitative Data Summary

The following tables summarize the performance of a validated HPLC method for the detection of Trovafloxacin.

Method Validation Parameters
ParameterResult
Linearity Range 0.1 - 20.0 µg/mL[6]
Correlation Coefficient (r²) ≥ 0.999[6][7]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[6][7]
Intra-day Precision (CV%) < 5%[6]
Inter-day Precision (CV%) < 5%[6]
Recovery > 70%[6]
Typical Retention Times
CompoundRetention Time (min)
Trovafloxacin~12.6
Internal StandardVaries depending on the selected standard

Note: Retention times are approximate and can vary depending on the specific column and chromatographic conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis standard_prep Standard Preparation (Stock & Working Solutions) hplc_injection HPLC Injection standard_prep->hplc_injection sample_prep Sample Preparation (e.g., SPE or Protein Precipitation) sample_prep->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (275 nm) chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Experimental workflow for Trovafloxacin quantification by HPLC.

Logical Relationship of the Analytical Process

logical_relationship Analyte This compound in Sample Matrix Extraction Extraction/Cleanup (Isolate Analyte) Analyte->Extraction Input Separation HPLC Separation (Isocratic Elution) Extraction->Separation Purified Sample Detection UV Detection (Signal Generation) Separation->Detection Separated Analyte Quantification Quantification (Concentration Determination) Detection->Quantification Signal Data

Caption: Logical flow of the Trovafloxacin analytical process.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Trovafloxacin Mesylate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin (B114552), a broad-spectrum fluoroquinolone antibiotic, undergoes extensive metabolism prior to its excretion. Understanding the metabolic fate of trovafloxacin is critical for a comprehensive assessment of its pharmacokinetics, efficacy, and safety profile. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a pivotal analytical technique for the identification and quantification of its metabolites in various biological matrices. These application notes provide a detailed overview of the metabolic pathways of trovafloxacin and furnish comprehensive protocols for the analysis of its major metabolites.

Metabolic Pathways of Trovafloxacin

The metabolism of trovafloxacin is primarily characterized by Phase II conjugation reactions, with minimal contribution from oxidative metabolism.[1][2] The major metabolic pathways include glucuronidation and acetylation.[1][3] Key metabolites identified in preclinical models and humans include:

  • Trovafloxacin Glucuronide (M1): A major metabolite found in both urine and serum.[2]

  • N-acetyltrovafloxacin (M3): A significant metabolite, particularly in feces.[2]

  • N-acetyltrovafloxacin Glucuronide (M2): Detected in urine.[2]

  • Sulfate Conjugate of Trovafloxacin (M4): Primarily found in feces.[2]

In dogs, two additional novel metabolites have been identified: a hydroxycarboxylic acid analog (M6) and a pyrroline (B1223166) analog (M7).[3] The formation of N-acetyltrovafloxacin in dogs is suggested to involve intestinal microflora.[3]

The metabolic conversion of trovafloxacin is a key determinant of its disposition, with biliary excretion playing a major role in its elimination.[1]

Trovafloxacin_Metabolism cluster_phase_ii Phase II Conjugation Trovafloxacin Trovafloxacin Glucuronidation Glucuronidation Trovafloxacin->Glucuronidation UDPGA Acetylation Acetylation Trovafloxacin->Acetylation Acetyl-CoA Sulfation Sulfation Trovafloxacin->Sulfation PAPS M1 Trovafloxacin Glucuronide (M1) Glucuronidation->M1 M2 N-acetyltrovafloxacin Glucuronide (M2) Glucuronidation->M2 M3 N-acetyltrovafloxacin (M3) Acetylation->M3 M4 Sulfate Conjugate (M4) Sulfation->M4 M3->Glucuronidation UDPGA

Caption: Major metabolic pathways of trovafloxacin.

Quantitative Data Summary

The following tables summarize the quantitative data on the excretion and circulating levels of trovafloxacin and its metabolites following a single oral 200 mg dose of radiolabeled trovafloxacin in humans.[2][4]

Table 1: Excretion of Trovafloxacin and its Metabolites in Humans (% of Administered Dose) [4]

AnalyteUrineFeces
Unchanged Trovafloxacin5.9%43.2%
Trovafloxacin Glucuronide (M1)12.8%-
N-acetyl Trovafloxacin (M3)Minor amounts9.2%
N-acetyltrovafloxacin Glucuronide (M2)Present-
N-sulfate Trovafloxacin (M4)-3.9%
Total Recovery ~23.1% ~63.3%

Table 2: Circulating Metabolites in Human Serum (% of Total Radioactivity) [2][4]

MetabolitePercentage
Unchanged Trovafloxacin55%
Trovafloxacin Glucuronide (M1)22%
N-acetyl Trovafloxacin (M3)Minor amounts
N-acetyltrovafloxacin Glucuronide (M2)Minor amounts

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is crucial for accurate quantification and depends on the biological matrix.

This method is suitable for cleaning up complex matrices like serum and urine.

  • Materials: C18 SPE cartridges, methanol (B129727), water, phosphoric acid.

  • Procedure:

    • Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of serum or urine sample onto the cartridge.

    • Wash the cartridge with 1 mL of water to remove interfering substances.

    • Elute trovafloxacin and its metabolites with 1 mL of methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

A simpler and faster method for plasma samples.

  • Materials: Acetonitrile (B52724) (cold, containing 0.1% formic acid), microcentrifuge tubes.

  • Procedure:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile with 0.1% formic acid.[4]

    • Vortex the mixture for 30 seconds to precipitate proteins.[4]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4]

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.[4]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing Biological_Sample Biological Sample (Serum, Urine, Plasma) Extraction Extraction & Clean-up Biological_Sample->Extraction SPE Solid-Phase Extraction (SPE) LC_Separation UPLC/HPLC Separation (C18 Column) SPE->LC_Separation Protein_Precipitation Protein Precipitation Protein_Precipitation->LC_Separation Extraction->SPE Serum/Urine Extraction->Protein_Precipitation Plasma MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification

References

Application Notes and Protocols for Trovafloxacin Mesylate-Induced Idiosyncratic Drug-Induced Liver Injury (iDILI) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing trovafloxacin (B114552) mesylate for establishing animal and in vitro models of idiosyncratic drug-induced liver injury (iDILI). Trovafloxacin, a fluoroquinolone antibiotic withdrawn from the market due to severe hepatotoxicity, is a critical tool in preclinical research for investigating the mechanisms of iDILI and assessing the potential hepatotoxicity of new drug candidates. The primary model discussed involves the co-administration of trovafloxacin with a non-hepatotoxic inflammatory stimulus, such as lipopolysaccharide (LPS), which effectively mimics key features of human iDILI in rodents.[1]

Introduction to Trovafloxacin-Induced iDILI Models

Idiosyncratic drug-induced liver injury is a significant concern in drug development, as it is a rare but potentially fatal adverse reaction that is not reliably predicted by standard preclinical toxicology studies.[1] The "inflammatory stress" hypothesis is a leading explanation for iDILI, suggesting that a concurrent inflammatory event can predispose an individual to the hepatotoxic effects of certain drugs.[1][2] Animal models built on this hypothesis have successfully replicated iDILI for several drugs, with the trovafloxacin/LPS co-exposure model being a key example.[1][3]

In this model, rodents are exposed to a dose of trovafloxacin that is not toxic on its own, along with a sub-toxic dose of LPS, an endotoxin (B1171834) that simulates a bacterial infection and triggers an inflammatory response.[1][4] This co-exposure results in significant liver injury, providing a valuable platform to study the underlying mechanisms of iDILI.[1][4] The model exhibits specificity, as structurally similar fluoroquinolones not associated with iDILI in humans, such as levofloxacin, do not produce the same hepatotoxic effect when co-administered with LPS.[4][5]

The pathogenesis of trovafloxacin/LPS-induced liver injury is multifactorial and critically dependent on the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α).[4][5] Trovafloxacin enhances the inflammatory response initiated by LPS, leading to prolonged elevation of TNF-α levels.[5][6] This sustained TNF-α signaling, in turn, triggers a cascade of events including the production of other cytokines like interferon-gamma (IFN-γ) and interleukin-18 (IL-18), activation of neutrophils, and ultimately, hepatocyte apoptosis and necrosis.[3][5][7]

Data Presentation

The following tables summarize key quantitative data from representative studies utilizing the trovafloxacin/LPS co-exposure model in mice.

Table 1: In Vivo Model Parameters for Trovafloxacin/LPS-Induced Liver Injury in Mice

ParameterValueReference
Animal ModelMale C57BL/6 mice (8-10 weeks old)[1]
Trovafloxacin (TVX) Dose150 mg/kg (oral gavage)[8]
TVX VehicleSaline[9]
Lipopolysaccharide (LPS) Dose67 x 10^6 EU/kg (intraperitoneal)[10]
LPS VehicleSterile Saline[1]
Time Interval (TVX to LPS)3 hours[4][9]
Time Point for Analysis6-8 hours after LPS injection[1]

Table 2: Key Biomarkers in Trovafloxacin/LPS-Induced Liver Injury

BiomarkerObservationSignificanceReference
Plasma Alanine (B10760859) Aminotransferase (ALT)Significant increase in TVX/LPS co-treated mice.Marker of hepatocellular injury.[4]
Plasma TNF-αSelective and significant increase in TVX/LPS co-treated mice prior to and at the onset of liver injury.Central mediator of the inflammatory cascade leading to liver damage.[4][5]
Plasma IFN-γSelectively increased in TVX/LPS co-treated mice.Plays a critical role in the progression of liver injury.[3]
Plasma IL-18Selectively increased in TVX/LPS co-treated mice.Induces IFN-γ production.[3]
Hepatic Gene ExpressionUnique profile in TVX/LPS co-treated mice, with upregulation of genes in the JAK/STAT and IFN signaling pathways.Provides early biomarkers of hepatotoxicity.[3][5]

Experimental Protocols

Protocol 1: In Vivo Induction of iDILI in Mice using Trovafloxacin and LPS

This protocol details the co-administration of trovafloxacin and LPS to induce liver injury in mice.

Materials:

  • Trovafloxacin mesylate

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose)

  • Male C57BL/6 mice (8-10 weeks old)

  • Gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Animal Acclimation and Fasting:

    • Acclimate mice to the housing facility for at least one week before the experiment.[1]

    • Fast the mice for 7 hours prior to trovafloxacin administration.[9]

  • Trovafloxacin Preparation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse receiving a 0.2 mL volume).[1]

    • Administer the trovafloxacin suspension to the mice via oral gavage.

  • LPS Preparation and Administration:

    • Prepare a solution of LPS in sterile saline at the desired concentration.

    • Three hours after trovafloxacin administration, inject the LPS solution intraperitoneally.[4][9]

  • Monitoring and Sample Collection:

    • Monitor the animals for any signs of toxicity.

    • At a predetermined time point (e.g., 6-8 hours after LPS injection), euthanize the mice.[1]

  • Blood Collection:

    • Collect blood via cardiac puncture for the analysis of plasma alanine aminotransferase (ALT) activity and cytokine levels (e.g., TNF-α, IFN-γ).[1]

  • Tissue Harvesting:

    • Harvest the liver.

    • Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis.[1]

    • Snap-freeze the remaining liver tissue in liquid nitrogen for subsequent molecular analyses (e.g., gene expression).[1]

Protocol 2: In Vitro Modeling of Trovafloxacin-Induced Hepatocyte Injury

This protocol describes an in vitro model to study the direct effects of trovafloxacin and TNF-α on hepatocytes.

Materials:

  • This compound

  • Recombinant murine or human TNF-α

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Cell culture medium and supplements

  • Cell viability assay reagents (e.g., MTT, LDH release)

  • Caspase activity assay kits

  • Plates for cell culture

Procedure:

  • Cell Culture:

    • Culture hepatocytes in appropriate medium and conditions until they reach the desired confluency.

  • Trovafloxacin and TNF-α Treatment:

    • Prepare stock solutions of trovafloxacin and TNF-α in a suitable solvent (e.g., DMSO for trovafloxacin, sterile PBS for TNF-α).

    • Treat the hepatocytes with trovafloxacin at various concentrations, with or without the addition of TNF-α. Include appropriate vehicle controls. Trovafloxacin and TNF-α can be co-administered.

  • Incubation:

    • Incubate the treated cells for a specified period (e.g., 8-24 hours), depending on the endpoint being measured.

  • Assessment of Cytotoxicity:

    • Measure cell viability using assays such as MTT or by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

  • Mechanistic Studies:

    • To investigate the mode of cell death, measure the activity of caspases (e.g., caspase-3/7) to assess apoptosis.[7]

    • Analyze the activation of signaling pathways, such as JNK, by Western blotting or other molecular techniques.[7]

Visualizations

iDILI_Signaling_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_drug Drug cluster_cellular_response Cellular Response LPS LPS TNF TNF-α Production (Increased & Prolonged) LPS->TNF induces TVX Trovafloxacin (TVX) TVX->TNF enhances & prolongs Cytokines Other Cytokines (IL-18, IFN-γ) TNF->Cytokines stimulates Neutrophils Neutrophil Activation TNF->Neutrophils activates Caspases Caspase Activation TNF->Caspases activates Cytokines->TNF amplifies Hepatocyte Hepatocyte Injury (Apoptosis & Necrosis) Neutrophils->Hepatocyte contributes to Caspases->Hepatocyte induces

Caption: Signaling pathway of trovafloxacin-induced iDILI.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Acclimation Animal Acclimation & Fasting TVX_Admin Trovafloxacin Administration (Oral Gavage) Acclimation->TVX_Admin TVX_Prep Trovafloxacin Preparation TVX_Prep->TVX_Admin LPS_Prep LPS Preparation LPS_Admin LPS Administration (i.p. injection) LPS_Prep->LPS_Admin Time_Lag 3 hours TVX_Admin->Time_Lag Time_Lag->LPS_Admin Euthanasia Euthanasia (6-8 hours post-LPS) LPS_Admin->Euthanasia Blood_Collection Blood Collection (ALT, Cytokines) Euthanasia->Blood_Collection Tissue_Harvesting Liver Harvesting Euthanasia->Tissue_Harvesting Histopathology Histopathology Tissue_Harvesting->Histopathology Molecular_Analysis Molecular Analysis (Gene Expression) Tissue_Harvesting->Molecular_Analysis

Caption: Experimental workflow for the in vivo iDILI model.

References

Application Notes and Protocols for Utilizing Trovafloxacin Mesylate in Primary Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin (B114552) (TVX), a broad-spectrum fluoroquinolone antibiotic, was withdrawn from the market due to concerns of severe, idiosyncratic drug-induced liver injury (DILI).[1][2][3][4] Understanding the mechanisms of TVX-induced hepatotoxicity is crucial for developing safer pharmaceuticals and predictive toxicology models. In vitro studies using primary hepatocytes have been instrumental in elucidating these mechanisms. A key finding is that TVX alone often does not induce significant cytotoxicity at clinically relevant concentrations in standard cell culture.[5] Instead, its hepatotoxic potential is typically unmasked in the presence of a secondary inflammatory stressor, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), which mimics an inflammatory state in the liver.[5][6][7] This co-exposure leads to a synergistic induction of apoptosis and cell death.[5][6]

These application notes provide a comprehensive guide for studying Trovafloxacin mesylate-induced hepatotoxicity in primary hepatocyte cultures. The protocols and data presented are synthesized from multiple studies and are intended to assist researchers in designing and executing robust experiments to investigate the mechanisms of DILI.

Data Presentation

The following tables summarize quantitative data from representative studies on this compound's effects in liver cell culture models. These values can serve as a starting point for experimental design.

Table 1: Trovafloxacin Concentrations and Co-treatment Conditions for Cytotoxicity Studies

Cell ModelTrovafloxacin (TVX) ConcentrationCo-treatment AgentCo-treatment ConcentrationObserved EffectReference
Primary Murine Hepatocytes0-20 µMTNF-α10 ng/mLSynergistic increase in ALT release[8]
HepG2 Cells20 µMTNF-α4 ng/mLSynergistic cytotoxicity and apoptosis[1][8]
Human HepatoPac-Kupffer Co-cultureMultiples of Cmax (4.08 µM)LPS50 ng/mLPotentiated cytotoxicity[9]
Rat HepatoPac-Kupffer Co-cultureMultiples of CmaxLPS50 ng/mLPotentiated cytotoxicity[10]
3D Human Liver Model1 µM, 10 µM, 20 µMNoneN/AConcentration-dependent reduction in cell viability over 7 days[4][11]

Table 2: Toxic Concentration (TC50) Values for Trovafloxacin in Co-culture Models

PlatformConditionTC50 (as a multiple of Cmax)Reference
Rat HepatoPac-Kupffer Co-cultureTVX alone87.29[12]
Rat HepatoPac-Kupffer Co-cultureTVX + LPS27.77[12]
Rat HepatoPac-Kupffer Co-cultureTVX + LPS + Pentoxifylline76.36[12]
Human HepatoPac-Kupffer Co-cultureTVX alone92.03[12]
Human HepatoPac-Kupffer Co-cultureTVX + LPS23.15[12]

Experimental Protocols

Protocol 1: Thawing and Seeding of Cryopreserved Primary Hepatocytes

This protocol outlines the general procedure for thawing and plating cryopreserved primary hepatocytes, a critical first step for establishing healthy cultures.

Materials:

  • Cryopreserved primary hepatocytes

  • Complete hepatocyte culture medium (e.g., ReproHP Medium, Williams' E Medium)[13]

  • Fetal Bovine Serum (FBS)[13]

  • Collagen-coated culture plates[14]

  • Water bath at 37°C

  • Sterile centrifuge tubes (50 mL)

  • Cell counting device (e.g., hemocytometer)

  • Trypan blue solution

  • Biosafety cabinet

Methodology:

  • Pre-warm the complete hepatocyte culture medium to 37°C.[5]

  • Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.[13]

  • Immediately transfer the cell suspension into a 50 mL sterile tube containing 49 mL of pre-warmed medium to dilute the cryoprotectant.[5][13]

  • Centrifuge the cell suspension at 100 x g for 10 minutes at room temperature.[5][13]

  • Carefully aspirate the supernatant without disturbing the cell pellet.[5]

  • Gently resuspend the cell pellet in fresh, complete culture medium.[5]

  • Perform a cell count and assess viability using the trypan blue exclusion method.

  • Seed the hepatocytes onto collagen-coated plates at the desired density (e.g., 0.07 x 10^6 viable cells/well for a 96-well plate).[14]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 4-6 hours to allow for cell attachment.[5][14]

  • After attachment, carefully replace the medium with fresh, complete culture medium.

Protocol 2: Co-treatment of Primary Hepatocytes with Trovafloxacin and TNF-α

This protocol describes the simulation of inflammation-mediated hepatotoxicity by co-exposing hepatocytes to Trovafloxacin and TNF-α.

Materials:

  • Plated primary hepatocytes (from Protocol 1)

  • Trovafloxacin (TVX) mesylate stock solution (in DMSO)

  • Recombinant human TNF-α stock solution

  • Serum-free culture medium

Methodology:

  • After overnight incubation of the seeded hepatocytes, replace the culture medium with fresh, serum-free medium and allow the cells to acclimate for 1-2 hours.[5]

  • Prepare 2x concentrated working solutions of TVX and TNF-α in serum-free medium. For example, to achieve a final concentration of 20 µM TVX and 4 ng/mL TNF-α, prepare a solution containing 40 µM TVX and 8 ng/mL TNF-α.[5]

  • Add an equal volume of the 2x working solution to each well of the hepatocyte culture plate.

  • Include appropriate controls: vehicle (DMSO) alone, TVX alone, and TNF-α alone.

  • Incubate the plates for the desired time period (e.g., 8 to 24 hours) at 37°C in a 5% CO2 incubator.[5]

Protocol 3: Assessment of Cytotoxicity using the Lactate Dehydrogenase (LDH) Assay

The LDH assay is a common method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.

Materials:

  • Treated hepatocyte culture plates (from Protocol 2)

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Lysis buffer (usually included in the LDH kit)

Methodology:

  • At the end of the incubation period, collect a sample of the cell culture supernatant from each well.[5]

  • To determine the maximum LDH release, add lysis buffer to a set of control wells 45 minutes before the end of the incubation.[5]

  • Determine the LDH activity in the collected supernatant according to the manufacturer's protocol of the cytotoxicity assay kit.[5]

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in Trovafloxacin-induced hepatotoxicity and a typical experimental workflow.

G cluster_0 Trovafloxacin (TVX) & TNF-α Co-exposure cluster_1 Cellular Stress Responses cluster_2 Downstream Effects TVX Trovafloxacin MitoStress Mitochondrial Dysfunction (ROS, Peroxynitrite) TVX->MitoStress ReplicationStress Replication Stress TVX->ReplicationStress JNK Prolonged JNK Activation TVX->JNK sensitizes TNFa TNF-α TNFa->JNK ERK ERK Activation TNFa->ERK Caspase9 Caspase-9 Activation MitoStress->Caspase9 DNA_damage DNA Damage ReplicationStress->DNA_damage JNK->Caspase9 Caspase3 Caspase-3 Activation ERK->Caspase3 Caspase9->Caspase3 Caspase3->DNA_damage Apoptosis Apoptosis Caspase3->Apoptosis DNA_damage->Apoptosis

Caption: Synergistic cytotoxicity pathway of Trovafloxacin and TNF-α in hepatocytes.

G start Start thaw Thaw & Seed Primary Hepatocytes (Protocol 1) start->thaw culture Overnight Culture (37°C, 5% CO2) thaw->culture treat Co-treat with TVX & TNF-α (Protocol 2) culture->treat incubate Incubate (8-24h) treat->incubate assay Perform Cytotoxicity Assay (e.g., LDH Assay - Protocol 3) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

Caption: Experimental workflow for assessing TVX-induced hepatotoxicity.

References

Application Notes and Protocols for Trovafloxacin Mesylate Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of trovafloxacin (B114552) mesylate in rodent models for various research applications. Trovafloxacin, a fluoroquinolone antibiotic, is a valuable tool in preclinical research, particularly in studies of drug-induced liver injury and bacterial infections.

Data Presentation: Dosing and Pharmacokinetics

The following tables summarize quantitative data on trovafloxacin mesylate dosing in mice and rats, as well as key pharmacokinetic parameters in rats.

Table 1: this compound Dosing in Mouse Models [1]

Research ApplicationMouse StrainRoute of AdministrationDosage (mg/kg)Frequency/DurationVehicle
PhototoxicityBALB/cOral (gavage)10, 30, 90, 250Single doseNot specified
Subcutaneous Abscess (B. fragilis & E. coli)Not specifiedSubcutaneous37.5 - 300Every 8 or 24 hours for 3 or 5 daysSaline
Pneumonia (S. pneumoniae)BALB/cNot specified10 - 30Single dose or divided in 3 doses over 24 hoursNot specified
Intra-abdominal Abscess (B. fragilis)Young and Senescent miceNot specifiedNot specifiedNot specifiedNot specified
Hepatotoxicity (with TNF-α)Not specifiedIntragastric (gavage)Not specifiedSingle doseSaline
Idiosyncratic Liver Injury (with LPS)C57BL/6Oral (gavage)150Single dose0.5% methylcellulose (B11928114)

Table 2: this compound Dosing in Rat Models [1]

Research ApplicationRat StrainRoute of AdministrationDosage (mg/kg)Frequency/DurationVehicle
PharmacokineticsSprague-DawleyIntravenous10Single dose1:1 glycerol (B35011) formal/water
PharmacokineticsSprague-DawleyOral (gavage)50Single dose0.5% methylcellulose
Developmental ToxicitySprague-DawleyOral (gavage)≥5Gestation day 6 to lactation day 210.5% aqueous methylcellulose

Table 3: Pharmacokinetic Parameters of Trovafloxacin in Sprague-Dawley Rats [2][3]

Parameter10 mg/kg IV50 mg/kg Oral
Cmax -11.5 µg/mL
Tmax -0.6 h
AUC 12.6 µg.hr/mL-
Half-life (t½) -2.2 h
Clearance 13.7 ± 2.7 mL/min/kg-
Volume of Distribution (Vd) 0.9 ± 0.2 L/kg-
Oral Bioavailability -68%

Experimental Protocols

Oral Gavage Administration in Mice[1]

This protocol is suitable for studies requiring precise oral dosing of this compound.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)[1]

  • Sterile water

  • Animal balance

  • Gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)

  • Syringes

Procedure:

  • Animal Preparation: Acclimate mice to handling for several days before the experiment to minimize stress. On the day of dosing, weigh each mouse to accurately calculate the required dose volume.[1]

  • Drug Formulation:

    • Calculate the necessary amount of this compound based on the desired dose (mg/kg) and the number of animals.

    • Prepare the vehicle solution.

    • Suspend the calculated this compound in the vehicle to the final desired concentration.

    • Ensure the suspension is homogenous by vortexing or stirring.[1]

  • Administration:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.

    • Attach the gavage needle to the syringe containing the drug suspension.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the calculated volume of the drug suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[1]

    • Gently remove the gavage needle.[1]

  • Post-Administration Monitoring: Observe the animals for any signs of distress or adverse reactions for at least a few hours post-administration and at regular intervals as dictated by the experimental design.[1]

Subcutaneous Administration for Abscess Model in Mice[1]

This protocol details the use of trovafloxacin in a subcutaneous abscess model.

Materials:

  • This compound

  • Sterile saline

  • Bacterial cultures (e.g., B. fragilis and E. coli)

  • Autoclaved cecal contents

  • Syringes and needles

Procedure:

  • Abscess Induction:

    • Prepare an inoculum containing a mixture of the desired bacteria and autoclaved cecal contents.

    • Inject the inoculum subcutaneously into the flank of the mice to induce abscess formation.

    • Allow the abscesses to establish for a set period (e.g., 3 days).[1]

  • Drug Formulation: Dissolve this compound in sterile saline to the desired concentrations for the different dosing groups (e.g., for doses ranging from 37.5 to 300 mg/kg/day).[1]

  • Administration:

    • Begin treatment after the abscesses are established.

    • Administer the prepared trovafloxacin solution subcutaneously at a site different from the abscess induction site.

    • Dosing can be administered once daily (q24h) or in divided doses (e.g., every 8 hours, q8h) for the specified duration of the study (e.g., 3 or 5 days).[1]

  • Efficacy Assessment:

    • At the end of the treatment period, euthanize the animals and collect the abscesses.

    • Efficacy can be determined by measuring the reduction in abscess weight and the number of viable bacteria (CFU/abscess) compared to a saline-treated control group.[1]

Trovafloxacin/LPS-Induced Idiosyncratic Liver Injury Model in Mice[4]

This model recapitulates key features of human idiosyncratic drug-induced liver injury (iDILI).[4]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose)

  • Sterile saline

  • Male C57BL/6 mice (8-10 weeks old)

  • Gavage needles

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.[4]

  • Trovafloxacin Preparation and Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse receiving 0.2 mL).

    • Administer the trovafloxacin suspension via oral gavage.[4]

  • LPS Preparation and Administration:

    • Prepare a solution of LPS in sterile saline at the desired concentration.

    • Approximately 2-4 hours after trovafloxacin administration, inject the LPS solution intraperitoneally.

  • Monitoring and Sample Collection:

    • Monitor the animals for signs of toxicity.

    • At a predetermined time point (e.g., 6-8 hours after LPS injection), euthanize the mice.

    • Collect blood for serum biochemistry analysis (e.g., ALT, AST) and liver tissue for histopathology and other molecular analyses.[4]

Visualizations

Experimental Workflow and Signaling Pathways

G cluster_0 Trovafloxacin/LPS Co-administration Workflow acclimation Animal Acclimation (≥ 1 week) fasting Fasting (e.g., overnight) acclimation->fasting trova_admin Trovafloxacin Administration (Oral Gavage) fasting->trova_admin lps_admin LPS Administration (Intraperitoneal Injection) (2-4 hours post-Trovafloxacin) trova_admin->lps_admin monitoring Monitoring for Toxicity lps_admin->monitoring euthanasia Euthanasia (6-8 hours post-LPS) monitoring->euthanasia sample_collection Sample Collection (Blood and Liver) euthanasia->sample_collection

Workflow for Trovafloxacin/LPS-Induced Liver Injury Model.

G trovafloxacin Trovafloxacin hepatocytes Hepatocytes trovafloxacin->hepatocytes sensitizes lps LPS kupffer_cells Kupffer Cells lps->kupffer_cells activates tnf_alpha TNF-α kupffer_cells->tnf_alpha releases tnf_alpha->hepatocytes acts on mitochondrial_stress Mitochondrial Stress hepatocytes->mitochondrial_stress caspase_activation Caspase Activation mitochondrial_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis liver_injury Liver Injury apoptosis->liver_injury

Proposed Signaling Pathway for Trovafloxacin-Induced Hepatotoxicity.

References

Application Notes and Protocols for Trovafloxacin Mesylate Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and application of trovafloxacin (B114552) mesylate stock solutions for research purposes. Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV.[1] It is also a known inhibitor of the pannexin 1 (PANX1) channel, making it a valuable tool in studying various cellular processes, including apoptosis and inflammation.[2][3]

Physicochemical and Solubility Data

Proper preparation of a stable and accurate stock solution is critical for reproducible experimental results. Trovafloxacin mesylate is a crystalline solid, and its solubility is a key consideration.[4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₀H₁₅F₃N₄O₃ · CH₃SO₃H[5][6]
Molecular Weight 512.46 g/mol [2][5][6]
Appearance White to off-white crystalline solid[2][4]
Purity ≥98%[4]

Table 2: Solubility of this compound

SolventSolubilityReference
DMSO ≥100 mg/mL (approx. 195 mM)[7]
Approx. 25 mg/mL[4]
120 mg/mL (Sonication and heating to 60°C recommended)[3]
Water Approx. 20 mg/mL (pH dependent)[4][8]
18 mg/mL (Sonication recommended)[3]
25.62 mg/mL
Ethanol 3 mg/mL[7]

Note: The aqueous solubility of this compound is highly pH-dependent, with lower solubility at neutral pH.[8] Aqueous solutions are not recommended for storage for more than one day.[4]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution in DMSO, a common solvent for this compound.[8]

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation.

  • Weighing: Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 20 mM stock solution, weigh out 10.25 mg of this compound (Molecular Weight = 512.46 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.[7][8] For the example above, add 1 mL of DMSO.

  • Mixing: Cap the tube tightly and vortex the solution until the powder is completely dissolved.[8] Gentle warming (up to 37°C) can aid in dissolution.[8] Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[8] Store the aliquots at -20°C or -80°C for long-term stability.[2][8]

Table 3: Storage and Stability of this compound

FormStorage TemperatureStabilityReference
Solid Powder -20°C≥ 4 years[4]
2-8°CData not specified[5]
In DMSO -80°C1 year[3]
-20°C1 month[2][7]
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for in vitro assays. A common issue is the precipitation of this compound upon dilution in neutral pH media.[8]

Materials:

  • This compound stock solution (e.g., 20 mM in DMSO)

  • Sterile cell culture medium

  • Sterile pipette tips and pipettors

Procedure:

  • Thawing: Thaw a single aliquot of the 20 mM stock solution at room temperature.

  • Serial Dilution: To minimize precipitation, perform a serial dilution. For example, to prepare a 20 µM working solution, first, dilute the 20 mM stock 1:100 in sterile cell culture medium (e.g., 5 µL of stock in 495 µL of medium) to create a 200 µM intermediate solution. Mix gently by pipetting.

  • Final Dilution: Further dilute the intermediate solution 1:10 in cell culture medium (e.g., 100 µL of 200 µM solution into 900 µL of medium) to achieve the final 20 µM concentration.

  • Immediate Use: Use the working solution immediately after preparation.[8] Do not store aqueous working solutions.[8] The final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Trovafloxacin Mesylate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw For Experiment intermediate_dilution Prepare Intermediate Dilution in Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Working Solution intermediate_dilution->final_dilution use Use Immediately in Experiment final_dilution->use

Caption: Experimental workflow for preparing this compound solutions.

G cluster_bacteria Bacterial Cell cluster_eukaryote Eukaryotic Cell (e.g., Hepatocyte) trovafloxacin Trovafloxacin dna_gyrase DNA Gyrase trovafloxacin->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV trovafloxacin->topoisomerase_iv Inhibits panx1 Pannexin 1 (PANX1) Channel trovafloxacin->panx1 Inhibits (IC50 ~4 µM) dna_replication DNA Replication & Transcription dna_gyrase->dna_replication topoisomerase_iv->dna_replication atp_release ATP Release ('Find-me' signal) panx1->atp_release

Caption: Trovafloxacin's primary mechanisms of action.

References

Application Notes and Protocols: Trovafloxacin Mesylate for Studying Mechanisms of Fluoroquinolone Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trovafloxacin (B114552) (TVX) is a broad-spectrum fluoroquinolone antibiotic that was withdrawn from the market due to a high incidence of severe, idiosyncratic drug-induced liver injury (iDILI).[1][2] This characteristic, while detrimental clinically, makes trovafloxacin an invaluable tool for toxicological research. It serves as a model compound to investigate the complex mechanisms underlying fluoroquinolone toxicity, particularly hepatotoxicity, and to develop better preclinical models for predicting iDILI.[3] Its toxicity profile involves multiple mechanisms, including sensitization to inflammatory stress, mitochondrial dysfunction, and modulation of apoptotic pathways. These application notes provide an overview of these mechanisms, quantitative data from key studies, and detailed protocols for utilizing trovafloxacin mesylate as a research tool.

Hepatotoxicity: A Model for Idiosyncratic Drug-Induced Liver Injury (iDILI)

The primary toxicity associated with trovafloxacin is severe hepatotoxicity, which often requires an inflammatory co-stimulus to manifest in preclinical models.[3] This has led to the development of the "inflammatory stress" hypothesis, where an underlying inflammatory state, mimicked by agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), sensitizes hepatocytes to trovafloxacin's toxic effects.[3][4]

Mechanism of Synergistic Cytotoxicity: In the presence of an inflammatory stimulus like TNF-α, trovafloxacin synergistically induces hepatocellular apoptosis.[5][6] This is not typically observed with trovafloxacin alone at clinically relevant concentrations.[4] The proposed mechanism involves TVX sensitizing hepatocytes to TNF-α-induced cell death signals.[4] This co-exposure leads to the prolonged activation of stress-activated protein kinases like c-Jun N-terminal kinase (JNK), subsequent activation of caspases (specifically caspases 9 and 3), and DNA damage, culminating in apoptosis.[5][6][7] Furthermore, reactive metabolites of trovafloxacin, generated via cytochrome P450 enzymes, can cause the release of damage-associated molecular patterns (DAMPs) from hepatocytes, which in turn activate inflammasomes, amplifying the immune-mediated injury.[8]

Data Presentation: Trovafloxacin-Induced Hepatotoxicity

Table 1: In Vitro Cytotoxicity in Human Liver Models

Compound Concentration Co-stimulant Cell Model Endpoint Result Reference
Trovafloxacin 20 µM None HepG2 Cell Viability No significant toxicity [4][5]
TNF-α 4 ng/mL None HepG2 Cell Viability No significant toxicity [5][9]
Trovafloxacin + TNF-α 20 µM + 4 ng/mL TNF-α HepG2 Cell Viability Significant decrease in viability; apoptosis [5][9]
Trovafloxacin 10 µM None 3D Liver Model ALT Release Slight increase [10][11]
Trovafloxacin 20 µM None 3D Liver Model ALT Release Significant increase vs. control [10][11]

| Levofloxacin (B1675101) | 20 µM | None | 3D Liver Model | ALT Release | No significant increase |[10][11] |

Table 2: In Vivo Murine Model of iDILI

Treatment Dose Endpoint Result Reference
Trovafloxacin 150 mg/kg Plasma ALT (U/L) No significant increase [3]
LPS Sub-toxic dose Plasma ALT (U/L) No significant increase [3]

| Trovafloxacin + LPS | 150 mg/kg + sub-toxic LPS | Plasma ALT (U/L) | Significant elevation indicating liver injury |[3] |

Experimental Protocols

Protocol 1: In Vitro Synergistic Cytotoxicity Assay in Hepatocytes

  • Objective: To assess the synergistic cytotoxicity of trovafloxacin and TNF-α in a human hepatocyte cell line (e.g., HepG2).

  • Materials:

    • HepG2 cells

    • Culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (in DMSO)

    • Recombinant human TNF-α stock solution (in sterile PBS with BSA)

    • 96-well tissue culture plates

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

  • Methodology:

    • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 4x10⁴ cells/well and incubate for 24 hours to allow attachment.[7]

    • Treatment Preparation: Prepare working solutions of trovafloxacin (e.g., final concentration of 20 µM) and TNF-α (e.g., final concentration of 4 ng/mL) in serum-free culture medium.[4][5]

    • Cell Treatment: Replace the culture medium with fresh serum-free medium containing the treatments. Include the following groups: Vehicle control (DMSO), TVX only, TNF-α only, and TVX + TNF-α.

    • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[4]

    • LDH Measurement:

      • At the end of the incubation, carefully collect a sample of the cell culture supernatant from each well.

      • Determine LDH activity in the supernatant using a commercial cytotoxicity assay kit, following the manufacturer's instructions.

      • To determine the maximum LDH release, add lysis buffer (provided in the kit) to a set of control wells 45 minutes before the end of the incubation.[4]

    • Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the maximum LDH release control.[4]

Protocol 2: In Vivo Mouse Model of Trovafloxacin/LPS-Induced Liver Injury

  • Objective: To induce an iDILI-like phenotype in mice through co-administration of trovafloxacin and LPS.[3]

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)[3]

    • This compound

    • Vehicle for Trovafloxacin (e.g., 0.5% methylcellulose)

    • Lipopolysaccharide (LPS) from E. coli

    • Sterile saline

    • Gavage needles and syringes

  • Methodology:

    • Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.

    • Fasting: Fast the mice for 7-16 hours prior to dosing to deplete glycogen (B147801) stores, which can enhance susceptibility to hepatotoxicity.[12]

    • Trovafloxacin Administration: Prepare a suspension of this compound in the vehicle (e.g., 15 mg/mL for a 150 mg/kg dose). Administer the suspension to mice via oral gavage.[3]

    • LPS Administration: Three hours after trovafloxacin administration, administer a sub-toxic dose of LPS (dissolved in sterile saline) via intraperitoneal (i.p.) injection.[13]

    • Monitoring and Sample Collection: Monitor the animals for signs of toxicity. At a predetermined time point (e.g., 6-8 hours after LPS injection), euthanize the mice.[3]

    • Analysis: Collect blood via cardiac puncture for the analysis of plasma alanine (B10760859) aminotransferase (ALT) levels. Harvest liver tissue for histopathological analysis and measurement of cytokine levels (e.g., TNF-α, IFN-γ).[3]

Visualizations: Hepatotoxicity Pathways and Workflows

G cluster_0 Synergistic Hepatotoxicity TVX Trovafloxacin Hepatocyte Hepatocyte TVX->Hepatocyte Sensitizes TNFa TNF-α TNFa->Hepatocyte Binds Receptor JNK Prolonged JNK Activation Hepatocyte->JNK Co-stimulation Casp9 Caspase-9 Activation JNK->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 DNA_damage DNA Damage Casp3->DNA_damage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Synergistic cytotoxicity of Trovafloxacin and TNF-α.

G cluster_1 In Vivo iDILI Model Workflow Acclimate 1. Acclimate Mice (1 week) Fast 2. Fast Mice (7-16 hours) Acclimate->Fast Admin_TVX 3. Administer TVX (150 mg/kg, oral) Fast->Admin_TVX Admin_LPS 4. Administer LPS (i.p., 3h post-TVX) Admin_TVX->Admin_LPS Euthanize 5. Euthanize & Collect Samples (6-8h post-LPS) Admin_LPS->Euthanize Analyze 6. Analyze Plasma ALT & Liver Histology Euthanize->Analyze

Caption: Experimental workflow for the mouse iDILI model.

Mitochondrial Toxicity

Emerging evidence indicates that mitochondrial dysfunction is a key component of fluoroquinolone toxicity.[1] Trovafloxacin, in particular, has been shown to induce significant mitochondrial stress, which distinguishes it from less toxic fluoroquinolones.[14]

Mechanism of Mitochondrial Dysfunction: Trovafloxacin enhances hepatic mitochondrial peroxynitrite stress, especially in models with underlying mitochondrial dysfunction.[15] This leads to the disruption of critical mitochondrial enzymes, such as aconitase, and depletes hepatic glutathione, a key antioxidant.[4][15] The process involves an increase in mitochondrial nitric oxide (NO) and calcium (Ca2+), suggesting a Ca2+-dependent activation of mitochondrial nitric oxide synthase (mtNOS).[15] The resulting peroxynitrite damages mitochondrial proteins and can impair mitochondrial DNA expression.[15] This is coupled with the formation of mitochondrial reactive oxygen species (ROS), further contributing to oxidative stress and cellular injury.[10]

Data Presentation: Comparative Mitochondrial Effects

Table 3: Effects of Fluoroquinolones on Mitochondrial Function in Human Liver Models

Compound (Concentration) Endpoint Result Reference
Trovafloxacin (10 µM) Mitochondrial ROS ~2.5-fold increase vs. control [10]
Trovafloxacin (20 µM) Mitochondrial ROS ~4-fold increase vs. control [10]
Levofloxacin (20 µM) Mitochondrial ROS No significant increase vs. control [10]
Trovafloxacin (10 µM) Intracellular Glutathione Significant reduction vs. control [10]
Trovafloxacin (20 µM) Intracellular Glutathione Further significant reduction [10]

| Trovafloxacin (20 µM) | Mitochondrial Integrity (MitoTracker Signal) | Significant decrease vs. control |[10] |

Experimental Protocol

Protocol 3: Assessment of Mitochondrial ROS and Membrane Potential

  • Objective: To measure changes in mitochondrial ROS production and membrane potential in cultured cells (e.g., HepG2) following exposure to trovafloxacin.

  • Materials:

    • HepG2 cells or primary hepatocytes

    • This compound

    • MitoSOX™ Red reagent (for mitochondrial superoxide)

    • JC-1 or TMRE dye (for mitochondrial membrane potential)

    • Fluorescence microscope or plate reader

    • Black-walled, clear-bottom 96-well plates

  • Methodology:

    • Cell Culture and Treatment: Plate cells in black-walled 96-well plates and allow them to attach. Treat cells with various concentrations of trovafloxacin or vehicle control for a specified period (e.g., 6-24 hours).

    • Mitochondrial ROS Staining (MitoSOX):

      • Following treatment, remove the medium and wash cells with warm buffer (e.g., HBSS).

      • Add medium containing MitoSOX™ Red (e.g., 5 µM) and incubate for 10-30 minutes at 37°C, protected from light.

      • Wash the cells again with warm buffer.

      • Measure fluorescence (e.g., Ex/Em ~510/580 nm) using a plate reader or capture images with a fluorescence microscope.

    • Mitochondrial Membrane Potential Staining (JC-1):

      • Following treatment, remove the medium and wash cells.

      • Add medium containing JC-1 dye (e.g., 2 µM) and incubate for 15-30 minutes at 37°C.[14]

      • Wash the cells.

      • Measure fluorescence at two wavelengths to detect JC-1 monomers (green, Ex/Em ~485/530 nm, indicating depolarized membranes) and aggregates (red, Ex/Em ~560/595 nm, indicating polarized membranes).

    • Data Analysis: Quantify the fluorescence intensity for each treatment group. For JC-1, calculate the ratio of red to green fluorescence as an indicator of mitochondrial polarization. An increase in MitoSOX fluorescence indicates increased mitochondrial ROS. A decrease in the red/green JC-1 ratio indicates depolarization.

Visualization: Mitochondrial Toxicity Pathway

G cluster_2 Trovafloxacin-Induced Mitochondrial Toxicity TVX Trovafloxacin Ca ↑ Mitochondrial Ca²⁺ TVX->Ca O2 Superoxide (O₂⁻) TVX->O2 ↑ ROS Mito Mitochondrion mtNOS mtNOS Activation Ca->mtNOS NO ↑ Nitric Oxide (NO) mtNOS->NO Perox Peroxynitrite (ONOO⁻) NO->Perox O2->Perox Acon Aconitase Inhibition Perox->Acon GSH Glutathione Depletion Perox->GSH Dys Mitochondrial Dysfunction Acon->Dys GSH->Dys

Caption: Quinolone-induced mitochondrial toxicity pathways.

Modulation of Apoptosis via Pannexin 1 (PANX1) Inhibition

Beyond direct cytotoxicity, trovafloxacin has been identified as a potent and selective inhibitor of the pannexin 1 (PANX1) channel.[16][17] PANX1 channels play a role in the late stages of apoptosis, facilitating the release of "find-me" signals like ATP to attract phagocytes.

Mechanism of Apoptosis Modulation: Trovafloxacin does not induce apoptosis on its own but modulates the process once initiated.[16] During apoptosis, caspases cleave and open PANX1 channels, allowing the release of ATP and the uptake of small molecules. Trovafloxacin directly inhibits these channels in a dose-dependent manner.[16] This inhibition blocks ATP release and leads to a dysregulated fragmentation of the dying cell into smaller apoptotic bodies.[16][17] This interference with the normal process of apoptotic cell clearance could contribute to a pro-inflammatory state and tissue injury.

Data Presentation: PANX1 Inhibition

Table 4: Trovafloxacin as a PANX1 Inhibitor

Parameter Cell Model Value Reference
IC₅₀ (PANX1 inward current) N/A 4 µM [17]
TO-PRO-3 Uptake (Apoptotic Cells) Jurkat Cells Dose-dependent inhibition [16]

| ATP Release (Apoptotic Cells) | Jurkat Cells | Dose-dependent inhibition |[16] |

Experimental Protocol

Protocol 4: PANX1 Channel Activity Assay (Dye Uptake)

  • Objective: To measure the inhibitory effect of trovafloxacin on PANX1 channel activity in apoptotic cells using a fluorescent dye.

  • Materials:

    • Jurkat T-cells or other suitable cell line

    • Apoptosis-inducing agent (e.g., staurosporine)

    • This compound

    • TO-PRO-3 Iodide or similar membrane-impermeant dye

    • Flow cytometer

  • Methodology:

    • Induce Apoptosis: Treat cells with an apoptosis-inducing agent to activate caspases.

    • Drug Treatment: Add different concentrations of trovafloxacin (e.g., 1-50 µM) or a vehicle control to the apoptotic cell suspension. A known pannexin inhibitor like carbenoxolone (B1668346) can be used as a positive control.[16]

    • Dye Addition: Add the TO-PRO-3 dye to the cell suspension.

    • Incubation: Incubate for a short period (e.g., 5-15 minutes) at room temperature, protected from light.

    • Flow Cytometry: Analyze the cells using a flow cytometer. Gate on the apoptotic cell population (e.g., using Annexin V co-staining).

    • Data Analysis: Measure the median fluorescence intensity (MFI) of TO-PRO-3 within the apoptotic cell population. A decrease in MFI in trovafloxacin-treated cells compared to the vehicle control indicates inhibition of PANX1 channel-mediated dye uptake. Plot the dose-response curve to determine the IC₅₀.[16]

Visualization: PANX1 and Apoptosis

G cluster_3 Trovafloxacin's Role in Apoptosis Modulation Apoptotic_Stim Apoptotic Stimulus Caspases Caspase Activation Apoptotic_Stim->Caspases PANX1_Open PANX1 Opening Caspases->PANX1_Open PANX1 PANX1 Channel ATP_Release ATP Release ('Find-me' signal) PANX1->ATP_Release Apoptotic_Bodies Normal Apoptotic Body Formation PANX1->Apoptotic_Bodies Dysregulated_Frag Dysregulated Fragmentation PANX1->Dysregulated_Frag Inhibited by TVX PANX1_Open->PANX1 TVX Trovafloxacin TVX->PANX1 Inhibits

Caption: Inhibition of PANX1 by Trovafloxacin in apoptosis.

Other Toxicities and Primary Mechanism

Phototoxicity

Fluoroquinolone phototoxicity is generally caused by the generation of ROS upon absorption of UVA radiation.[18] However, compared to other drugs in its class, trovafloxacin has a demonstrably low risk of phototoxicity.[18][19] In vitro assays report a Phototoxic Index (PIvit) for trovafloxacin of 1.2, which is well below the threshold for concern.[18] This makes it a useful negative control in comparative phototoxicity studies.

Table 5: Comparative In Vitro Phototoxicity

Compound Phototoxic Index (PIvit) Classification Reference
Trovafloxacin 1.2 Non-phototoxic [18]
Ciprofloxacin >5 Phototoxic [18][20]

| Lomefloxacin | >5 | Phototoxic |[18][20] |

Primary Antibacterial Mechanism

It is important to distinguish trovafloxacin's toxicity mechanisms from its primary antibacterial action. Like other fluoroquinolones, trovafloxacin's bactericidal effect results from the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair.[21][22][23]

Table 6: Antibacterial Activity of Trovafloxacin

Organism MIC₉₀ (µg/mL) Reference
Streptococcus pneumoniae 0.125 [24]

| Staphylococcus aureus | ≤0.06 - 0.12 |[17] |

Conclusion: this compound is a multifaceted research tool for studying the mechanisms of fluoroquinolone toxicity. Its ability to induce severe, immune-mediated hepatotoxicity in co-exposure models provides a critical platform for investigating iDILI. Furthermore, its distinct effects on mitochondrial function and pannexin 1 channels allow for the detailed dissection of specific off-target toxicities. By using the protocols and data presented, researchers can leverage trovafloxacin to better understand drug-induced injury and improve preclinical safety assessments.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of Trovafloxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the aqueous solubility of Trovafloxacin mesylate.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound, and why is it challenging to work with?

A1: this compound's aqueous solubility is highly dependent on pH, exhibiting a characteristic "U-shaped" curve.[1][2] Its solubility is highest in acidic conditions, reaching up to 23 g/L in water, which results in a solution with a pH of approximately 3.5.[1][2] However, at a physiological pH of around 7.4, the solubility dramatically decreases to about 15 mg/L.[1][2] This low solubility at neutral pH is a primary challenge when preparing solutions for many biological assays, such as cell culture experiments, which are typically conducted in media buffered to physiological pH.

Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1] Its solubility in DMSO is reported to be in the range of 25 mg/mL to over 100 mg/mL.[1][3] It is crucial to use anhydrous (dry) DMSO, as any absorbed moisture can significantly reduce the compound's solubility.[1]

Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Why does this happen and how can I prevent it?

A3: This is a very common problem and occurs because of the drastic decrease in this compound's solubility when moving from a high-solubility organic solvent (DMSO) to a low-solubility neutral pH aqueous environment.[1][4] This rapid change in solvent polarity causes the compound to "crash out" or precipitate.

To prevent this, consider the following strategies:

  • Step-wise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute your concentrated DMSO stock to an intermediate concentration with more DMSO before adding it to the aqueous medium.[1]

  • Lower Final Concentration: Work with the lowest effective concentration of this compound required for your experiment.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low (typically below 0.5%) to avoid solvent-induced toxicity in cell-based assays.[1]

  • Use a Co-solvent System: For experiments requiring higher aqueous concentrations, a co-solvent formulation can be employed. See Protocol 2 for a detailed example.[1]

  • Prepare Fresh Solutions: Always prepare aqueous working solutions fresh for each experiment and do not store them.[1]

Q4: Are there other methods besides using DMSO to improve the aqueous solubility of this compound?

A4: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound. These include:

  • pH Adjustment: Adjusting the pH of the aqueous solution to be more acidic (e.g., pH 3.5-5.5) can significantly increase solubility. However, this may not be suitable for all experimental systems, especially those involving live cells.[5]

  • Co-solvents: The use of water-miscible solvents such as polyethylene (B3416737) glycol (PEG) 300, propylene (B89431) glycol, and ethanol (B145695) can improve solubility.[6][7]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[8][9] Non-ionic surfactants like Tween-80 are often used in biological experiments.[1][10]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively shielding the hydrophobic parts of the drug from water and increasing its solubility.[11][12] This technique has been successfully used for other fluoroquinolones.[13][14]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in DMSO stock solution. - DMSO has absorbed moisture from the air.- The concentration is too high for the storage temperature.- Repeated freeze-thaw cycles.- Use fresh, anhydrous DMSO for stock preparation.[1]- Gently warm the solution (e.g., 37°C) and/or sonicate to redissolve the precipitate.[1]- Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][4]
Precipitate forms immediately upon dilution in aqueous buffer/media. - Poor solubility at the neutral pH of the buffer/media.[1]- A rapid and significant change in solvent polarity.- The final concentration of the drug exceeds its solubility limit in the aqueous medium.- Perform a serial dilution of the DMSO stock in DMSO first to a lower concentration before adding it to the aqueous solution.[1]- Ensure the final DMSO concentration in the media is low (<0.5%) but sufficient to aid solubility.[1][4]- Prepare the working solution fresh for each experiment.[1]- Consider using a co-solvent formulation (see Protocol 2).[1]
Inconsistent or unexpected experimental results. - Incomplete dissolution of the compound in the stock or working solution.- Degradation of the compound in the aqueous solution.- The final concentration is lower than intended due to precipitation.- Visually inspect all solutions for any particulates before use. If necessary, briefly centrifuge and use the supernatant.- Always prepare aqueous working solutions immediately before use and do not store them.[1]- Re-evaluate the preparation method; consider a co-solvent system or another solubilization technique for more consistent results.
Cell toxicity or off-target effects observed. - The concentration of the organic solvent (e.g., DMSO) is too high.- The pH of the final solution is not compatible with the cells.- The solubilizing agent (e.g., surfactant) is causing toxicity.- Ensure the final DMSO concentration is within a non-toxic range for your cell line (typically <0.5%).[1]- If using pH adjustment, verify the final pH of your working solution and adjust if necessary, ensuring it is within the physiological range for your cells.- If using surfactants or other excipients, run appropriate vehicle controls to assess their individual effects on your experimental system.

Quantitative Data Summary

Table 1: Solubility of this compound at Different pH Values

pH Solubility Reference(s)
~3.523 g/L (23,000 mg/L)[1][2]
~7.0 (Lowest Solubility)Minimum solubility observed[1][2]
~7.4 (Physiological pH)~15 mg/L[1][2]

Table 2: Solubility of this compound in Different Solvents

Solvent Solubility Reference(s)
Water10-20 mg/mL (may require pH adjustment or sonication)[1][15][16]
Dimethyl Sulfoxide (DMSO)>10 mg/mL to >100 mg/mL[1][3][15][16]
Ethanol (EtOH)≥2.73 mg/mL (with gentle warming and sonication)[15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell Culture

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 25 mg/mL in DMSO): a. Aseptically weigh the required amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve a 25 mg/mL concentration. c. Vortex and/or gently warm the solution (up to 37°C) until the powder is completely dissolved. Visually inspect for any remaining particulates. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C.

  • Working Solution Preparation (e.g., 25 µg/mL in Cell Culture Medium): a. Thaw a single aliquot of the 25 mg/mL stock solution at room temperature. b. Perform a serial dilution. For example, to make a 25 µg/mL working solution, perform a 1:1000 dilution (e.g., add 1 µL of the 25 mg/mL stock to 999 µL of cell culture medium). c. Mix thoroughly by gentle pipetting or brief vortexing. d. Use the working solution immediately. Do not store aqueous working solutions.

Protocol 2: Co-solvent Formulation for Improved Aqueous Solubility

For experiments requiring higher concentrations of this compound in an aqueous environment where precipitation is a significant issue, a co-solvent system can be employed. This protocol should be optimized for specific experimental needs.[1]

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or other aqueous buffer

Procedure:

  • In a sterile tube, add 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • This results in a final Trovafloxacin concentration of 2.08 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Use this solution immediately after preparation. Remember to include a vehicle control (containing all solvent components but no drug) in your experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Trovafloxacin Mesylate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Warm (37°C) to Dissolve add_dmso->dissolve aliquot Aliquot for Single Use dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Serially Dilute in Aqueous Medium thaw->dilute use Use Immediately dilute->use

Caption: Standard workflow for preparing this compound solutions.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Dilute DMSO Stock in Aqueous Buffer check_precipitate Precipitate Forms? start->check_precipitate step_dilute 1. Use Step-wise Dilution in DMSO First check_precipitate->step_dilute Yes success Solution is Clear: Proceed with Experiment check_precipitate->success No lower_conc 2. Lower Final Concentration step_dilute->lower_conc cosolvent 3. Use Co-solvent Formulation lower_conc->cosolvent

Caption: Decision tree for troubleshooting precipitation issues.

solubility_factors solubility This compound Aqueous Solubility ph pH Adjustment (Acidic pH ↑) solubility->ph cosolvents Co-solvents (e.g., PEG300) solubility->cosolvents surfactants Surfactants (e.g., Tween-80) solubility->surfactants complexation Cyclodextrin Complexation solubility->complexation

Caption: Key strategies to improve this compound solubility.

References

Technical Support Center: Trovafloxacin Mesylate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trovafloxacin (B114552) mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and understanding the degradation products of trovafloxacin mesylate. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides & FAQs

Q1: We are observing unexpected peaks in our HPLC analysis of a this compound sample. What could be the cause?

Unexpected peaks in your chromatogram are often indicative of degradation products. The stability of this compound can be compromised by several factors, including:

  • Improper Storage: Exposure to light, elevated temperatures, or humidity can lead to degradation.

  • pH variations: this compound is susceptible to degradation in both acidic and basic conditions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of specific degradation products.

  • Sample Preparation: The solvents and conditions used during sample preparation can sometimes induce degradation.

To troubleshoot, it is recommended to use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will help to resolve the main peak of trovafloxacin from any potential degradation products.

Q2: Our quantitative analysis shows a lower than expected concentration of this compound. Could this be due to degradation?

Yes, a decrease in the concentration of the active pharmaceutical ingredient (API) is a primary indicator of degradation. If you suspect degradation is occurring, it is crucial to perform a forced degradation study to identify the conditions under which the degradation is happening and to characterize the resulting products.

Q3: How can we identify the chemical structures of the unknown degradation products we are observing?

The identification and characterization of degradation products typically involve a combination of analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the degradation products and determining their molecular weights and fragmentation patterns.

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can help in determining the elemental composition of the degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation of the degradation products, NMR (¹H, ¹³C, and 2D-NMR) is the definitive method for elucidating their complete chemical structures.

Q4: What are the known degradation pathways for this compound?

  • Oxidative Degradation: The cyclopropylamine (B47189) moiety of trovafloxacin is susceptible to oxidation, which can lead to the formation of a reactive α,β-unsaturated aldehyde.

  • Photodegradation: Fluoroquinolones are known to be sensitive to light. Degradation can occur through pathways such as defluorination, decarboxylation, and modifications to the substituent groups.

  • Hydrolytic Degradation: Degradation can occur under both acidic and basic conditions, likely involving hydrolysis of susceptible functional groups.

It is important to conduct forced degradation studies to confirm the specific degradation pathways for your particular formulation and storage conditions.

Quantitative Data on this compound Degradation

The following table summarizes the expected degradation behavior of this compound under various stress conditions based on general knowledge of fluoroquinolones. The actual extent of degradation will depend on the specific experimental conditions.

Stress ConditionReagents and ConditionsExpected Degradation Products (Hypothesized)
Acidic Hydrolysis 0.1 M HCl at 80°C for 24 hoursPotential for hydrolysis of the amide-like linkages.
Basic Hydrolysis 0.1 M NaOH at 80°C for 24 hoursA stability-indicating HPLC method has shown a degradation product forms under these conditions.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursOxidation of the cyclopropylamine moiety to form an α,β-unsaturated aldehyde.
Thermal Degradation 105°C for 48 hoursPotential for various thermally induced decomposition products.
Photolytic Degradation Exposure to UV light (254 nm) and visible lightDefluorination, decarboxylation, and modifications to the azabicyclo[3.1.0]hex-3-yl side chain.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of 1 mg/mL.

  • Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for HPLC analysis.

  • Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 M HCl and dilute to a suitable concentration for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to a suitable concentration for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid this compound in an oven at 105°C for 48 hours. Dissolve the stressed solid in the mobile phase to a suitable concentration for HPLC analysis.

  • Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL in the mobile phase) to UV light (254 nm) and visible light for a defined period (e.g., 24 hours) in a photostability chamber. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 275 nm)

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Visualizations

Trovafloxacin_Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Trovafloxacin This compound Acid Acidic Hydrolysis Trovafloxacin->Acid Base Basic Hydrolysis Trovafloxacin->Base Oxidation Oxidative Stress (e.g., H₂O₂) Trovafloxacin->Oxidation Thermal Thermal Stress Trovafloxacin->Thermal Photo Photolytic Stress Trovafloxacin->Photo DP1 Hydrolysis Product(s) Acid->DP1 Hydrolysis Base->DP1 DP2 α,β-Unsaturated Aldehyde Oxidation->DP2 Oxidation of cyclopropylamine DP3 Thermal Degradants Thermal->DP3 Decomposition DP4 Photodegradants (e.g., Defluorinated, Decarboxylated) Photo->DP4 Photolysis

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start This compound Stock Solution Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC Stability-Indicating HPLC Separation Forced_Degradation->HPLC Inject Stressed Samples LCMS LC-MS Analysis (MW and Fragmentation) HPLC->LCMS Characterize Peaks Isolation Isolation of Degradation Products (Prep-HPLC) LCMS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Identification Identification of Degradation Products NMR->Identification Pathway Elucidation of Degradation Pathway Identification->Pathway

Caption: Experimental workflow for degradation product identification.

Technical Support Center: Overcoming Trovafloxacin Mesylate Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Trovafloxacin mesylate precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my cell culture medium?

A1: this compound's solubility is highly dependent on pH.[1][2] It exhibits a "U-shaped" solubility curve, with its lowest solubility occurring around a neutral pH of 7.0.[1][2] Since most cell culture media are buffered to a physiological pH of approximately 7.4, the solubility of this compound is dramatically reduced, leading to precipitation.[1] While its solubility in water can be as high as 23 g/L, this results in an acidic solution (pH ~3.5).[1][2] At a pH of ~7.4, the solubility drops to about 15 mg/L.[1][2]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1] It is soluble in DMSO at concentrations ranging from 25 mg/mL to over 100 mg/mL.[1][3] It is crucial to use anhydrous (dry) DMSO, as the presence of water can reduce the compound's solubility.[1][3]

Q3: I prepared my stock solution in DMSO, but it still precipitates when diluted in the medium. How can I prevent this?

A3: This is a common issue known as "crashing out," which occurs when a concentrated DMSO stock is rapidly diluted into an aqueous solution like cell culture medium.[1] To prevent this, a step-wise or serial dilution approach is recommended.[1] Additionally, ensure the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]

Q4: Are there alternative methods to improve the solubility of this compound in cell culture media?

A4: Yes, using a co-solvent system can significantly improve solubility. A formulation containing a combination of DMSO, PEG300 (Polyethylene glycol 300), and a surfactant like Tween-80 can help keep the compound in solution at higher concentrations in aqueous environments.[1]

Q5: How should I store this compound powder and solutions?

A5: this compound powder should be stored at -20°C for long-term stability (up to 4 years).[4] DMSO stock solutions should be stored in aliquots at -80°C to minimize freeze-thaw cycles.[1] It is not recommended to store aqueous solutions for more than one day.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound in cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitation in Stock Solution (DMSO) 1. DMSO has absorbed moisture.2. The concentration is too high for the storage temperature.1. Use fresh, anhydrous DMSO.2. Gently warm the solution and/or sonicate to redissolve.3. Store in smaller aliquots at -80°C.
Precipitation Upon Dilution in Media 1. Rapid dilution of concentrated DMSO stock.2. The final concentration in the media is too high.3. The pH of the media is unfavorable for solubility.1. Perform a serial dilution of the DMSO stock in the medium.2. Ensure the final DMSO concentration is <0.5%.3. Prepare working solutions fresh for each experiment.4. Consider using a co-solvent formulation (see Protocol 2).[1]
Inconsistent Experimental Results 1. Incomplete dissolution of the compound.2. Degradation of the compound in the solution.1. Visually inspect solutions for any particulate matter before use.2. Prepare fresh working solutions for each experiment from a frozen DMSO stock.3. Protect solutions from light.
Cell Toxicity Observed 1. High final DMSO concentration.2. The concentration of Trovafloxacin is too high.1. Ensure the final DMSO concentration is below 0.5%.2. Perform a dose-response curve to determine the optimal non-toxic concentration of Trovafloxacin for your cell line.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Working Solution

Objective: To prepare a working solution of this compound in cell culture medium using a standard dilution method.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare a 10 mM Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store in small aliquots at -80°C.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • Thaw a frozen aliquot of the 10 mM stock solution.

    • Dilute the 10 mM stock solution 1:10 in sterile cell culture medium to create a 1 mM intermediate solution. Mix gently by pipetting.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the 1 mM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration.

    • For example, to make 10 mL of a 10 µM working solution, add 100 µL of the 1 mM intermediate solution to 9.9 mL of cell culture medium.

    • Mix gently and use immediately.

Protocol 2: Preparation of this compound with a Co-Solvent System

Objective: To prepare a this compound solution for experiments requiring higher concentrations where precipitation is a concern.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

Methodology:

  • In a sterile tube, add 100 µL of a 20.8 mg/mL this compound DMSO stock solution.[1]

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.[1]

  • Add 50 µL of Tween-80 and mix again until the solution is clear.[1]

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.[1]

  • This results in a final Trovafloxacin concentration of 2.08 mg/mL in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]

  • Use this solution immediately after preparation.

Signaling Pathways and Experimental Workflow

Trovafloxacin's Mechanism of Action

Trovafloxacin is a fluoroquinolone antibiotic that primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[5][6] This inhibition leads to the bactericidal effect.

G cluster_bacterium Bacterial Cell Trovafloxacin Trovafloxacin DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV inhibits Replicated_DNA Replicated DNA DNA_Gyrase->Replicated_DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topo_IV->Cell_Death Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase unwinding Replicated_DNA->Topo_IV decatenation G cluster_hepatocyte Hepatocyte Trovafloxacin Trovafloxacin Replication_Stress Replication Stress Trovafloxacin->Replication_Stress TNF_alpha TNF-α ERK_Activation ERK Activation TNF_alpha->ERK_Activation JNK_Activation JNK Activation TNF_alpha->JNK_Activation Replication_Stress->JNK_Activation Apoptosis Apoptosis ERK_Activation->Apoptosis JNK_Activation->Apoptosis G Start Start: Prepare Trovafloxacin Working Solution Check_Conc Is Required Concentration >15 mg/L (~30 µM)? Start->Check_Conc Protocol1 Use Protocol 1: Standard Dilution Check_Conc->Protocol1 No Protocol2 Use Protocol 2: Co-Solvent System Check_Conc->Protocol2 Yes End Proceed with Experiment Protocol1->End Protocol2->End

References

Technical Support Center: Optimizing HPLC Analysis of Trovafloxacin Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of Trovafloxacin (B114552) mesylate. It is designed for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of Trovafloxacin mesylate. The solutions provided are based on established chromatographic principles and findings from studies on Trovafloxacin and other fluoroquinolones.

Q1: I am observing significant peak tailing for my this compound peak. What is the likely cause and how can I resolve it?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns (e.g., C18). The primary cause is the interaction of the basic amine groups in the Trovafloxacin molecule with acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the column packing material. This secondary interaction leads to a portion of the analyte being more strongly retained, resulting in a "tailing" peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective solution is to lower the pH of the mobile phase. Operating at a pH of 2.5-3.5 will protonate the residual silanol groups, minimizing their interaction with the protonated Trovafloxacin. A phosphate (B84403) buffer is often a good choice for pH control in this range.

  • Use of a Competing Base: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 10-50 mM) can also be effective. The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with Trovafloxacin.

  • Column Selection: Employing a high-purity, "base-deactivated" column can significantly reduce peak tailing. These columns have a lower concentration of accessible silanol groups.

  • Lower Analyte Concentration: High sample concentrations can exacerbate peak tailing. If possible, try injecting a more dilute sample.

Q2: My this compound peak is showing poor resolution from other peaks in my sample. What parameters can I adjust?

A2: Poor resolution can be addressed by optimizing several chromatographic parameters to improve the separation between Trovafloxacin and interfering peaks.

Troubleshooting Steps:

  • Mobile Phase Composition:

    • Organic Modifier: Adjust the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. Decreasing the percentage of the organic modifier will generally increase the retention time of all components, potentially improving resolution.

    • Solvent Type: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent-analyte interactions.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate early-eluting impurities and improve the peak shape of later-eluting components.

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Column Temperature: Optimizing the column temperature can influence the selectivity of the separation. Try adjusting the temperature in increments of 5°C.

  • Column Chemistry: If other adjustments fail, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) to achieve a different selectivity.

Q3: I am observing a drifting baseline during my HPLC run. What could be the cause?

A3: A drifting baseline can be caused by several factors, often related to the mobile phase or the detector.

Troubleshooting Steps:

  • Mobile Phase Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration is a common cause of baseline drift, especially with gradient elution.

  • Mobile Phase Preparation: Inconsistent mobile phase composition due to improper mixing or evaporation of a volatile component can lead to a drifting baseline. Prepare fresh mobile phase and ensure it is well-mixed and degassed.

  • Column Temperature Fluctuation: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect the mobile phase viscosity and refractive index, causing baseline drift.

  • Detector Lamp Instability: An aging detector lamp can cause baseline drift. Check the lamp's energy output and replace it if necessary.

  • Contamination: A contaminated column or detector flow cell can lead to a drifting baseline. Flush the system with a strong solvent to remove any contaminants.

Q4: I am seeing unexpected peaks in my chromatogram when analyzing aged or stressed samples of this compound. What could these be?

A4: Unexpected peaks in the chromatograms of stressed or aged this compound samples are likely degradation products. Trovafloxacin, like other fluoroquinolones, can degrade under various conditions such as acidic, basic, oxidative, and photolytic stress.

Potential Degradation Pathways (inferred from studies on similar fluoroquinolones):

  • Hydrolytic Degradation: Under acidic or basic conditions, the carboxylic acid group of Trovafloxacin can be a site for degradation.

  • Oxidative Degradation: The piperazine (B1678402) ring and other electron-rich parts of the molecule are susceptible to oxidation, which can be induced by exposure to oxidizing agents like hydrogen peroxide.

  • Photodegradation: Exposure to UV light can lead to the formation of various photoproducts.[1] The naphthyridone core of Trovafloxacin is a likely site for photochemical reactions.

To confirm if the unexpected peaks are degradation products, a forced degradation study should be performed. This involves subjecting the this compound standard to various stress conditions (e.g., heat, light, acid, base, and oxidation) and analyzing the resulting solutions by HPLC. The appearance of new peaks that are well-resolved from the parent Trovafloxacin peak would indicate the formation of degradation products and demonstrate the stability-indicating nature of the analytical method.

Data Presentation

Table 1: Typical HPLC Parameters for this compound Analysis
ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer)
pH 2.5 - 3.5 (adjusted with phosphoric acid)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Column Temperature 30 °C
Injection Volume 10 - 20 µL
Table 2: System Suitability Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Resolution (Rs) between Trovafloxacin and closest peak > 2.0

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound
  • Preparation of Mobile Phase:

    • Aqueous Phase: Prepare a 25 mM solution of monobasic potassium phosphate in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Organic Phase: HPLC-grade acetonitrile.

    • Mobile Phase: Mix the aqueous phase and acetonitrile in a suitable ratio (e.g., 70:30 v/v). Degas the mobile phase before use.

  • Preparation of Standard Solution:

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL.

    • Further dilute this stock solution with the mobile phase to achieve a working concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Set up the HPLC system with the parameters listed in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject 20 µL of the standard solution and record the chromatogram.

    • Verify that the system suitability parameters (Table 2) are met.

Protocol 2: Forced Degradation Study of this compound

To assess the stability-indicating nature of the HPLC method, this compound is subjected to forced degradation under the following conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

After the specified time, neutralize the acidic and basic solutions, and dilute all samples with the mobile phase to a suitable concentration before injecting them into the HPLC system. The chromatograms should be examined for the appearance of new peaks and the resolution between these peaks and the parent Trovafloxacin peak.

Mandatory Visualization

Troubleshooting_Workflow start Start: HPLC Analysis Issue issue_peak_tailing Peak Tailing? start->issue_peak_tailing issue_poor_resolution Poor Resolution? issue_peak_tailing->issue_poor_resolution No solution_peak_tailing Adjust Mobile Phase pH (2.5-3.5) Use Competing Base (TEA) Use Base-Deactivated Column issue_peak_tailing->solution_peak_tailing Yes issue_baseline_drift Baseline Drift? issue_poor_resolution->issue_baseline_drift No solution_poor_resolution Optimize Mobile Phase Ratio Switch to Gradient Elution Adjust Flow Rate/Temperature issue_poor_resolution->solution_poor_resolution Yes issue_unexpected_peaks Unexpected Peaks? issue_baseline_drift->issue_unexpected_peaks No solution_baseline_drift Ensure Column Equilibration Prepare Fresh Mobile Phase Check Detector Lamp issue_baseline_drift->solution_baseline_drift Yes solution_unexpected_peaks Perform Forced Degradation Study Identify Degradation Products Validate Stability-Indicating Method issue_unexpected_peaks->solution_unexpected_peaks Yes end Problem Resolved issue_unexpected_peaks->end No solution_peak_tailing->end solution_poor_resolution->end solution_baseline_drift->end solution_unexpected_peaks->end

References

Trovafloxacin Mesylate Assay Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trovafloxacin (B114552) Mesylate assay optimization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible and accurate results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your analytical work with Trovafloxacin Mesylate.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC (High-Performance Liquid Chromatography) analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and solutions?

  • Answer: Poor peak shape can arise from several factors. Here's a systematic approach to troubleshooting:

    • Mobile Phase pH: The pH of the mobile phase is a critical factor for fluoroquinolones.[1][2] Trovafloxacin has multiple pKa values, and operating near one of these can lead to peak tailing.

      • Solution: Adjust the mobile phase pH. A common starting point is a pH between 3.0 and 4.5.[1][3] Ensure the buffer capacity is sufficient to maintain a stable pH.

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

      • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

    • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with the basic nitrogen in trovafloxacin, causing tailing.

      • Solution: Use a base-deactivated column (end-capped) or add a competing base like triethylamine (B128534) to the mobile phase in low concentrations.

    • Column Degradation: The column's stationary phase may be degraded.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

Issue 2: Inconsistent Retention Times

  • Question: The retention time for my trovafloxacin peak is shifting between injections. How can I improve its consistency?

  • Answer: Retention time variability can compromise the reliability of your assay. Consider the following:

    • Mobile Phase Composition: Even small variations in the mobile phase composition, especially the organic modifier percentage, can significantly impact retention times.[1]

      • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a precise method for measuring and mixing solvents.

    • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.

      • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

    • Pump Performance: Inconsistent flow from the HPLC pump will lead to shifting retention times.

      • Solution: Check for leaks in the pump and ensure proper pump maintenance, including seal replacement. Purge the pump to remove any trapped air bubbles.

    • Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Issue 3: Low Analyte Recovery

  • Question: I am experiencing low recovery of this compound from my samples, especially from biological matrices. What could be the cause?

  • Answer: Low recovery can be attributed to sample preparation, solubility issues, or degradation.

    • Sample Preparation: Inefficient extraction from the sample matrix is a common cause of low recovery.

      • Solution: Optimize your sample preparation method. For biological samples like serum or urine, solid-phase extraction (SPE) is a robust technique for cleaning up the sample and concentrating the analyte.[3][4] Ensure the SPE cartridge type and elution solvents are appropriate for trovafloxacin.

    • Solubility Issues: this compound has pH-dependent solubility.[5] It is less soluble at neutral pH and can precipitate if not handled correctly.[5]

      • Solution: Prepare stock solutions in an appropriate solvent like DMSO. When diluting in aqueous buffers, ensure the final pH is acidic (e.g., around 3.5) to maintain solubility.[5] Avoid rapid dilution of a concentrated DMSO stock into a neutral aqueous solution to prevent precipitation.[5]

    • Adsorption: Trovafloxacin can adsorb to glass and plastic surfaces.

    • Degradation: Trovafloxacin can degrade under certain conditions, such as exposure to strong base or oxidizing agents.[6]

      • Solution: Prepare samples fresh and protect them from light. If stability is a concern, conduct forced degradation studies to understand the degradation pathways.[6]

Frequently Asked Questions (FAQs)

Q1: What is a suitable HPLC method for the routine analysis of this compound?

A1: A reversed-phase HPLC method with UV detection is commonly used and has been shown to be accurate and precise.[3][4] A typical setup includes a C18 column and a mobile phase consisting of an acidic buffer (e.g., 0.04 M phosphoric acid) and an organic modifier like acetonitrile.[3] Detection is typically performed at around 275 nm.[3]

Q2: How does the pH of the mobile phase affect the analysis of trovafloxacin?

A2: The pH of the mobile phase is one of the most critical parameters in the HPLC analysis of fluoroquinolones like trovafloxacin.[1][2] It influences the ionization state of the molecule, which in turn affects its retention on a reversed-phase column and the peak shape. For trovafloxacin, an acidic pH (typically between 3.0 and 4.5) is often used to ensure good peak shape and retention.[1][3]

Q3: What are the main degradation products of trovafloxacin, and how can I ensure my method is stability-indicating?

A3: Trovafloxacin is known to be metabolized through glucuronidation and acetylation.[7][8] It can also degrade in the presence of strong bases or oxidizing agents.[6] To develop a stability-indicating method, you must demonstrate that the analytical method can separate the intact drug from its degradation products and any potential impurities. This is typically achieved through forced degradation studies, where the drug is exposed to stress conditions (e.g., acid, base, heat, light, oxidation). The resulting chromatograms should show baseline separation between the main trovafloxacin peak and any new peaks that appear.[6]

Q4: What are the key validation parameters to consider for a this compound assay to ensure reproducibility?

A4: According to ICH guidelines, key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10]

Data Presentation

Table 1: HPLC Method Parameters for Trovafloxacin Analysis

ParameterConditionReference
HPLC System Agilent 1260 Infinity II or equivalent[4]
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase 0.04 M H₃PO₄-acetonitrile-tetrabutylammonium hydroxide-0.005 M dibutyl amine phosphate (B84403) (83:16.85:0.05:0.1, v/v), pH 3[3]
Flow Rate 1.0 mL/min[10]
Detection UV at 275 nm[3]
Injection Volume 20 µL[9]
Column Temperature 30 °C (or controlled ambient)

Table 2: Typical Validation Summary for a Trovafloxacin HPLC Assay

ParameterTypical ResultReference
Linearity Range 0.1 to 20.0 µg/mL[3]
Correlation Coefficient (r²) > 0.999[3]
Intra-day Precision (%RSD) < 5%[3]
Inter-day Precision (%RSD) < 5%[3]
Accuracy (Recovery) > 70% (from biological matrix)[3]
Limit of Quantitation (LOQ) 0.1 µg/mL[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in 10 mL of DMSO in a volumetric flask. Ensure complete dissolution, using sonication if necessary. This stock solution should be stored at -20°C and protected from light.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards at concentrations spanning the expected range of your samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

    • Ensure the final concentration of DMSO in the working solutions is low to avoid solvent effects during chromatography.

Protocol 2: Sample Preparation from Serum using Solid-Phase Extraction (SPE)

  • Sample Pre-treatment:

    • To 1 mL of serum sample, add a known amount of an appropriate internal standard (e.g., a methyl derivative of trovafloxacin).[3]

    • Vortex the sample for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Load the pre-treated serum sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove interfering substances.

  • Elution:

    • Elute the trovafloxacin and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.[4]

    • Vortex to ensure complete dissolution.

  • Filtration and Injection:

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample into the HPLC system.

Mandatory Visualization

Trovafloxacin_Analysis_Workflow cluster_prep Sample & Standard Preparation stock_sol Prepare 1 mg/mL Stock in DMSO work_std Prepare Working Standards in Mobile Phase stock_sol->work_std Serial Dilution hplc_injection Inject into HPLC System work_std->hplc_injection For Calibration Curve sample_prep Sample Pre-treatment (e.g., add Internal Standard) spe_cond Condition SPE Cartridge sample_prep->spe_cond spe_load Load Sample spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute reconstitution Evaporate & Reconstitute in Mobile Phase spe_elute->reconstitution filtration Filter Sample (0.45 µm) reconstitution->filtration filtration->hplc_injection data_acq Data Acquisition (Chromatogram) hplc_injection->data_acq

Caption: Experimental workflow for trovafloxacin analysis by HPLC.

Troubleshooting_Logic cluster_peak Peak Shape Problems cluster_rt Retention Time Issues cluster_recovery Recovery Problems start Assay Reproducibility Issue peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape rt_shift Inconsistent Retention Times start->rt_shift low_recovery Low Analyte Recovery start->low_recovery check_ph Adjust Mobile Phase pH peak_shape->check_ph pH effect? check_conc Dilute Sample peak_shape->check_conc Overload? check_column Use End-capped Column or Add Competing Base peak_shape->check_column Secondary interactions? check_mp Prepare Fresh Mobile Phase rt_shift->check_mp Composition? check_temp Use Column Oven rt_shift->check_temp Temperature? check_pump Check Pump Performance rt_shift->check_pump Flow rate? check_spe Optimize SPE Method low_recovery->check_spe Extraction? check_sol Check pH for Solubility low_recovery->check_sol Solubility? check_adsorp Use Polypropylene/Silanized Glass low_recovery->check_adsorp Adsorption?

Caption: Troubleshooting logic for common trovafloxacin assay issues.

References

Technical Support Center: Preventing Trovafloxacin Mesylate-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Trovafloxacin (B114552) (TVX) mesylate-induced cytotoxicity. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Trovafloxacin (TVX)-induced cytotoxicity in vitro?

A1: Trovafloxacin-induced cytotoxicity is a multi-faceted process primarily characterized by:

  • Inflammatory Sensitization: TVX sensitizes hepatocytes to the cytotoxic effects of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1] In many in vitro systems, TVX alone does not cause significant cell death at clinically relevant concentrations; however, when combined with an inflammatory stressor like TNF-α or lipopolysaccharide (LPS), it leads to synergistic apoptosis.[1][2]

  • Oxidative Stress: The cyclopropylamine (B47189) moiety of TVX can be bioactivated by P450 enzymes, leading to the formation of reactive intermediates that induce oxidative stress, mitochondrial reactive oxygen species (ROS), and peroxynitrite stress.[1][3] This disrupts mitochondrial function and depletes glutathione (B108866), a key cellular antioxidant.[1][3]

  • Prolonged Stress Kinase Activation: The combination of TVX and TNF-α leads to the prolonged activation of c-Jun N-terminal kinase (JNK), a key event in promoting apoptosis.[1][2]

  • Replication Stress and DNA Damage: TVX can cause replication stress, leading to cell cycle arrest and DNA damage.[4] This sensitizes cells to TNF-α-induced cytotoxicity, which is mediated by the activation of Extracellular signal-regulated Kinase (ERK) and Ataxia Telangiectasia and Rad3-related (ATR) protein.[4]

  • Inhibition of Protective Autophagy: TVX can induce a protective autophagic response in hepatocytes. However, in the presence of TNF-α, this protective mechanism is inhibited, enhancing TVX-induced cytotoxicity.[5][6]

Q2: I am not observing significant cytotoxicity after treating my primary hepatocytes or HepG2 cells with Trovafloxacin alone. Is this expected?

A2: Yes, this is a common and expected finding. In numerous in vitro models, including primary hepatocytes and HepG2 cells, Trovafloxacin alone does not induce significant cell death at clinically relevant concentrations.[1] The hepatotoxic effects are typically "unmasked" in the presence of a secondary inflammatory stressor, such as lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α).[1] To study TVX-induced injury, co-treatment with a pro-inflammatory agent is recommended.[1]

Q3: What is the role of TNF-α in Trovafloxacin-induced cytotoxicity?

A3: TNF-α is a critical mediator in the pathogenesis of TVX-induced liver injury. While neither TVX nor TNF-α alone may be significantly toxic at certain concentrations, their combination leads to a synergistic induction of apoptosis.[1] TVX appears to sensitize hepatocytes to TNF-α-induced cell death signaling pathways. This sensitization results in prolonged JNK activation, DNA damage, and subsequent caspase activation.[2][4]

Q4: What are some potential strategies to mitigate Trovafloxacin-induced cytotoxicity in my in vitro experiments?

A4: Based on the known mechanisms, several strategies can be explored to mitigate TVX-induced cytotoxicity:

  • Antioxidant Treatment: Since oxidative stress is a key mechanism, co-treatment with antioxidants may be protective.[1] Compounds like N-acetylcysteine (NAC), a glutathione precursor, can help replenish intracellular antioxidant defenses.[1][7]

  • Inhibition of Stress Kinases: The cytotoxicity of the TVX/TNF-α combination is dependent on the prolonged activation of JNK.[1][2] Utilizing a selective JNK inhibitor, such as SP600125, can attenuate the cytotoxic effects.[2]

  • Inhibition of ERK Pathway: The MEK inhibitor U0126 has been shown to markedly reduce TVX/TNF-α-induced cytotoxicity and caspase 3 activation, indicating the involvement of the ERK pathway.[4]

  • Restoration of Autophagy: Since TNF-α enhances TVX toxicity by inhibiting protective autophagy, agents that can restore this process may be beneficial. For instance, inhibiting p70S6K with rapamycin (B549165) can restore TNF-α-inhibited autophagy and prevent the synergistic cytotoxicity.[5][6]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity results between experiments.

Possible Cause Suggested Solution
Cell Health and Passage Number Ensure cells are healthy, have a consistent passage number, and are plated at a uniform density. High passage numbers can alter cellular responses.
Reagent Stability Prepare fresh stock solutions of Trovafloxacin mesylate and TNF-α for each experiment. Avoid repeated freeze-thaw cycles.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.[1]
Inconsistent Incubation Times Strictly adhere to the planned incubation times for drug and cytokine treatment.

Problem 2: this compound precipitates in the culture medium.

Possible Cause Suggested Solution
Solubility Issues Visually inspect the wells after dosing for any signs of precipitation.[1] Ensure your stock solution (typically in DMSO) and final working concentrations are appropriate for your chosen culture medium.[1] Consider preparing a fresh, clear stock solution and performing serial dilutions.
Incorrect Solvent Concentration Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and precipitation.[3]

Problem 3: Antioxidant co-treatment is not reducing cytotoxicity.

Possible Cause Suggested Solution
Inadequate Antioxidant Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration of the antioxidant for your specific cell type.
Timing of Treatment Consider pre-incubating the cells with the antioxidant for a period (e.g., 1-2 hours) before adding Trovafloxacin and TNF-α to allow for cellular uptake and enhancement of antioxidant defenses.
Multiple Cytotoxic Pathways Cytotoxicity may not be solely mediated by oxidative stress.[7] Consider combining the antioxidant with an inhibitor of a key signaling pathway, such as a JNK or caspase inhibitor.[7]

Data Presentation

Table 1: In Vitro Models and Conditions for Trovafloxacin-Induced Cytotoxicity
Cell TypeTrovafloxacin (TVX) Conc.Inflammatory StimulusStimulus Conc.Incubation TimeKey Findings
HepG2 cells20 µMTNF-α4 ng/mL20-24 hoursSynergistic cytotoxicity, apoptosis, DNA damage, prolonged JNK activation.[2]
Primary Murine Hepatocytes20 µMTNF-α4 ng/mLNot specifiedSynergistic cytotoxicity dependent on caspase activation.
HepaRG cells1-20 µMEndogenously produced cytokines in co-cultureNot applicable7 daysConcentration-dependent cytotoxicity, glutathione depletion, mitochondrial ROS formation.[3]
RAW 264.7 MacrophagesNot specifiedLipopolysaccharide (LPS)Not specifiedNot specifiedTVX potentiates LPS-induced TNF-α release via ERK and JNK activation.[8]
Table 2: Effects of Interventions on Trovafloxacin/TNF-α-Induced Cytotoxicity in HepG2 Cells
InterventionTargetConcentrationEffect on Cytotoxicity
SP600125JNK inhibitorNot specifiedAttenuated cytotoxicity.[2]
U0126MEK/ERK inhibitor10 µMMarkedly reduced cytotoxicity and caspase 3 activity.[4]
RapamycinmTOR/p70S6K inhibitorNot specifiedRestored TNF-α-inhibited autophagy and prevented synergistic cytotoxicity.[5][6]
N-acetylcysteine (NAC)Antioxidant (Glutathione precursor)Not specifiedProposed as a protective agent against oxidative stress.[1]

Experimental Protocols

Protocol 1: Induction of Trovafloxacin/TNF-α-Mediated Cytotoxicity in Primary Hepatocytes

Materials:

  • Plated primary hepatocytes

  • Trovafloxacin (TVX) mesylate stock solution (in DMSO)

  • Recombinant human TNF-α stock solution

  • Serum-free culture medium

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

Methodology:

  • After overnight incubation of plated primary hepatocytes, replace the culture medium with fresh, serum-free medium and allow the cells to acclimate for 1-2 hours.

  • Prepare 2x concentrated working solutions of TVX and TNF-α in serum-free medium. For example, to achieve a final concentration of 20 µM TVX and 4 ng/mL TNF-α, prepare a solution containing 40 µM TVX and 8 ng/mL TNF-α.

  • Add an equal volume of the 2x working solution to the corresponding wells of the cell culture plate.

  • Include the following control groups: Vehicle only (e.g., 0.1% DMSO), TVX only, and TNF-α only.[1]

  • Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time point (e.g., 24 hours).[1]

  • At the end of the incubation, collect a sample of the cell culture supernatant from each well.

  • To determine the maximum LDH release, add a lysis buffer (provided in most LDH assay kits) to a set of control wells 45 minutes before the end of the incubation.[1]

  • Determine LDH activity in the supernatant according to the manufacturer's protocol of the cytotoxicity assay kit.[1]

  • Calculate percent cytotoxicity relative to the maximum LDH release control.[1]

Protocol 2: Assessment of Cell Viability using MTT Assay

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or a suitable solubilization buffer

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Methodology:

  • Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Treat cells with this compound and/or other compounds as per the experimental design.

  • At the end of the treatment period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

Trovafloxacin_Cytotoxicity_Pathway TVX Trovafloxacin (TVX) ROS Oxidative Stress (Mitochondrial ROS) TVX->ROS ReplicationStress Replication Stress & DNA Damage TVX->ReplicationStress JNK Prolonged JNK Activation TVX->JNK Autophagy Protective Autophagy TVX->Autophagy TNFa TNF-α TNFa->JNK TNFa->JNK TNFa->Autophagy Inhibits Caspases Caspase Activation ROS->Caspases ERK_ATR ERK & ATR Activation ReplicationStress->ERK_ATR JNK->Caspases ERK_ATR->Caspases Apoptosis Hepatocyte Apoptosis Caspases->Apoptosis

Caption: Key signaling pathways in Trovafloxacin and TNF-α co-mediated cytotoxicity.

Experimental_Workflow start Seed Hepatocytes (e.g., HepG2, Primary) acclimate Acclimate Cells in Serum-Free Medium start->acclimate treatment Co-treat with TVX + TNF-α (and/or Inhibitors/Antioxidants) acclimate->treatment incubation Incubate (e.g., 24 hours) treatment->incubation controls Include Controls: Vehicle, TVX only, TNF-α only controls->incubation assay Perform Cytotoxicity Assay (e.g., LDH, MTT) incubation->assay analysis Data Analysis: Calculate % Cytotoxicity assay->analysis

Caption: General experimental workflow for in vitro Trovafloxacin cytotoxicity studies.

Troubleshooting_Logic rect_node rect_node start Observing High Cytotoxicity? no_stim TVX alone shows no cytotoxicity? start->no_stim No mitigation Trying to mitigate cytotoxicity? start->mitigation Yes expected This is expected. Co-treat with TNF-α or LPS. no_stim->expected Yes antioxidant Use Antioxidants (e.g., NAC) mitigation->antioxidant inhibitor Use Kinase Inhibitors (e.g., SP600125) mitigation->inhibitor variability High Variability? mitigation->variability Unsuccessful? check Check: - Cell Health - Reagent Stability - Plate Edge Effects variability->check Yes

Caption: A logical guide for troubleshooting Trovafloxacin cytotoxicity experiments.

References

Technical Support Center: Trovafloxacin Mesylate Co-Solvent Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on formulating Trovafloxacin mesylate using co-solvent systems. This compound's poor aqueous solubility at physiological pH presents a significant challenge for in vitro and in vivo studies. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: The aqueous solubility of this compound is highly dependent on pH.[1] While it can be as high as 23 g/L, this results in an acidic solution with a pH of approximately 3.5.[1] At a neutral pH of around 7, its solubility is at its lowest.[1] At physiological pH (~7.4), the solubility is significantly reduced to about 15 mg/L.[1][2] Some suppliers report a solubility of up to 20 mg/mL in water, which may necessitate pH adjustments or sonication to achieve.[1][3]

Q2: Why does my this compound precipitate when I dilute a DMSO stock solution in my aqueous cell culture medium?

A2: This is a common problem stemming from the low solubility of this compound at the neutral pH of most cell culture media.[1] When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity causes the drug to "crash out" or precipitate.[1]

Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound.[1] It is soluble in DMSO at concentrations ranging from 25 mg/mL to over 100 mg/mL.[1][4] For optimal results, use fresh, anhydrous DMSO, as absorbed moisture can decrease the compound's solubility.[1]

Q4: Are there any known stability issues with this compound solutions?

A4: this compound powder is stable for the long term when stored at -20°C.[1] Stock solutions prepared in DMSO should be stored in aliquots at -80°C for up to one year or at -20°C for shorter periods to avoid repeated freeze-thaw cycles.[1][5] It is also recommended to protect the compound from direct sunlight.[5]

Q5: What are co-solvents and how do they improve the solubility of drugs like this compound?

A5: Co-solvents are water-miscible organic solvents that are added to a primary solvent (usually water) to increase the solubility of poorly soluble compounds.[6][7] They work by reducing the interfacial tension between the hydrophobic drug and the aqueous environment, thereby enhancing solvation.[6] Common co-solvents used in pharmaceutical formulations include ethanol, propylene (B89431) glycol, glycerin, and polyethylene (B3416737) glycols (PEGs).[7][8]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Precipitate forms upon dilution in aqueous buffer/media - Poor solubility at neutral pH.- Rapid change in solvent polarity.- High final concentration of the drug.- Perform a serial dilution of the DMSO stock in DMSO first before adding it to the aqueous solution.- Ensure the final DMSO concentration in the media is low (typically <0.5%) to avoid cell toxicity.[1]- Prepare the working solution fresh for each experiment.- Consider using a pre-formulated co-solvent system (see Experimental Protocols).[1]
Inconsistent experimental results - Incomplete dissolution of the compound.- Degradation of the compound in the solution.- Visually inspect all solutions for any particulate matter before use.- Ensure the stock solution is fully dissolved; sonication may be required.[3][5]- Prepare fresh dilutions for each experiment from a properly stored stock solution.
Cloudiness or phase separation in the co-solvent formulation - Incompatible solvent ratios.- Temperature effects on solubility.- Adhere strictly to validated co-solvent system protocols.- Ensure all components are at room temperature before mixing, unless otherwise specified.- Gently warm the solution and vortex to aid dissolution if necessary.
Observed cellular toxicity in in vitro assays - High concentration of the co-solvent (e.g., DMSO).- Inherent toxicity of the co-solvent system.- Perform a vehicle control experiment (media with the co-solvent system but without this compound) to assess the baseline toxicity of the formulation.- Lower the final concentration of the co-solvents in the culture medium, especially DMSO, to below 0.5%.[1]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and co-solvent systems.

Solvent/SystemConcentrationNotes
Water (acidic, pH ~3.5)~23 g/L[1]
Water (physiologic pH, ~7.4)~15 mg/L[1]
Water18 mg/mL (35.12 mM)Sonication is recommended.[5]
DMSO120 mg/mL (234.16 mM)Sonication and heating to 60°C are recommended.[5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline4 mg/mL (7.81 mM)A common in vivo formulation. Sonication is recommended.[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated balance and vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound powder accurately.

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be applied to aid dissolution.

    • Visually inspect the solution to ensure there is no undissolved particulate matter.

    • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Preparation of a Co-Solvent Formulation for In Vivo Use

This protocol describes the preparation of a widely used co-solvent system for this compound.

  • Materials:

    • This compound stock solution in DMSO (e.g., 40 mg/mL)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80 (Polysorbate 80)

    • Sterile saline (0.9% NaCl)

    • Sterile tubes and syringes

  • Procedure (to prepare 1 mL of a 4 mg/mL final solution):

    • In a sterile tube, add 100 µL of the 40 mg/mL this compound DMSO stock solution.

    • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween 80 and mix again until the solution is clear.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final solution gently to ensure homogeneity.

    • This results in a final Trovafloxacin concentration of 4 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • This solution should be used immediately after preparation.

Visualizations

G cluster_stock Stock Solution Preparation A Weigh Trovafloxacin Mesylate Powder B Add Anhydrous DMSO A->B C Vortex / Sonicate Until Dissolved B->C D Aliquot into Single-Use Tubes C->D E Store at -80°C D->E

Caption: Workflow for preparing a this compound stock solution.

G cluster_formulation Co-Solvent Formulation Workflow (Final: 4 mg/mL) Start Start DMSO_Stock 100 µL of 40 mg/mL DMSO Stock Start->DMSO_Stock Add_PEG Add 400 µL PEG300 & Mix DMSO_Stock->Add_PEG Add_Tween Add 50 µL Tween 80 & Mix Add_PEG->Add_Tween Add_Saline Add 450 µL Saline & Mix Add_Tween->Add_Saline Final Final Solution: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline Add_Saline->Final End Use Immediately Final->End

Caption: Step-by-step workflow for preparing an in-vivo co-solvent formulation.

G cluster_troubleshooting Troubleshooting Logic for Precipitation A Precipitate Observed Upon Dilution? B Was a stepwise dilution performed? A->B C Perform serial dilution in DMSO before adding to aqueous medium B->C No D Is final DMSO concentration >0.5%? B->D Yes C->D E Reduce final DMSO concentration D->E Yes F Consider using a full co-solvent system (Protocol 2) D->F No E->F

Caption: Decision-making workflow for troubleshooting precipitation issues.

References

Technical Support Center: Trovafloxacin Mesylate Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Trovafloxacin (B114552) mesylate.

Frequently Asked Questions (FAQs)

Q1: What is Trovafloxacin mesylate and why is it used in animal studies?

A1: this compound is a broad-spectrum fluoroquinolone antibiotic.[1] Although withdrawn from the market for human use due to risks of severe liver injury, it serves as a valuable tool in preclinical research.[2] It is particularly used to establish animal models of idiosyncratic drug-induced liver injury (iDILI), a type of rare but severe adverse drug reaction that is difficult to predict.[2] By co-administering a non-toxic dose of Trovafloxacin with an inflammatory stimulus like lipopolysaccharide (LPS), researchers can replicate key features of human iDILI in rodents.[2]

Q2: What are the primary challenges and sources of variability when working with this compound in animal studies?

A2: The primary challenges and sources of variability include:

  • Poor Aqueous Solubility: this compound's solubility is pH-dependent, with low solubility at neutral pH, which can lead to precipitation and inconsistent dosing solutions.[3]

  • Formulation Inconsistency: Improper preparation of dosing suspensions can lead to inaccurate dosing and variable exposure.[4]

  • Animal Model Specifics: Factors such as species, strain, age, and sex of the animals can influence the pharmacokinetic and toxicodynamic outcomes.[5][6]

  • Inflammatory Stimulus: The dose, timing, and type of inflammatory stimulus (e.g., LPS) used in iDILI models are critical variables that can significantly impact the study outcome.[2]

Q3: How should this compound be prepared for oral administration in mice?

A3: To ensure a homogenous suspension for oral gavage in mice, it is recommended to use a vehicle such as 0.5% w/v methylcellulose (B11928114) in sterile water.[4] The required amount of this compound should be calculated based on the desired dose (mg/kg) and suspended in the vehicle.[4] It is crucial to ensure the suspension is homogenous by vortexing or stirring before administration.[4]

Q4: What are the key considerations for establishing a Trovafloxacin/LPS-induced liver injury model in mice?

A4: Key considerations for this model include:

  • Animal Acclimation: Mice should be acclimated to the housing facility for at least one week before the experiment to reduce stress.[2]

  • Dosing and Timing: Trovafloxacin is typically administered via intragastric gavage 3 hours prior to an intraperitoneal (i.p.) injection of a non-hepatotoxic dose of LPS.[2]

  • Monitoring: Animals should be closely monitored for signs of toxicity, and samples are typically collected 6-8 hours after the LPS injection.[2]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Dosing Solution
Symptom Possible Cause Solution
Precipitate forms in the aqueous dosing solution.Poor aqueous solubility of this compound at neutral pH.[3]- Prepare the dosing solution fresh for each experiment.[3]- Consider using a co-solvent system. For example, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can improve solubility.[3][7]
Precipitate forms when diluting a DMSO stock solution in an aqueous buffer.Rapid change in solvent polarity and high final concentration.[3]- Perform a serial dilution of the DMSO stock in DMSO first before adding it to the aqueous solution.[3]- Ensure the final DMSO concentration in the media is low (<0.5%).[3]
Issue 2: High Variability in Liver Injury Biomarkers
Symptom Possible Cause Solution
Inconsistent serum ALT/AST levels between animals in the same treatment group.- Incomplete dissolution or inconsistent suspension of Trovafloxacin.[3]- Variability in the inflammatory response to LPS.[2]- Ensure the Trovafloxacin suspension is homogenous by thorough vortexing before each administration.[4]- Visually inspect solutions for any particulate matter before use.[3]- Use LPS from a consistent supplier and lot number.
Lack of significant liver injury despite co-administration of Trovafloxacin and LPS.- Suboptimal dosing or timing of administration.[2]- Animal strain is less sensitive to Trovafloxacin/LPS-induced injury.- Verify the doses of Trovafloxacin and LPS and the timing of their administration based on established protocols.[2]- Ensure the use of a sensitive mouse strain, such as C57BL/6.[2]

Quantitative Data Summary

Table 1: this compound Solubility

Solvent Concentration Notes
Water~20 mg/mL[1][8]May require pH adjustment or sonication.[3]
DMSO>100 mg/mL[1][7]Use fresh, anhydrous DMSO as moisture can reduce solubility.[3][7]

Table 2: Dosing and Timing for Trovafloxacin/LPS-Induced Liver Injury in Mice

Parameter Value Reference
Animal Model Male C57BL/6 Mice[2]
Trovafloxacin (TVX) Dose 150 mg/kg[2]
TVX Administration Route Intragastric gavage[2]
Lipopolysaccharide (LPS) Dose Non-hepatotoxic dose (e.g., 25-50 µg/kg)[2]
LPS Administration Route Intraperitoneal (i.p.) injection[2]
Timing of Administration TVX administered 3 hours prior to LPS[2]
Time to Onset of Injury 6-8 hours post-LPS administration[2]

Table 3: Pharmacokinetic Parameters of Trovafloxacin in Different Animal Species (Oral Administration)

Species Dose (mg/kg) Tmax (h) Cmax (µg/mL) Elimination Half-life (h) Oral Bioavailability (%) Reference
Rat 500.611.52.268[6]
Dog 202.33.52.558[6]
Monkey 202.35.27.585[6]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)[4]

  • Sterile water

  • Animal balance

  • Vortex mixer

  • Appropriate size gavage needles (e.g., 20-22 gauge for adult mice)[4]

  • Syringes

Procedure:

  • Animal Preparation: Acclimate mice for at least one week prior to the experiment. Weigh each mouse on the day of dosing to calculate the precise volume to be administered.[2][4]

  • Drug Formulation:

    • Calculate the required amount of this compound based on the desired dose (mg/kg) and the number of animals.[4]

    • Prepare the vehicle solution (0.5% w/v methylcellulose in sterile water).[4]

    • Suspend the calculated amount of this compound in the vehicle to achieve the final desired concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 20g mouse receiving 0.2 mL).[2][4]

    • Ensure the suspension is homogenous by thorough vortexing immediately before administration.[4]

  • Administration:

    • Gently restrain the mouse.

    • Attach the gavage needle to the syringe containing the drug suspension.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the calculated volume of the drug suspension. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[4]

    • Gently remove the gavage needle.[4]

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase acclimation Animal Acclimation (≥ 1 week) tvx_prep Trovafloxacin Suspension Preparation lps_prep LPS Solution Preparation tvx_admin Trovafloxacin Administration (Oral Gavage) tvx_prep->tvx_admin lps_admin LPS Administration (i.p. Injection) lps_prep->lps_admin wait Wait (3 hours) tvx_admin->wait wait->lps_admin monitoring Monitoring for Toxicity (6-8 hours post-LPS) lps_admin->monitoring euthanasia Euthanasia & Sample Collection (Blood, Liver Tissue) monitoring->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

Caption: Experimental workflow for Trovafloxacin/LPS-induced liver injury model in mice.

signaling_pathway cluster_stimuli Initial Stimuli cluster_cellular Cellular Response cluster_outcome Pathological Outcome TVX Trovafloxacin (TVX) Hepatocyte Hepatocyte Sensitization TVX->Hepatocyte LPS Lipopolysaccharide (LPS) TNFa ↑ TNF-α Production LPS->TNFa JNK Prolonged JNK Activation TNFa->JNK Necrosis Necrosis TNFa->Necrosis Hepatocyte->JNK potentiates Mitochondria Mitochondrial Stress JNK->Mitochondria Apoptosis Apoptosis JNK->Apoptosis Mitochondria->Apoptosis LiverInjury Hepatocellular Liver Injury Apoptosis->LiverInjury Necrosis->LiverInjury

Caption: Simplified signaling pathway in Trovafloxacin-sensitized liver injury.

References

Validation & Comparative

Trovafloxacin Mesylate Versus Levofloxacin: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro efficacy of two prominent fluoroquinolones, supported by experimental data and standardized protocols.

This guide provides a detailed comparison of the antibacterial activity of trovafloxacin (B114552) mesylate and levofloxacin (B1675101), two broad-spectrum fluoroquinolone antibiotics. The data presented is compiled from various in vitro studies, offering insights into their respective potencies against a wide range of clinically relevant bacteria, including Gram-positive, Gram-negative, and anaerobic species.

Executive Summary

Trovafloxacin generally demonstrates greater in vitro potency against Gram-positive and anaerobic bacteria compared to levofloxacin.[1][2][3] Levofloxacin, on the other hand, maintains robust activity against many Gram-negative pathogens.[1][4] Both antibiotics exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[1] The selection between these two agents in a research or clinical setting would be guided by the target pathogen's susceptibility profile.

Data Presentation: In Vitro Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for trovafloxacin and levofloxacin against various bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater antibacterial potency.

Table 1: Comparative In Vitro Activity Against Gram-Positive Bacteria (MIC in µg/mL)
Bacterial SpeciesTrovafloxacin (MIC)Levofloxacin (MIC)
Staphylococcus aureus0.06 - 0.120.25 - 1
Streptococcus pneumoniae (penicillin-susceptible)0.06 - 0.120.5 - 1
Streptococcus pneumoniae (penicillin-resistant)0.12 - 0.251 - 2
Enterococcus faecalis0.25 - 11 - 4

Data compiled from multiple sources.

Table 2: Comparative In Vitro Activity Against Gram-Negative Bacteria (MIC in µg/mL)
Bacterial SpeciesTrovafloxacin (MIC)Levofloxacin (MIC)
Escherichia coli0.03 - 0.120.06 - 0.25
Klebsiella pneumoniae0.06 - 0.250.12 - 0.5
Pseudomonas aeruginosa1 - 80.5 - 4
Haemophilus influenzae≤0.03 - 0.060.03 - 0.12
Acinetobacter baumannii0.06 - 160.25 - 8

Data compiled from multiple sources, including a study on epidemiologically defined Acinetobacter baumannii strains.[5]

Table 3: Comparative In Vitro Activity Against Anaerobic Bacteria (MIC in µg/mL)
Bacterial SpeciesTrovafloxacin (MIC)Levofloxacin (MIC)
Bacteroides fragilis group0.125 - 11 - 8
Prevotella spp.≤0.015 - 0.50.25 - 2
Peptostreptococcus spp.0.12 - 10.5 - 2
Clostridium difficile0.5 - 24 - 16

Trovafloxacin has demonstrated notable activity against a broad range of anaerobic bacteria.[6][7][8] Levofloxacin's activity against anaerobes is more limited.[7][8]

Mechanism of Action

Both trovafloxacin and levofloxacin are fluoroquinolones that target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. By binding to these enzymes, the antibiotics stabilize the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately cell death.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolones Fluoroquinolones Fluoroquinolones->Inhibition1 Fluoroquinolones->Inhibition2 DNA_Gyrase DNA_Gyrase Relaxed_DNA Relaxed_DNA DNA_Gyrase->Relaxed_DNA Topoisomerase_IV Topoisomerase_IV Separated_Daughter_DNA Separated_Daughter_DNA Topoisomerase_IV->Separated_Daughter_DNA DNA_Replication_Transcription DNA_Replication_Transcription Relaxed_DNA->DNA_Replication_Transcription Supercoiled_DNA Supercoiled_DNA Supercoiled_DNA->DNA_Gyrase relaxes for replication Replicated_DNA Replicated_DNA Replicated_DNA->Topoisomerase_IV separates replicated chromosomes Cell_Division Cell_Division Separated_Daughter_DNA->Cell_Division Inhibition1->DNA_Gyrase Cell_Death Cell_Death Inhibition1->Cell_Death Inhibition leads to DNA strand breaks Inhibition2->Topoisomerase_IV Inhibition2->Cell_Death Inhibition prevents chromosome segregation Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_testing Testing cluster_incubation Incubation cluster_analysis Analysis Isolate_Bacteria Isolate and culture bacterial strain Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Isolate_Bacteria->Prepare_Inoculum Broth_Dilution Broth Microdilution: Inoculate microtiter plates containing antibiotic dilutions Prepare_Inoculum->Broth_Dilution Agar_Dilution Agar (B569324) Dilution: Spot inoculum onto agar plates containing antibiotic dilutions Prepare_Inoculum->Agar_Dilution Prepare_Antibiotics Prepare serial dilutions of Trovafloxacin and Levofloxacin Prepare_Antibiotics->Broth_Dilution Prepare_Antibiotics->Agar_Dilution Incubate Incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours) Broth_Dilution->Incubate Agar_Dilution->Incubate Read_Results Examine for visible bacterial growth Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Compare_Activity Compare MIC values of Trovafloxacin and Levofloxacin Determine_MIC->Compare_Activity

References

Comparative Hepatotoxicity of Trovafloxacin and Other Fluoroquinolones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the liver injury potential of trovafloxacin (B114552) in comparison to other commonly used fluoroquinolones, supported by clinical and preclinical data.

This guide provides a comprehensive comparison of the hepatotoxicity associated with trovafloxacin and other fluoroquinolone antibiotics, namely ciprofloxacin (B1669076), levofloxacin (B1675101), and moxifloxacin (B1663623). Trovafloxacin was withdrawn from the market due to a high incidence of severe, idiosyncratic drug-induced liver injury (DILI), making it a critical case study for understanding and predicting drug hepatotoxicity.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental data, methodologies, and mechanistic insights.

Executive Summary

Trovafloxacin exhibits a significantly higher risk of severe hepatotoxicity compared to other fluoroquinolones. This increased risk is not readily predicted by standard preclinical toxicology studies but is evident in clinical data and specialized in vitro and in vivo models. The underlying mechanisms are complex and appear to involve a combination of metabolic bioactivation and the potentiation of inflammatory responses.

Clinical Hepatotoxicity Profile

Clinical data underscores the distinct hepatotoxicity profile of trovafloxacin. While mild, transient elevations in liver enzymes are a class effect for fluoroquinolones, trovafloxacin is associated with a higher incidence of severe and fatal acute liver failure.[2][3]

A study based on the Drug-Induced Liver Injury Network (DILIN) registry identified 61 cases of fluoroquinolone-induced liver injury between 2004 and 2022, with the majority attributed to ciprofloxacin (32 cases), levofloxacin (22 cases), and moxifloxacin (7 cases).[4] The patterns of liver injury were varied, including hepatocellular, cholestatic, and mixed types.[4] Notably, trovafloxacin was withdrawn before this study period, but its hepatotoxic potential is well-documented in earlier reports.

Fluoroquinolone Reported Incidence of DILI Common Liver Injury Patterns Severity Regulatory Status
Trovafloxacin High, leading to market withdrawal.[1]Hepatocellular, Cholestatic, MixedOften severe, including acute liver failure.[5]Withdrawn.[1]
Ciprofloxacin Rare; minor enzyme elevations in 1-3% of patients.[2]Hepatocellular, Cholestatic, Mixed.[4]Generally mild to moderate; severe cases are infrequent.Approved for use.
Levofloxacin Rare; rates of enzyme elevation likely similar to ciprofloxacin.[2]Hepatocellular, Cholestatic, Mixed.[4]Generally mild to moderate; severe cases are infrequent.Approved for use.
Moxifloxacin Rare; rates of enzyme elevation likely similar to ciprofloxacin.[2]Hepatocellular, Cholestatic, Mixed.[4]Generally mild to moderate; severe cases are infrequent.Approved for use.

Table 1: Comparative Clinical Hepatotoxicity of Fluoroquinolones.

Preclinical Hepatotoxicity Data

Preclinical models, particularly those incorporating an inflammatory challenge, have been instrumental in elucidating the differential hepatotoxicity of fluoroquinolones.

In Vivo Animal Models

Animal models, especially those involving co-administration of a fluoroquinolone with a non-hepatotoxic inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), have successfully replicated the idiosyncratic nature of trovafloxacin-induced liver injury.[1]

Fluoroquinolone Animal Model Key Findings Reference
Trovafloxacin Mouse + LPS/TNF-αSignificant elevation of serum ALT and AST, hepatocellular necrosis.[1]Shaw et al.
Levofloxacin Mouse + LPS/TNF-αNo significant elevation in liver enzymes or liver damage.[1]Shaw et al.

Table 2: Comparative Hepatotoxicity in an In Vivo Inflammatory Stress Model.

In Vitro Models

Advanced in vitro models, such as three-dimensional (3D) microphysiological systems of the human liver, have corroborated the in vivo findings. These models, incorporating various liver cell types, can replicate key aspects of the human liver microenvironment.

Fluoroquinolone In Vitro Model Endpoint Result Reference
Trovafloxacin 3D Human Liver Microphysiological SystemCell ViabilityDecreasedRaasch et al.[6]
Pro-inflammatory Cytokine ReleaseIncreasedRaasch et al.[6]
Levofloxacin 3D Human Liver Microphysiological SystemCell ViabilityNo significant changeRaasch et al.[6]
Pro-inflammatory Cytokine ReleaseNo significant changeRaasch et al.[6]

Table 3: Comparative Hepatotoxicity in a 3D Human Liver Model.

Mechanistic Insights into Trovafloxacin Hepatotoxicity

The heightened hepatotoxicity of trovafloxacin is attributed to a convergence of factors, including its chemical structure and its interaction with inflammatory pathways.

Role of Inflammatory Stress

A key hypothesis for trovafloxacin's idiosyncratic toxicity is the "inflammatory stress" model.[1] In this model, a pre-existing or concurrent inflammatory state, mimicked by LPS or TNF-α in experimental settings, sensitizes the liver to the toxic effects of the drug.[1] Trovafloxacin has been shown to enhance and prolong the inflammatory response initiated by TNF-α.[7]

Metabolic Bioactivation

The chemical structure of trovafloxacin, particularly its cyclopropylamine (B47189) moiety, is implicated in its toxicity. This group can be metabolized by cytochrome P450 enzymes to form reactive metabolites that can covalently bind to cellular proteins, leading to cellular stress and immune responses.

Mitochondrial Injury

Trovafloxacin has been shown to induce mitochondrial stress, particularly in a setting of underlying mitochondrial dysfunction.[8] This includes the generation of peroxynitrite, which can damage mitochondrial proteins and impair mitochondrial function.[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in trovafloxacin hepatotoxicity and a typical experimental workflow for its assessment.

Trovafloxacin_Hepatotoxicity_Pathway cluster_inflammatory_stimulus Inflammatory Stimulus cluster_trovafloxacin Trovafloxacin cluster_hepatocyte Hepatocyte cluster_immune_response Immune Response LPS LPS KupfferCell Kupffer Cell Activation LPS->KupfferCell TNFa TNF-α TNFa->KupfferCell TVX Trovafloxacin Metabolism Metabolic Bioactivation (CYP450) TVX->Metabolism MitochondrialStress Mitochondrial Stress (Peroxynitrite) TVX->MitochondrialStress TVX->KupfferCell Sensitizes ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ReactiveMetabolites->MitochondrialStress CellDeath Hepatocyte Death MitochondrialStress->CellDeath CytokineRelease Pro-inflammatory Cytokine Release KupfferCell->CytokineRelease CytokineRelease->CellDeath

Caption: Signaling pathways in trovafloxacin-induced hepatotoxicity.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model cluster_analysis Analysis Animal Rodent Model (e.g., C57BL/6 Mice) Treatment Fluoroquinolone +/- LPS/TNF-α Administration Animal->Treatment SampleCollection Blood and Liver Tissue Collection Treatment->SampleCollection Biochemistry Serum ALT/AST Measurement SampleCollection->Biochemistry Histopathology Liver Histopathology (H&E) SampleCollection->Histopathology CellCulture 3D Human Liver Microphysiological System DrugExposure Fluoroquinolone Exposure CellCulture->DrugExposure SupernatantAnalysis Supernatant Analysis (LDH, Cytokines) DrugExposure->SupernatantAnalysis CellViability Cell Viability Assays SupernatantAnalysis->CellViability

Caption: Experimental workflow for assessing fluoroquinolone hepatotoxicity.

Detailed Experimental Protocols

In Vivo Mouse Model of Idiosyncratic Drug-Induced Liver Injury

Objective: To evaluate the potential of a fluoroquinolone to cause liver injury in the presence of an inflammatory stimulus.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Procedure:

  • Acclimation: Animals are acclimated for at least one week prior to the experiment.

  • Drug Administration: A non-hepatotoxic dose of the test fluoroquinolone (e.g., trovafloxacin) or vehicle is administered via oral gavage.

  • Inflammatory Challenge: After a specified time (e.g., 2 hours), a non-hepatotoxic dose of lipopolysaccharide (LPS) from E. coli or recombinant murine TNF-α is administered via intraperitoneal injection.

  • Monitoring and Sample Collection: Animals are monitored for signs of toxicity. At a predetermined time point (e.g., 6-8 hours after LPS/TNF-α), animals are euthanized, and blood and liver tissue are collected.

  • Analysis:

    • Serum Analysis: Serum is separated from blood for the measurement of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of hepatocellular injury.

    • Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation of liver necrosis and inflammation.

In Vitro 3D Human Liver Microphysiological Model

Objective: To assess the direct cytotoxic and pro-inflammatory effects of fluoroquinolones on human liver cells in a physiologically relevant microenvironment.

Model: A three-dimensional microphysiological model of the human liver containing expandable human liver sinusoidal endothelial cells, monocyte-derived macrophages, and differentiated HepaRG cells.[6][9]

Procedure:

  • Model Assembly: The multi-cellular liver model is assembled and cultured according to established protocols to allow for tissue formation and stabilization.

  • Drug Treatment: The liver models are exposed to clinically relevant concentrations of the test fluoroquinolone (e.g., trovafloxacin, levofloxacin) or vehicle control.

  • Toxicity Assessment: At various time points (e.g., 24, 48, 72 hours), samples of the culture supernatant are collected for analysis.

    • Cytotoxicity: Lactate dehydrogenase (LDH) release is measured as an indicator of cell membrane damage.

    • Hepatocellular Injury: Alanine aminotransferase (ALT) activity is measured as a specific marker of hepatocyte injury.

    • Inflammatory Response: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are quantified using multiplex immunoassays.

  • Cell Viability and Imaging: At the end of the experiment, cell viability can be assessed using fluorescent live/dead staining and imaging.

Conclusion

The case of trovafloxacin serves as a critical reminder of the potential for severe, idiosyncratic hepatotoxicity within the fluoroquinolone class. While other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin have a much lower risk of causing severe liver injury, the potential for DILI remains a class-wide concern. The use of advanced preclinical models, particularly those that incorporate an inflammatory component, is crucial for identifying compounds with a higher hepatotoxic liability early in the drug development process. Further research into the specific molecular mechanisms that sensitize individuals to fluoroquinolone-induced liver injury is warranted to develop safer antimicrobial therapies.

References

A Comparative Guide to Validating Trovafloxacin Mesylate-Induced Liver Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of preclinical models used to validate Trovafloxacin (B114552) mesylate-induced liver injury. It offers a comprehensive overview of experimental data, detailed protocols, and the underlying signaling pathways to aid in the selection of appropriate models for hepatotoxicity studies.

Trovafloxacin, a fluoroquinolone antibiotic, was withdrawn from the market due to its association with severe idiosyncratic drug-induced liver injury (DILI).[1] This has made it a key compound for developing and validating preclinical models that can better predict potential human hepatotoxicity. The "inflammatory stress" hypothesis is a leading explanation for Trovafloxacin's toxicity, suggesting that a pre-existing or concurrent inflammatory state can unmask the drug's harmful effects on the liver.[2] Models based on this hypothesis often involve co-exposure to Trovafloxacin and an inflammatory stimulus like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).[2][3]

Comparison of In Vivo and In Vitro Models

The validation of Trovafloxacin-induced liver injury relies on both in vivo and in vitro models, each with distinct advantages and limitations. Animal models, while complex and physiologically comprehensive, face challenges in their translatability to human DILI due to species-specific differences in metabolism and immune responses.[4][5] In vitro models, ranging from simple 2D cell cultures to complex 3D microphysiological systems, offer human-relevant platforms but may not fully recapitulate the intricate systemic interactions of a whole organism.[6][7]

FeatureIn Vivo Models (e.g., Rodent)In Vitro Models (e.g., Human Cell-Based)
Physiological Relevance High (whole organism context)Variable (dependent on model complexity)
Throughput LowHigh
Cost HighLow to Moderate
Human Translatability Moderate (species differences)High (human cells and tissues)
Mechanistic Insight Good (systemic responses)Excellent (cellular and molecular level)
Ethical Considerations SignificantMinimal

In Vivo Model: Trovafloxacin/LPS Co-exposure in Mice

A widely used in vivo model to study Trovafloxacin's idiosyncratic hepatotoxicity involves the co-administration of Trovafloxacin and a non-hepatotoxic dose of lipopolysaccharide (LPS) to mice.[1][3] This model mimics a scenario where a drug interacts with an underlying inflammatory condition to induce liver damage.

Experimental Protocol
  • Animal Acclimation: Male C57BL/6 mice (8-10 weeks old) are acclimated for at least one week.

  • Fasting: Mice are fasted for 7-12 hours to ensure consistent drug absorption.[8][9]

  • Trovafloxacin Administration: A suspension of Trovafloxacin mesylate (e.g., 150 mg/kg) or vehicle is administered via oral gavage.[9]

  • LPS Administration: Three hours after Trovafloxacin administration, mice are injected intraperitoneally with LPS (e.g., 2 x 10^6 EU/kg) or sterile saline.[8][9]

  • Sample Collection: At a predetermined time point (e.g., 4.5-15 hours after LPS injection), mice are euthanized. Blood is collected for plasma analysis of liver enzymes (ALT, AST) and cytokines (TNF-α). Liver tissue is harvested for histopathological examination.[1][8]

Performance Data
Treatment GroupPlasma ALT (U/L)Plasma AST (U/L)Plasma TNF-α (pg/mL)Liver Histopathology
Vehicle~50~100UndetectableNormal
Trovafloxacin alone~50~100UndetectableNormal
LPS alone~50~100~500Mild Inflammation
Trovafloxacin + LPS>2000>2000>2000Severe hepatocellular necrosis

Note: Values are approximate and can vary between studies.

In Vitro Models: A Spectrum of Complexity

A variety of in vitro models are employed to investigate the cellular and molecular mechanisms of Trovafloxacin-induced liver injury, offering higher throughput and human-specific insights.

2D Hepatocyte Cultures (HepG2)

HepG2 cells, a human hepatoma cell line, are a common starting point for in vitro toxicity screening due to their ease of culture.[10][11]

  • Cell Culture: HepG2 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C and 5% CO2.[9]

  • Treatment: Cells are treated with Trovafloxacin (e.g., 5-20 µM) with or without TNF-α (e.g., 0.0625-4 ng/mL).[12]

  • Assays: After a 24-hour incubation, cytotoxicity is assessed by measuring the release of lactate (B86563) dehydrogenase (LDH) or by using viability assays.[13]

Treatment GroupCytotoxicity (% of control)
Vehicle100%
Trovafloxacin (20 µM)~100%
TNF-α (4 ng/mL)~100%
Trovafloxacin (20 µM) + TNF-α (4 ng/mL)Significantly increased cytotoxicity

Note: The synergistic cytotoxicity of Trovafloxacin and TNF-α is a key finding in this model.[12]

3D HepaRG Spheroid Cultures

HepaRG cells, which can differentiate into both hepatocyte and biliary-like cells, form 3D spheroids that more closely mimic the architecture and function of the liver in vivo, including higher expression of metabolic enzymes compared to 2D cultures.[14][15]

  • Spheroid Formation: Differentiated HepaRG cells are seeded in ultra-low attachment plates and allowed to aggregate into spheroids over several days.[15]

  • Treatment: Mature spheroids are treated with Trovafloxacin.

  • Assays: Endpoints such as cell viability, liver-specific functions (albumin and urea (B33335) secretion), and liver injury markers (ALT, AST) are measured.[14]

Feature2D HepaRG Culture3D HepaRG Spheroid Culture
Albumin Secretion LowerHigher
Urea Secretion LowerHigher
CYP450 Activity LowerHigher
Sensitivity to some hepatotoxins LowerHigher[16]

Note: 3D HepaRG spheroids generally exhibit enhanced liver-specific functions compared to 2D cultures, making them a more physiologically relevant model.[15][17]

Liver-on-a-Chip / Microphysiological Systems (MPS)

These advanced models co-culture multiple liver cell types (e.g., hepatocytes, endothelial cells, and immune cells) in a microfluidic device that simulates the microenvironment of the liver.[18]

  • Chip Assembly: A microfluidic chip is seeded with human liver sinusoidal endothelial cells, monocyte-derived macrophages, and differentiated HepaRG cells.[18]

  • Perfusion and Treatment: The system is perfused with culture medium, and Trovafloxacin (e.g., 1-20 µM) is introduced into the "vascular" compartment.[3]

  • Analysis: Effluent from the vascular and hepatic compartments is collected over time to measure LDH, ALT, and pro-inflammatory cytokines.[2][3]

Treatment GroupLDH Release (ng/mL)ALT Release (pg/mL)Pro-inflammatory Cytokine Release
ControlBaselineBaselineBaseline
Trovafloxacin (20 µM)Significantly increasedSignificantly increasedEnhanced
Levofloxacin (B1675101) (20 µM)No significant changeNo significant changeNo significant change

Note: In this model, Trovafloxacin induced toxicity at clinically relevant concentrations without an additional inflammatory stimulus, highlighting its potential for detecting intrinsic toxicity.[2][18]

Signaling Pathways and Experimental Workflows

The hepatotoxicity of Trovafloxacin, particularly in the context of inflammation, involves complex signaling cascades. A key pathway is initiated by LPS binding to Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines such as TNF-α.[19][20] Trovafloxacin can then synergize with TNF-α to promote hepatocyte apoptosis through the prolonged activation of stress kinases like JNK and the involvement of caspases.[12][13]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB TNFa_production TNF-α Production NFkB->TNFa_production TNFa TNF-α TNFa_production->TNFa TNFR TNFR TNFa->TNFR binds JNK Prolonged JNK Activation TNFR->JNK Trovafloxacin Trovafloxacin Trovafloxacin->JNK sensitizes Caspases Caspase Activation JNK->Caspases Apoptosis Hepatocyte Apoptosis Caspases->Apoptosis

Trovafloxacin and Inflammatory Signaling Pathway

A generalized workflow for validating DILI models involves several key stages, from model selection and characterization to exposure and endpoint analysis.

G ModelSelection Model Selection (In Vivo / In Vitro) ModelCharacterization Model Characterization (e.g., CYP activity, albumin secretion) ModelSelection->ModelCharacterization Exposure Exposure (Trovafloxacin +/- Inflammatory Stimulus) ModelCharacterization->Exposure EndpointAnalysis Endpoint Analysis Exposure->EndpointAnalysis Biochemical Biochemical Assays (ALT, AST, LDH) EndpointAnalysis->Biochemical Molecular Molecular Analysis (Gene/Protein Expression) EndpointAnalysis->Molecular Functional Functional Assays (Viability, Apoptosis) EndpointAnalysis->Functional DataInterpretation Data Interpretation & Validation Biochemical->DataInterpretation Molecular->DataInterpretation Functional->DataInterpretation

General Experimental Workflow for DILI Model Validation

References

Comparative Analysis of Trovafloxacin Mesylate Cross-Reactivity with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity of Trovafloxacin mesylate with other antibiotics, addressing the critical need for objective data in drug development and clinical research. Due to the withdrawal of Trovafloxacin from the market owing to hepatotoxicity, direct and recent experimental data on its cross-reactivity is limited. Therefore, this guide synthesizes available information on Trovafloxacin and presents comparative data for other structurally related fluoroquinolones to provide a relevant framework for understanding potential cross-reactivity.

Executive Summary

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic. Understanding its cross-reactivity is crucial for predicting potential hypersensitivity reactions in patients with known allergies to other antibiotics. Cross-reactivity among fluoroquinolones is a known phenomenon, although the rates can vary depending on the specific drugs and the type of hypersensitivity reaction (i.e., immediate IgE-mediated or delayed T-cell-mediated). While specific quantitative data for Trovafloxacin is scarce, studies on other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin (B1663623) provide valuable insights into the potential for in-class cross-reactivity.

Comparative Cross-Reactivity Data

Table 1: Clinical Cross-Reactivity Rates Among Select Fluoroquinolones

Index Fluoroquinolone AllergyChallenged FluoroquinoloneNumber of Patients ChallengedNumber of ReactionsCross-Reactivity Rate (%)
CiprofloxacinLevofloxacinData not specifiedData not specified~2.0%[1]
CiprofloxacinMoxifloxacinData not specifiedData not specified~5.3%[1]
LevofloxacinCiprofloxacinData not specifiedData not specified~2.5%[1]
LevofloxacinMoxifloxacinData not specifiedData not specified~5.3%[1]
MoxifloxacinCiprofloxacinData not specifiedData not specified~2.5%[1]
MoxifloxacinLevofloxacinData not specifiedData not specified~2.0%[1]
Any FluoroquinoloneA different Fluoroquinolone16195.6%[2]
Any FluoroquinoloneA different Fluoroquinolone29310%[3]

Note: The data presented are from different studies with varying methodologies and patient populations. The cross-reactivity rates should be interpreted as indicative rather than absolute.

One study noted that Trovafloxacin demonstrated cross-reactivity in an immunoassay developed for Sarafloxacin, another fluoroquinolone[4][5]. This suggests that antibodies generated against one fluoroquinolone can recognize Trovafloxacin, highlighting the potential for immunological cross-reactivity.

Experimental Protocols

The assessment of antibiotic cross-reactivity involves a combination of in vivo and in vitro methods. The following are detailed methodologies for key experiments that can be adapted to study the cross-reactivity of this compound.

Lymphocyte Transformation Test (LTT)

The Lymphocyte Transformation Test (LTT) is an in vitro method to detect drug-specific memory T-cell responses, indicative of a delayed-type hypersensitivity (Type IV).

Objective: To measure the proliferative response of a patient's lymphocytes upon stimulation with Trovafloxacin and other antibiotics.

Methodology:

  • Patient Selection: Patients with a well-documented history of a hypersensitivity reaction to a fluoroquinolone are recruited. A control group of healthy, non-allergic individuals is also included.

  • Blood Collection and Peripheral Blood Mononuclear Cell (PBMC) Isolation:

    • Collect 20-30 mL of heparinized venous blood from each subject.

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

  • Cell Culture and Stimulation:

    • Seed 2 x 10^5 PBMCs per well in a 96-well round-bottom microtiter plate.

    • Prepare stock solutions of this compound and other comparator antibiotics (e.g., ciprofloxacin, levofloxacin, moxifloxacin) in a suitable solvent (e.g., DMSO, followed by dilution in culture medium). A range of concentrations should be tested (e.g., 5, 10, 20, 50, 100 µg/mL) to account for potential cytotoxicity.

    • Add the drug solutions to the wells in triplicate.

    • Include a negative control (cells with culture medium only) and a positive control (cells with a mitogen like phytohemagglutinin (PHA) at 5 µg/mL).

    • Incubate the plates for 6 days at 37°C in a humidified atmosphere with 5% CO2.

  • Measurement of Lymphocyte Proliferation:

    • On day 6, add 1 µCi of [3H]-thymidine to each well and incubate for another 18 hours.

    • Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the mean counts per minute (CPM) for each set of triplicates.

    • The result is expressed as a Stimulation Index (SI), calculated as: SI = Mean CPM of drug-stimulated culture / Mean CPM of unstimulated culture

    • An SI ≥ 2 is generally considered a positive result[6].

Skin Testing

Skin testing is an in vivo method to detect IgE-mediated (Type I) immediate hypersensitivity reactions.

Objective: To assess the immediate cutaneous reaction to Trovafloxacin and other antibiotics in sensitized individuals.

Methodology:

  • Patient Selection: Patients with a history of immediate-type hypersensitivity reactions (e.g., urticaria, angioedema, anaphylaxis) to a fluoroquinolone. A thorough clinical history is essential.

  • Preparation of Test Solutions:

      • Ciprofloxacin: SPT: 2 mg/mL; IDT: 0.02-0.2 mg/mL

      • Levofloxacin: SPT: 5 mg/mL; IDT: 0.05 mg/mL

      • Moxifloxacin: SPT: 1.6 mg/mL; IDT: 0.16 mg/mL

    • Note: As Trovafloxacin is not commercially available, a solution would need to be prepared from a pure powder under sterile conditions. The non-irritating concentration would need to be determined in preliminary studies with healthy volunteers.

    • Include a positive control (histamine hydrochloride, 10 mg/mL) and a negative control (sterile saline).

  • Skin Prick Test (SPT):

    • Place a drop of each test solution on the volar surface of the forearm.

    • Prick the skin through each drop with a sterile lancet.

    • Read the results after 15-20 minutes.

    • A positive reaction is defined as a wheal of ≥3 mm in diameter larger than the negative control.

  • Intradermal Test (IDT):

    • If the SPT is negative, proceed with the IDT.

    • Inject approximately 0.02-0.05 mL of each test solution intradermally to raise a small bleb.

    • Read the results after 15-20 minutes.

    • A positive reaction is defined as an increase in the wheal diameter of ≥3 mm from the initial bleb.

  • Interpretation: A positive skin test to Trovafloxacin in a patient with a known allergy to another fluoroquinolone suggests cross-reactivity.

Mandatory Visualizations

Experimental_Workflow_for_Cross_Reactivity_Assessment cluster_0 Phase 1: Patient Recruitment & History cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: In Vivo Testing (if necessary) cluster_3 Phase 4: Data Analysis & Conclusion start Patient with Suspected Antibiotic Allergy history Detailed Clinical History - Nature of reaction - Timing - Culprit drug start->history ltt Lymphocyte Transformation Test (LTT) history->ltt Delayed Reaction bat Basophil Activation Test (BAT) (for IgE-mediated) history->bat Immediate Reaction spt Skin Prick Test (SPT) history->spt Immediate Reaction analysis Analyze Results ltt->analysis bat->analysis idt Intradermal Test (IDT) spt->idt If SPT negative spt->analysis If SPT positive dpt Drug Provocation Test (Gold Standard - High Risk) idt->dpt If IDT negative & high clinical need idt->analysis If IDT positive dpt->analysis conclusion Determine Cross-Reactivity analysis->conclusion

Caption: Workflow for assessing antibiotic cross-reactivity.

T_Cell_Mediated_Hypersensitivity cluster_0 Antigen Presentation cluster_1 T-Cell Activation cluster_2 Effector Phase apc Antigen Presenting Cell (APC) mhc MHC Class II apc->mhc Processing drug_protein Drug-Protein Complex drug_protein->apc tcr T-Cell Receptor (TCR) mhc->tcr Presentation t_cell Naive T-Cell activated_t_cell Activated T-Helper Cell (Th1/Th2) t_cell->activated_t_cell Activation & Proliferation tcr->t_cell cytokines Release of Cytokines (e.g., IFN-γ, IL-5) activated_t_cell->cytokines inflammation Inflammation & Tissue Damage cytokines->inflammation macrophage Macrophage Activation cytokines->macrophage macrophage->inflammation

Caption: T-Cell mediated (Type IV) hypersensitivity pathway.

IgE_Mediated_Hypersensitivity cluster_0 Sensitization Phase cluster_1 Effector Phase (Re-exposure) cluster_2 Clinical Manifestations allergen Antibiotic (Allergen) b_cell B-Cell allergen->b_cell mast_cell Mast Cell allergen->mast_cell Re-exposure plasma_cell Plasma Cell b_cell->plasma_cell T-Cell Help ige Antigen-Specific IgE plasma_cell->ige ige->mast_cell Binds to FcεRI receptor cross_linking IgE Cross-linking mast_cell->cross_linking degranulation Degranulation cross_linking->degranulation mediators Release of Mediators (Histamine, Leukotrienes) degranulation->mediators symptoms Urticaria, Angioedema, Anaphylaxis mediators->symptoms

Caption: IgE-mediated (Type I) hypersensitivity pathway.

References

Trovafloxacin Mesylate versus Ciprofloxacin: A Comparative Efficacy Analysis Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of trovafloxacin (B114552) mesylate and ciprofloxacin (B1669076) against a range of resistant bacterial strains. The data presented is compiled from multiple studies to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Trovafloxacin mesylate consistently demonstrates superior in vitro activity against a broad spectrum of Gram-positive bacteria, including strains resistant to ciprofloxacin and other fluoroquinolones.[1][2] This enhanced potency is particularly notable against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci.[1][3] Against Gram-negative bacteria, the efficacy of trovafloxacin is more comparable to that of ciprofloxacin, with some studies indicating equal or slightly greater activity, while others report slightly higher minimum inhibitory concentrations (MICs). This guide synthesizes the available data to facilitate an evidence-based comparison of these two fluoroquinolone antibiotics.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for trovafloxacin and ciprofloxacin against various resistant bacterial isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Gram-Positive Resistant Strains

Organism (Resistance Profile)AntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Resistant Staphylococcus aureus (MRSA)Trovafloxacin1.01.0
Ciprofloxacin>8.0>8.0
Ciprofloxacin-Resistant Staphylococcus aureusTrovafloxacin1.01.0
Ciprofloxacin32.0>64.0
Penicillin-Resistant Streptococcus pneumoniaeTrovafloxacin0.120.25
Ciprofloxacin2.04.0
Vancomycin-Resistant Enterococcus faeciumTrovafloxacin2.016.0
Ciprofloxacin8.0>16.0
Vancomycin-Resistant Enterococcus faecalisTrovafloxacin0.252.0
Ciprofloxacin1.08.0

Table 2: Gram-Negative Strains

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Acinetobacter baumanniiTrovafloxacin0.0616.0
Ciprofloxacin0.564.0
Enterobacter cloacaeTrovafloxacin≤0.060.12
Ciprofloxacin≤0.060.25
Escherichia coliTrovafloxacin≤0.060.12
Ciprofloxacin≤0.060.06
Klebsiella pneumoniaeTrovafloxacin≤0.060.25
Ciprofloxacin≤0.060.12
Pseudomonas aeruginosaTrovafloxacin0.58.0
Ciprofloxacin0.254.0

Experimental Protocols

The data presented in this guide are primarily derived from studies employing standard antimicrobial susceptibility testing methods, namely broth microdilution and agar (B569324) dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of this compound and ciprofloxacin are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: A standardized volume of the bacterial inoculum is added to each well of a 96-well microtiter plate containing the serially diluted antimicrobial agents. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent directly into the agar medium.

  • Preparation of Antimicrobial Plates: A series of agar plates are prepared, each containing a specific concentration of this compound or ciprofloxacin. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation and Incubation: A standardized volume of the bacterial suspension (typically 10⁴ CFU per spot) is inoculated onto the surface of each agar plate. The plates are then incubated at 37°C for 16 to 18 hours.[4]

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies on the agar surface.[4]

Mandatory Visualizations

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism cluster_gram_positive Gram-Positive Bacteria cluster_gram_negative Gram-Negative Bacteria Topoisomerase IV Topoisomerase IV DNA Replication (Separation of Daughter Chromosomes) DNA Replication (Separation of Daughter Chromosomes) Topoisomerase IV->DNA Replication (Separation of Daughter Chromosomes) Bacterial Cell Death Bacterial Cell Death DNA Replication (Separation of Daughter Chromosomes)->Bacterial Cell Death Trovafloxacin / Ciprofloxacin_gp Trovafloxacin / Ciprofloxacin Trovafloxacin / Ciprofloxacin_gp->Topoisomerase IV DNA Gyrase DNA Gyrase DNA Supercoiling DNA Supercoiling DNA Gyrase->DNA Supercoiling DNA Supercoiling->Bacterial Cell Death Trovafloxacin / Ciprofloxacin_gn Trovafloxacin / Ciprofloxacin Trovafloxacin / Ciprofloxacin_gn->DNA Gyrase

Caption: Mechanism of action of fluoroquinolones.

Experimental Workflow: MIC Determination by Broth Microdilution

MIC_Workflow Start Start Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Bacterial Inoculum (0.5 McFarland) Prepare Serial Dilutions of Antibiotics in 96-Well Plate Prepare Serial Dilutions of Antibiotics in 96-Well Plate Prepare Bacterial Inoculum (0.5 McFarland)->Prepare Serial Dilutions of Antibiotics in 96-Well Plate Inoculate Plate with Bacterial Suspension Inoculate Plate with Bacterial Suspension Prepare Serial Dilutions of Antibiotics in 96-Well Plate->Inoculate Plate with Bacterial Suspension Incubate Plate (35°C, 16-20h) Incubate Plate (35°C, 16-20h) Inoculate Plate with Bacterial Suspension->Incubate Plate (35°C, 16-20h) Read Results (Visual Inspection for Turbidity) Read Results (Visual Inspection for Turbidity) Incubate Plate (35°C, 16-20h)->Read Results (Visual Inspection for Turbidity) Determine MIC (Lowest Concentration with No Growth) Determine MIC (Lowest Concentration with No Growth) Read Results (Visual Inspection for Turbidity)->Determine MIC (Lowest Concentration with No Growth) End End Determine MIC (Lowest Concentration with No Growth)->End

Caption: Workflow for MIC determination.

References

Reproducibility of Trovafloxacin Mesylate Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of experimental findings related to Trovafloxacin (B114552) mesylate, a broad-spectrum fluoroquinolone antibiotic. Its use was severely restricted due to the risk of serious liver injury.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Trovafloxacin's performance against other fluoroquinolones, supported by experimental data.

Mechanism of Action

Trovafloxacin, like other fluoroquinolones, functions by inhibiting bacterial DNA gyrase and topoisomerase IV.[3][4] These enzymes are essential for DNA replication, transcription, and repair in bacteria.[3][5] By targeting both enzymes, Trovafloxacin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative microorganisms.[4][6][7] In many Gram-positive bacteria, topoisomerase IV is the primary target, while in many Gram-negative bacteria, DNA gyrase is the primary target.[5][8] Resistance to Trovafloxacin can develop through mutations in the genes encoding these enzymes.[9][10]

G cluster_drug Trovafloxacin cluster_bacteria Bacterial Cell Trovafloxacin Trovafloxacin Gyrase DNA Gyrase Trovafloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Trovafloxacin->TopoIV Inhibits Replication DNA Replication & Repair Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death Disruption leads to

Mechanism of action of Trovafloxacin.

Comparative In Vitro Efficacy

Experimental data consistently demonstrates Trovafloxacin's potent in vitro activity, often superior to other fluoroquinolones, particularly against Gram-positive and anaerobic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison

This table summarizes the MIC values (in µg/mL) required to inhibit 90% of isolates (MIC90) for Trovafloxacin and comparator fluoroquinolones against various bacterial species.

Bacterial SpeciesTrovafloxacinCiprofloxacinOfloxacinSparfloxacinLevofloxacin (B1675101)Reference
Streptococcus pneumoniae0.125140.5-[9]
Mycoplasma hominis (susceptible)0.03--0.03-[11]
Mycoplasma hominis (resistant)0.5>32322-[11]
Aerobic bite-wound pathogens≤0.5≤1---[12]
Anaerobic bite-wound pathogens≤2.0≤16---[12]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A standard agar (B569324) dilution method is typically employed to determine the MIC of Trovafloxacin and other antimicrobials.

  • Preparation of Media: Serial twofold dilutions of the antibiotics are prepared and incorporated into Mueller-Hinton agar plates.

  • Inoculum Preparation: Bacterial isolates are cultured to a specific turbidity, corresponding to a standardized cell density (e.g., 10^4 colony-forming units per spot).

  • Inoculation: The bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates.

  • Incubation: Plates are incubated under appropriate atmospheric conditions (e.g., aerobic, anaerobic) and temperatures for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Safety and Toxicity Profile

While effective, Trovafloxacin's clinical use was curtailed by a significant risk of severe, idiosyncratic hepatotoxicity.[13][14] Comparative studies have also evaluated other safety aspects, such as photosensitivity.

Table 2: Comparative Safety Profile
Adverse EffectTrovafloxacinCiprofloxacinLomefloxacinPlaceboReference
Photosensitivity (Mean Decrease in MED at 335 nm) 19.0%53.8%64.1%-[8][15]
Photosensitivity (Mean Decrease in MED at 365 nm) 43.7%61.5%75.8%-[8][15]
Common Side Effects Dizziness, headache, nausea, diarrhea[2][16][17]---
Severe Adverse Events Severe liver injury, liver failure[2][16]Tendinitis[2]--

*MED: Minimal Erythema Dose. A greater decrease indicates higher photosensitivity.

Experimental Protocol: Assessing Photosensitizing Potential
  • Subject Enrollment: Healthy volunteers are randomized to receive a course of treatment with Trovafloxacin, a comparator quinolone, or a placebo.[15]

  • Baseline MED Assessment: Before drug administration, the minimal erythema dose (MED) is determined for each subject by exposing small areas of their skin to controlled doses of specific wavelengths of light (e.g., 335 nm and 365 nm in the UVA range), using a monochromator.[8][15]

  • Drug Administration: Subjects receive the assigned drug for a specified period (e.g., 7 days).[15]

  • On-Treatment MED Assessment: The MED is reassessed on a specific day of treatment (e.g., day 5). Erythema (redness) is evaluated at different time points, typically immediately and after 24 hours (delayed reaction).[8][15]

  • Data Analysis: The change in MED from baseline to the on-treatment assessment is calculated. A significant decrease in the energy required to produce erythema indicates photosensitivity.[8][15]

Mechanism of Trovafloxacin-Induced Hepatotoxicity

The severe liver injury associated with Trovafloxacin is a key area of investigation. Evidence suggests a multi-faceted mechanism involving mitochondrial dysfunction and an inflammatory response.[18] Trovafloxacin enhances mitochondrial peroxynitrite stress, particularly in individuals with underlying mitochondrial dysfunction.[1] This leads to the disruption of critical mitochondrial enzymes and gene regulation.[1] Furthermore, Trovafloxacin can sensitize hepatocytes to the cytotoxic effects of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[18][19]

G cluster_drug Trovafloxacin cluster_cell Hepatocyte Trovafloxacin Trovafloxacin Mitochondrion Mitochondrion Trovafloxacin->Mitochondrion TNFa TNF-α Signaling Trovafloxacin->TNFa Sensitizes ROS ↑ Mitochondrial ROS & Peroxynitrite Stress Mitochondrion->ROS GSH ↓ Glutathione (GSH) ROS->GSH Enzymes Disruption of Mitochondrial Enzymes ROS->Enzymes Apoptosis Hepatocyte Apoptosis GSH->Apoptosis Contributes to Enzymes->Apoptosis Contributes to TNFa->Apoptosis Induces

Proposed pathway for Trovafloxacin hepatotoxicity.
Table 3: Effects of Trovafloxacin on Hepatocyte Function

ParameterEffect of TrovafloxacinExperimental ModelReference
Hepatic Protein Carbonyls 2.5-fold increaseSod2(+/-) mice[1]
Mitochondrial Aconitase Activity 20% decreaseSod2(+/-) mice[1]
Mitochondrial Nitrotyrosine Significant increaseSod2(+/-) mice[1]
Intracellular Glutathione ReductionHuman liver model (HepaRG cells)[20]
Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-8) Concentration-dependent increaseHuman microphysiological liver model[20]
Experimental Workflow: Assessing Drug-Induced Cytotoxicity

The following workflow outlines a general procedure for evaluating the cytotoxic effects of Trovafloxacin, particularly its synergistic toxicity with inflammatory mediators.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assess Assessment cluster_analyze Data Analysis p1 1. Culture Primary Hepatocytes or HepaRG cells p2 2. Seed cells in multi-well plates p1->p2 p3 3. Allow cells to acclimate overnight p2->p3 t1 4. Treat cells with: - Trovafloxacin alone - TNF-α alone - Trovafloxacin + TNF-α - Vehicle Control p3->t1 t2 5. Incubate for 24-48 hours t1->t2 a1 6. Measure Cytotoxicity (e.g., LDH release assay) t2->a1 a2 7. Measure Apoptosis (e.g., Caspase activity) t2->a2 a3 8. Measure Oxidative Stress (e.g., ROS/GSH levels) t2->a3 d1 9. Compare treatment groups to controls a1->d1 a2->d1 a3->d1 d2 10. Determine synergistic effects d1->d2

Workflow for assessing Trovafloxacin cytotoxicity.

Conclusion

The available experimental data on Trovafloxacin mesylate are largely reproducible, painting a consistent picture of a highly potent antibiotic with a significant and demonstrable risk of severe hepatotoxicity. In vitro studies reliably show its superior antibacterial activity compared to many other fluoroquinolones, especially against Gram-positive and anaerobic organisms.[6][12] However, in vivo and in vitro toxicological studies also consistently highlight the mechanisms underlying its liver toxicity, primarily centered on mitochondrial stress and sensitization to inflammatory signals.[1][18][20] These findings underscore the importance of comprehensive preclinical safety assessments, particularly concerning mitochondrial function and inflammatory responses, in the development of new therapeutic agents.

References

Trovafloxacin Mesylate: A Comparative Analysis of In Vitro and In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This guide provides a comprehensive comparison of the in vitro and in vivo toxicity of Trovafloxacin (B114552) mesylate, a broad-spectrum fluoroquinolone antibiotic. The drug was withdrawn from the market due to a high risk of severe, idiosyncratic liver injury.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with other fluoroquinolones and supported by experimental data.

Executive Summary

Trovafloxacin's hepatotoxicity is complex and not fully elucidated by routine preclinical testing, which failed to predict its severe adverse effects in humans.[1][2] A key finding is that Trovafloxacin's toxicity is often unmasked in the presence of an inflammatory stimulus, both in laboratory settings and in living organisms.[4][5] In vitro, Trovafloxacin alone shows limited cytotoxicity at clinically relevant concentrations in primary hepatocytes and HepG2 cells.[4] However, when combined with inflammatory agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), its hepatotoxic potential is significantly amplified.[4][6][7] Animal models mirror this observation, where co-administration of Trovafloxacin with an inflammatory agent like LPS is necessary to induce significant liver injury.[8][9] In contrast, other fluoroquinolones like Levofloxacin (B1675101) do not exhibit this synergistic toxicity.[1][8]

The underlying mechanisms of Trovafloxacin's toxicity are multifactorial. Key factors include mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and depletion of glutathione (B108866).[2] The drug's chemical structure, specifically its cyclopropylamine (B47189) moiety, is believed to be bioactivated by cytochrome P450 enzymes into toxic reactive intermediates.[10][11] Furthermore, Trovafloxacin sensitizes hepatocytes to the cytotoxic effects of pro-inflammatory cytokines.[4]

Comparative Toxicity Data

The following tables summarize the key findings from various in vitro and in vivo studies, comparing the effects of Trovafloxacin with other fluoroquinolones, primarily Levofloxacin and Ciprofloxacin (B1669076).

In Vitro Toxicity Comparison
ParameterTrovafloxacin (TVX)Levofloxacin (LVX)Ciprofloxacin (CIP)Key Findings & References
Cell Viability (HepaRG cells) Concentration-dependent decrease in viability, especially at 10 µM and 20 µM.[2]No significant effect on cell viability.[2]Not directly compared in this study.TVX, but not LVX, impairs vascular and hepatic tissue morphology and cellular viability in a 3D human liver model.[2]
Cytotoxicity (LDH release) Increased LDH release in a concentration-dependent manner.[2]No significant increase in LDH release.[2]Not directly compared in this study.Elevated LDH levels indicate cell damage in TVX-treated liver models.[2]
Mitochondrial ROS Formation Significant increase in mitochondrial ROS.[2]No significant increase in mitochondrial ROS.[2]Not directly compared in this study.Mitochondrial ROS formation is a key intrinsic toxicity mechanism of TVX.[2]
Glutathione Depletion Reduction of intracellular glutathione at 10 µM and 20 µM.[2]No significant effect on glutathione levels.[2]Not directly compared in this study.Hepatic glutathione depletion contributes to TVX toxicity.[2]
Synergistic Toxicity with TNF-α Synergizes with TNF-α to induce hepatocyte apoptosis.[7]Does not synergize with TNF-α to induce cytotoxicity.[7]Not directly compared in this study.TVX sensitizes hepatocytes to the cytotoxic effects of TNF-α.[7]
In Vitro Antimicrobial Activity 16-fold more active than ciprofloxacin against gram-positive bacteria.[12]Generally one to two dilutions more active than ofloxacin.[13]Less active against gram-positive bacteria compared to TVX.[12]TVX showed superior potency against certain bacteria but at the cost of higher toxicity.[12]
In Vivo Toxicity Comparison
ParameterTrovafloxacin (TVX)Levofloxacin (LVX)Key Findings & References
Hepatotoxicity with LPS Co-administration Synergizes with LPS to cause severe liver injury in mice.[8]Fails to synergize with LPS to cause liver injury.[8]This model demonstrates the idiosyncratic nature of TVX hepatotoxicity, requiring an inflammatory trigger.[8]
Pro-inflammatory Cytokine Release Enhances the production of TNF-α.[9]Does not show a similar enhancement.The increase in TNF-α contributes to hepatocellular injury.[8][9]
NF-κB Activation Prolongs TNF-induced NF-κB translocation in the liver.[6][14]Does not have the same effect.[14]The altered NF-κB signaling is a key mechanism of TVX-induced liver injury.[6][14]
Adverse Event Profile (Post-Marketing) Serious hepatic reactions and pancreatitis.[15][16]Generally well-tolerated with a lower rate of CNS adverse events compared to ofloxacin.[15][16]Post-marketing data confirmed the serious hepatotoxicity of TVX.[15][16]

Experimental Protocols

In Vitro Hepatotoxicity Assessment in a 3D Human Microphysiological Liver Model

This protocol is based on the methodology used to evaluate the drug-induced liver toxicity of Trovafloxacin and Levofloxacin.[1][2]

  • Model System: A three-dimensional microphysiological model of the human liver containing expandable human liver sinusoidal endothelial cells, monocyte-derived macrophages, and differentiated HepaRG cells.[1]

  • Drug Preparation: Trovafloxacin mesylate and Levofloxacin are solubilized in DMSO to create 20 mM stock solutions. Working solutions are prepared by diluting the stock in a vascularized perfusion medium (VPM) to the desired concentrations, ensuring the final DMSO concentration does not exceed 0.1%.[2]

  • Treatment: The liver models are treated with varying concentrations of Trovafloxacin or Levofloxacin (e.g., 1 µM, 10 µM, 20 µM) for a period of 7 days. A vehicle control with 0.1% DMSO is included.[2]

  • Toxicity Assessment:

    • Cell Viability: Assessed using methods like PrestoBlue assay.[2]

    • Cytotoxicity: Measured by the release of lactate (B86563) dehydrogenase (LDH) and alanine (B10760859) aminotransferase (ALT) into the culture medium.[2]

    • Mitochondrial ROS Formation: Detected using fluorescent probes that specifically target mitochondrial superoxide.[2]

    • Glutathione Depletion: Intracellular glutathione levels are measured to assess oxidative stress.[2]

    • Pro-inflammatory Cytokine Release: Levels of cytokines such as TNF-α are quantified in the culture supernatant.[2]

In Vivo Murine Model of Trovafloxacin-Induced Hepatotoxicity

This protocol is based on the inflammatory stress model used to study idiosyncratic drug-induced liver injury.[8][9]

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Drug Administration: Mice are fasted for a period (e.g., 7 hours) and then orally administered with either the vehicle, Trovafloxacin (e.g., 150 mg/kg), or Levofloxacin (e.g., 375 mg/kg).[14]

  • Inflammatory Challenge: A non-hepatotoxic dose of lipopolysaccharide (LPS) is administered to induce an inflammatory state.

  • Endpoint Analysis:

    • Liver Injury: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

    • Histopathology: Liver tissues are collected, fixed in formalin, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate for necrosis and inflammation.

    • Cytokine Analysis: Hepatic and serum levels of pro-inflammatory cytokines like TNF-α are quantified.

    • NF-κB Activation: Nuclear translocation of NF-κB subunits (e.g., p65) in liver tissue is assessed by methods like immunohistochemistry or Western blotting of nuclear extracts.[14]

Visualizations

Signaling Pathway of Trovafloxacin-Induced Hepatotoxicity

Trovafloxacin_Toxicity_Pathway TVX Trovafloxacin P450 Cytochrome P450 TVX->P450 Bioactivation NFkB Prolonged NF-κB Activation TVX->NFkB Enhances Reactive_Metabolite Reactive Metabolite (α,β-unsaturated aldehyde) P450->Reactive_Metabolite Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress GSH_Depletion GSH Depletion Oxidative_Stress->GSH_Depletion Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction ROS Mitochondrial ROS Mito_Dysfunction->ROS Hepatocyte_Apoptosis Hepatocyte Apoptosis ROS->Hepatocyte_Apoptosis LPS_TNF Inflammatory Stress (LPS/TNF-α) LPS_TNF->NFkB LPS_TNF->Hepatocyte_Apoptosis Sensitizes Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Cytokines->Hepatocyte_Apoptosis

Caption: Trovafloxacin hepatotoxicity signaling pathway.

Experimental Workflow for In Vitro Toxicity Screening

In_Vitro_Workflow Start Start: Prepare 3D Human Liver Microtissue Model Treatment Treat with Trovafloxacin +/- Inflammatory Stimulus (TNF-α) Start->Treatment Incubation Incubate for 7 Days Treatment->Incubation Supernatant_Analysis Analyze Supernatant: LDH, ALT, Cytokines Incubation->Supernatant_Analysis Cell_Analysis Analyze Cells: Viability, ROS, GSH Incubation->Cell_Analysis Data_Analysis Data Analysis and Comparison Supernatant_Analysis->Data_Analysis Cell_Analysis->Data_Analysis End End: Toxicity Profile Data_Analysis->End

Caption: In vitro toxicity screening workflow.

Logical Relationship in Trovafloxacin-Induced Liver Injury

Logical_Relationship TVX_Exposure Trovafloxacin Exposure Hepatocyte_Sensitization Hepatocyte Sensitization TVX_Exposure->Hepatocyte_Sensitization Inflammation Underlying Inflammation Inflammation->Hepatocyte_Sensitization Synergistic_Toxicity Synergistic Hepatotoxicity Hepatocyte_Sensitization->Synergistic_Toxicity Liver_Injury Idiosyncratic Drug-Induced Liver Injury Synergistic_Toxicity->Liver_Injury

Caption: Trovafloxacin idiosyncratic liver injury logic.

References

Trovafloxacin Mesylate: A Comparative Analysis of Efficacy in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of trovafloxacin (B114552) mesylate with other antimicrobial agents in various animal models of infection. The data presented is compiled from several key preclinical studies, offering insights into its performance against a spectrum of pathogens.

Overview

Trovafloxacin, a fluoronaphthyridone antibiotic, demonstrates broad-spectrum activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2] Preclinical studies in various animal models have been crucial in defining its potential therapeutic applications and comparing its efficacy to other established antibiotics. This guide synthesizes the findings from these studies, presenting quantitative data in a comparative format and detailing the experimental methodologies employed.

Efficacy in Murine Pneumonia Models

Trovafloxacin has shown significant efficacy in mouse models of pneumonia, particularly against strains of Streptococcus pneumoniae, including those resistant to penicillin.[3][4]

Experimental Protocol: Mouse Pneumonia Model

A common experimental workflow for assessing antibiotic efficacy in a mouse pneumonia model is outlined below.

experimental_workflow_pneumonia cluster_setup Animal Preparation & Infection cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation A Swiss mice (immunocompetent or leukopenic) B Infection via peroral tracheal delivery of S. pneumoniae A->B C Initiate treatment 3-6 hours post-infection B->C D Administer antibiotics (e.g., trovafloxacin, comparators) subcutaneously C->D E Dosage regimens: varying doses at 8 or 12-hour intervals for 3 days D->E F Monitor survival rates over a defined period E->F G Determine protective dose 50% (PD50) F->G

Caption: Workflow of the mouse pneumonia model for antibiotic efficacy testing.

Comparative Efficacy Data

The following table summarizes the survival rates of mice with pneumonia caused by penicillin-susceptible S. pneumoniae following treatment with trovafloxacin and other antibiotics.

AntibioticDose (mg/kg)Survival Rate (%)Reference
Trovafloxacin 12.591[4]
Trovafloxacin 25100[4]
Sparfloxacin (B39565)5073[4]
Temafloxacin (B1682013)5067[4]
Ciprofloxacin (B1669076)10050[4]
Amoxicillin5Equivalent to Trovafloxacin at 12.5 mg/kg[5]

In infections caused by penicillin-resistant S. pneumoniae, trovafloxacin at a dose of 25 mg/kg protected 87% of the mice.[4] To achieve a similar survival rate, sparfloxacin required double the dose, temafloxacin four times the dose, and ciprofloxacin eight times the dose of trovafloxacin.[4]

Efficacy in Murine Sepsis Models

Trovafloxacin has also demonstrated potent activity in a murine sepsis model against various strains of Streptococcus pneumoniae.

Experimental Protocol: Murine Sepsis Model

The experimental design for the murine sepsis model is depicted below.

experimental_workflow_sepsis cluster_setup Infection Induction cluster_treatment Therapeutic Intervention cluster_evaluation Outcome Assessment A Immunocompetent mice B Intraperitoneal inoculation with S. pneumoniae at the Minimum Lethal Dose (MLD) A->B C Administer a single subcutaneous dose of antibiotic 1 hour post-inoculation B->C D Test a wide range of doses for each antibiotic C->D E Monitor survival over 5 days D->E F Calculate the Protective Dose 50% (PD50) E->F

Caption: Murine sepsis model experimental workflow.

Comparative Efficacy Data

The protective dose 50% (PD50) values for trovafloxacin and comparator agents against different strains of S. pneumoniae are presented below.

S. pneumoniae StrainTrovafloxacin PD50 (mg/kg)Ciprofloxacin PD50 (mg/kg)Ampicillin (B1664943) PD50 (mg/kg)Reference
Penicillin-SusceptibleSignificantly lower than ciprofloxacin-Significantly lower than both fluoroquinolones[6]
Penicillin-IntermediateSignificantly lower than ciprofloxacin-Significantly lower than both fluoroquinolones[6]
Penicillin-ResistantStatistically superior to both ciprofloxacin and ampicillin--[6]

Efficacy in Intra-abdominal Abscess Models

Trovafloxacin has been evaluated in rat and mouse models of intra-abdominal abscesses, which are typically polymicrobial infections involving both aerobic and anaerobic bacteria.

Experimental Protocol: Rat Intra-abdominal Abscess Model

A common methodology for inducing intra-abdominal abscesses in rats is illustrated in the following diagram.

experimental_workflow_abscess cluster_setup Infection Induction cluster_treatment Antibiotic Administration cluster_evaluation Assessment of Efficacy A Rats (e.g., Wistar) B Intraperitoneal implantation of gelatin capsules containing E. coli, B. fragilis, and sterile rat feces A->B C Initiate treatment post-implantation B->C D Administer trovafloxacin or comparator agents C->D E Evaluate survival rates D->E F Assess reduction in intra-abdominal abscess formation E->F G Measure inhibition of bacterial growth (CFU counts) F->G

Caption: Rat model of intra-abdominal abscess experimental design.

Comparative Efficacy Data

In these models, trovafloxacin effectively protected rats from lethal infection, reduced the formation of intra-abdominal abscesses, and inhibited bacterial growth.[1] Notably, drug concentrations of trovafloxacin were found to be greater in the intra-abdominal abscesses than in the serum, indicating good tissue penetration.[1] In a murine model of intra-abdominal abscesses caused by Bacteroides fragilis, trovafloxacin therapy sterilized abscesses in 94% of young mice and 73% of old mice, a therapeutic response similar to that of clindamycin.[7]

Against localized mixed anaerobic infections in mice, trovafloxacin was the only agent that effectively reduced the numbers of recoverable colony-forming units (CFU) of Bacteroides fragilis (>1,000-fold), Staphylococcus aureus (1,000-fold), and Escherichia coli (>100-fold) when compared with ciprofloxacin, vancomycin (B549263), metronidazole, clindamycin, cefoxitin, and ceftriaxone.[8]

Efficacy in a Rabbit Endocarditis Model

The efficacy of trovafloxacin was also assessed in a rabbit model of left-sided endocarditis caused by Staphylococcus aureus.

Experimental Protocol: Rabbit Endocarditis Model

The workflow for the rabbit endocarditis model is detailed below.

experimental_workflow_endocarditis cluster_setup Model Creation cluster_treatment Treatment Phase cluster_evaluation Efficacy Measurement A Rabbits B Induce left-sided endocarditis with methicillin-resistant S. aureus (MRSA) A->B C Initiate antibiotic therapy B->C D Administer trovafloxacin or vancomycin for a specified duration C->D E Euthanize animals 12 hours after the last dose D->E F Quantitatively culture cardiac vegetations (CFU/g) E->F

Caption: Rabbit endocarditis model experimental workflow.

Comparative Efficacy Data

In this model, trovafloxacin was found to be more effective than vancomycin in reducing the bacterial load in cardiac vegetations.[9]

Treatment GroupMean Bacterial Titer (CFU/g of vegetation)Reference
Trovafloxacin 2.65 ± 1.87[9]
Vancomycin4.54 ± 2.80[9]
Ampicillin-sulbactam + Rifampin4.9 ± 1.1[9]

Conclusion

The preclinical data from various animal models of infection consistently demonstrate the potent in vivo efficacy of trovafloxacin mesylate against a wide range of clinically relevant pathogens. Its performance, particularly against resistant strains of S. pneumoniae and in mixed anaerobic infections, was often superior to that of the comparator agents. These findings underscore the value of such animal models in the preclinical assessment of new antimicrobial agents. It is important to note that despite its promising preclinical and early clinical profile, trovafloxacin's use in humans was severely restricted due to the risk of hepatotoxicity.[10][11]

References

Trovafloxacin and Sparfloxacin: A Head-to-Head Comparison of Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotics, trovafloxacin (B114552) and sparfloxacin (B39565) have been subjects of extensive research to delineate their antimicrobial efficacy. This guide provides a detailed comparison of their potency, supported by in vitro data, and outlines the experimental methodologies used to derive these findings. This information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of the relative strengths of these two compounds.

Quantitative Potency Assessment

The in vitro potency of trovafloxacin and sparfloxacin is most commonly quantified by their Minimum Inhibitory Concentration (MIC) and bactericidal concentrations against a variety of bacterial isolates. The data consistently indicates that trovafloxacin exhibits greater potency against a broad spectrum of bacteria, particularly anaerobic organisms and certain Gram-positive cocci, when compared to sparfloxacin.

A time-kill study evaluating their activity against six anaerobic strains demonstrated that trovafloxacin possessed lower bacteriostatic and bactericidal concentrations than sparfloxacin[1][2]. Specifically, the bacteriostatic/bactericidal concentration range for trovafloxacin was 0.03–1 mg/L, while for sparfloxacin it was 0.06–8 mg/L[1]. The bactericidal concentrations of sparfloxacin were notably higher than those of trovafloxacin, especially against Bacteroides fragilis and Bacteroides thetaiotaomicron[1].

In studies involving penicillin-resistant Streptococcus pneumoniae, trovafloxacin also demonstrated superior activity. Trovafloxacin and other newer fluoroquinolones showed greater efficacy against these resistant strains compared to older agents[3][4]. One study reported MICs for trovafloxacin against two penicillin-resistant S. pneumoniae isolates to be 0.125/0.25 µg/ml and 0.25/0.25 µg/ml, respectively, which were lower than those for sparfloxacin[3].

Against methicillin-resistant Staphylococcus aureus (MRSA), trovafloxacin also showed a significant potency advantage. At a concentration of 2 mg/L, trovafloxacin inhibited 92.3% of MRSA isolates, whereas sparfloxacin inhibited only 36.5%[5].

The following table summarizes the comparative in vitro potency of trovafloxacin and sparfloxacin against various bacterial species.

Bacterial SpeciesTrovafloxacin Potency (mg/L)Sparfloxacin Potency (mg/L)Reference
Anaerobic Strains (Bacteriostatic)0.03 - 10.06 - 2[1]
Anaerobic Strains (Bactericidal)0.03 - 10.06 - 8[1]
Penicillin-Resistant S. pneumoniae (MIC)0.125 - 0.25Generally higher than Trovafloxacin[3]
Methicillin-Resistant S. aureus (MIC)Lower than SparfloxacinHigher than Trovafloxacin[5]
Enterococcus faecalis (MIC90)4-16 fold lower than ciprofloxacin (B1669076)1.0[6][7]
Ciprofloxacin-Susceptible S. aureus (MIC90)4-16 fold lower than ciprofloxacin0.06[6][7]

Experimental Protocols

The determination of antibiotic potency, particularly the Minimum Inhibitory Concentration (MIC), is a standardized process crucial for evaluating and comparing antimicrobial agents. The primary methods employed are broth dilution and agar (B569324) dilution assays.[8][9][10]

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[9] The fundamental principle involves challenging a standardized bacterial inoculum with serial dilutions of the antibiotic in a liquid growth medium.[10]

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the antibiotic is prepared and then serially diluted in cation-adjusted Mueller-Hinton Broth (MHB) within a microtiter plate to achieve a range of concentrations.[10][11]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared. Typically, 3-5 well-isolated colonies are suspended in a sterile saline solution and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in the broth to a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. The plate is then incubated under appropriate conditions, typically at 35°C ± 2°C for 16-20 hours.[10]

  • MIC Determination: Following incubation, the microtiter plate is visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the microorganism.[9][11][12]

Agar Dilution Method

The agar dilution method involves incorporating serial dilutions of the antibiotic into an agar medium, which is then inoculated with the test bacteria.[9]

Procedure:

  • Preparation of Antimicrobial Plates: The antibiotic is serially diluted and added to molten Mueller-Hinton Agar (MHA) at a temperature of 45-50°C. These mixtures are then poured into petri dishes and allowed to solidify.[10]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method, typically diluted to a final concentration of approximately 10⁴ CFU per spot.[10]

  • Inoculation and Incubation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours.[10]

  • MIC Determination: After incubation, the plates are examined, and the MIC is recorded as the lowest concentration of the antibiotic that inhibits the visible growth of the bacteria.[9]

Mechanism of Action and Signaling Pathways

Trovafloxacin and sparfloxacin, like other fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[13] This inhibition leads to breaks in the bacterial DNA, ultimately causing cell death. While both drugs share this general mechanism, differences in their chemical structure can influence their affinity for these target enzymes and their ability to penetrate bacterial cells, which likely contributes to the observed differences in their potency.

While the primary mechanism of antibacterial action is well-established, research has also delved into the signaling pathways associated with the adverse effects of these drugs, particularly trovafloxacin. Studies have shown that trovafloxacin can induce a DNA damage response in mammalian cells, activating kinases such as ATM and ATR.[14][15] Furthermore, trovafloxacin has been shown to enhance the production of inflammatory cytokines like TNF-α in macrophages stimulated with lipopolysaccharide (LPS).[15] Reactive metabolites of trovafloxacin may also activate inflammasomes, contributing to an immune-mediated inflammatory response.[16] It is important to note that these findings primarily relate to the toxicological profile of trovafloxacin and are not a direct comparison of the signaling pathways involved in the antibacterial potency of the two drugs.

Below is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_result Result start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Antibiotic Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate observe Observe for Visible Bacterial Growth incubate->observe determine_mic Determine MIC: Lowest Concentration with No Visible Growth observe->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Trovafloxacin's Unique Impact on Gene Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the differential gene expression profiles induced by Trovafloxacin (B114552) compared to other quinolone antibiotics, with a focus on hepatotoxicity and antibacterial mechanisms.

Trovafloxacin, a fluoroquinolone antibiotic, was withdrawn from the market due to a risk of severe, idiosyncratic hepatotoxicity. This adverse effect is not shared by other quinolones, such as Levofloxacin, raising critical questions for researchers and drug development professionals about the underlying molecular mechanisms. This guide provides a comparative analysis of the gene expression changes induced by Trovafloxacin versus other quinolones, drawing upon experimental data to illuminate its unique toxicological and antimicrobial profiles.

Hepatotoxicity: A Distinct Transcriptomic Signature

Studies in rodent models and in vitro human liver systems have revealed that Trovafloxacin, particularly in the presence of an inflammatory stimulus like lipopolysaccharide (LPS), induces a unique gene expression profile that distinguishes it from non-hepatotoxic quinolones like Levofloxacin.[1] This distinct signature is evident even before the onset of liver injury, suggesting that these early transcriptomic changes are key to its toxicity.[1]

Co-exposure of mice to Trovafloxacin and LPS results in a gene expression profile that clusters separately from those treated with either agent alone.[1] This synergy is critical, as Trovafloxacin alone does not cause hepatotoxicity in these models. The interaction with an inflammatory stimulus appears to be a key sensitizing event.

Key Signaling Pathways Implicated in Trovafloxacin-Induced Hepatotoxicity

Several signaling pathways are significantly perturbed by Trovafloxacin in liver cells, contributing to its toxic potential:

  • Interferon-γ (IFN-γ) Signaling: A significant number of genes selectively altered by Trovafloxacin/LPS treatment are involved in IFN-γ signaling.[1] This pathway plays a crucial role in the subsequent liver injury.

  • Tumor Necrosis Factor-α (TNF-α) Signaling: TNF-α is a key mediator of the synergistic hepatotoxicity observed with Trovafloxacin and LPS co-exposure.[2] Trovafloxacin appears to sensitize hepatocytes to the cytotoxic effects of TNF-α.[3]

  • JNK and ERK Signaling: The combination of Trovafloxacin and TNF-α leads to prolonged activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), contributing to apoptotic cell death.[3][4]

  • Mitochondrial Stress: Trovafloxacin has been shown to induce mitochondrial peroxynitrite stress, particularly in models with underlying mitochondrial dysfunction.[5] This can lead to the disruption of critical mitochondrial enzymes and altered gene regulation.[5]

The following diagram illustrates the proposed signaling cascade leading to Trovafloxacin-induced hepatotoxicity:

Trovafloxacin_Hepatotoxicity_Pathway TVX Trovafloxacin Mitochondria Mitochondrial Stress TVX->Mitochondria JNK_ERK JNK / ERK Activation TVX->JNK_ERK LPS LPS TNFa TNF-α LPS->TNFa IFNg IFN-γ TNFa->IFNg TNFa->JNK_ERK Gene_Expression Altered Gene Expression IFNg->Gene_Expression Mitochondria->Gene_Expression JNK_ERK->Gene_Expression Hepatotoxicity Hepatotoxicity Gene_Expression->Hepatotoxicity

Proposed signaling pathway for Trovafloxacin-induced hepatotoxicity.
Comparative Gene Expression Data in Liver Models

The following table summarizes the quantitative differences in gene expression changes observed between Trovafloxacin and Levofloxacin in a mouse model of inflammation-drug interaction.

Treatment GroupNumber of Gene Expression Changes (vs. Vehicle)Key Affected PathwaysReference
Trovafloxacin/LPS2156Interferon Signaling, JAK/STAT Signaling[1]
Levofloxacin/LPSNot significantly different from LPS alone-[1]
Trovafloxacin aloneRoughly equal up- and down-regulation-[1]
Experimental Protocols: In Vivo Hepatotoxicity Studies

A representative experimental protocol for investigating drug-induced hepatotoxicity in a mouse model is as follows:

  • Animal Model: Male C57BL/6 mice.

  • Treatment:

    • Mice are treated with Trovafloxacin (e.g., 150 mg/kg) or Levofloxacin (e.g., 375 mg/kg) or a vehicle control (e.g., saline) via oral gavage.

    • After a set time (e.g., 3 hours), mice are treated with a non-hepatotoxic dose of LPS (e.g., 2 x 10^6 EU/kg) or a vehicle control via intraperitoneal injection.

  • Sample Collection:

    • Mice are euthanized at a time point before the expected onset of liver injury (e.g., 3 hours after LPS administration).

    • Liver tissue is collected for RNA isolation.

  • Gene Expression Analysis:

    • Total RNA is isolated from the liver tissue.

    • Gene expression profiling is performed using microarrays (e.g., Affymetrix GeneChip) or RNA sequencing.

    • Data is analyzed to identify differentially expressed genes between treatment groups.[1]

Antibacterial Activity: Potency and a Presumed Quinolone-Class Transcriptomic Response

The SOS response is a global response to DNA damage in bacteria, which involves the upregulation of a suite of genes involved in DNA repair and mutagenesis. This is a hallmark of quinolone activity.

The following diagram illustrates the general mechanism of quinolone action and the subsequent induction of the SOS response.

Quinolone_SOS_Response Quinolone Quinolone (e.g., Trovafloxacin) Gyrase_TopoIV DNA Gyrase & Topoisomerase IV Quinolone->Gyrase_TopoIV Inhibition DNA_Damage DNA Double-Strand Breaks Gyrase_TopoIV->DNA_Damage SOS_Response SOS Response Induction DNA_Damage->SOS_Response Bacterial_Death Bacterial Cell Death DNA_Damage->Bacterial_Death Gene_Upregulation Upregulation of Repair & Mutagenesis Genes SOS_Response->Gene_Upregulation Bacterial_Transcriptomics_Workflow Culture Bacterial Culture (Mid-log phase) Treatment Antibiotic Treatment (e.g., Trovafloxacin, Ciprofloxacin) + Untreated Control Culture->Treatment Harvest Harvest Cells Treatment->Harvest RNA_Extraction RNA Extraction & Purification Harvest->RNA_Extraction Sequencing RNA Sequencing (RNA-seq) RNA_Extraction->Sequencing Analysis Bioinformatic Analysis (Alignment, Quantification, Differential Expression) Sequencing->Analysis Results Differentially Expressed Genes & Pathways Analysis->Results

References

Safety Operating Guide

Proper Disposal of Trovafloxacin Mesylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of trovafloxacin (B114552) mesylate, a fluoroquinolone antibiotic, is a critical aspect of laboratory safety and environmental responsibility. Due to its classification as a hazardous substance, stringent procedures must be followed to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of trovafloxacin mesylate in a research environment.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance with corrosive properties and is suspected of damaging fertility or the unborn child.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound. This includes, but is not limited to:

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing.

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[3][4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3]

  • Segregation of Waste: All materials contaminated with this compound must be segregated from non-hazardous laboratory waste. This includes:

    • Expired or unused pure this compound powder.

    • Stock solutions and dilutions.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE (gloves, disposable lab coats).

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][6]

    • The container must be compatible with corrosive solids.[1]

    • For liquid waste, leave approximately 10% headspace in the container to allow for expansion.[6]

  • Labeling:

    • Clearly label the hazardous waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Hazard pictograms for "Corrosive" and "Health Hazard".

      • Accumulation start date.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[7]

    • The storage area should be away from general lab traffic and incompatible materials.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]

    • Ensure all required waste manifest forms are completed accurately.

Spill Decontamination Protocol

In the event of a spill, immediate and proper cleanup is essential to minimize exposure and environmental contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, double gloves, and eye protection.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

    • For liquid spills: Cover the spill with an absorbent material, such as a chemical spill pad or kitty litter.

  • Clean the Spill:

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area three times with a detergent solution, followed by a rinse with water.[8]

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.

  • Report the Spill: Report the incident to your EHS office, as per your institution's policy.

Data Presentation

While a specific Reportable Quantity (RQ) for this compound under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) is not explicitly listed, it is regulated as a hazardous substance. Unlisted hazardous wastes which exhibit toxicity have a default RQ of 100 pounds.[9]

ParameterValueRegulation/Source
UN Number UN1759DOT, IMDG, IATA[2]
Hazard Class 8 (Corrosive)DOT, IMDG, IATA[2]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H361: Suspected of damaging fertility or the unborn child.Safety Data Sheet[1][2]
Sewer Disposal ProhibitedEPA[3]
Recommended Disposal Incineration by a licensed contractorPfizer MSDS, General Guidance[4]

Experimental Protocols

As the mandated disposal method is through a licensed professional waste disposal company, no experimental protocols for the chemical inactivation or degradation of this compound are provided. Attempting to neutralize or treat this hazardous waste in a standard laboratory setting is not recommended and may be in violation of institutional and regulatory policies.

Disposal Workflow Diagram

Trovafloxacin_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Contaminated Materials) ppe->segregate container Place in Labeled, Leak-Proof Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste - this compound' + Hazard Pictograms container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact Contact EHS or Licensed Waste Disposal Contractor storage->contact pickup Arrange for Waste Pickup and Manifesting contact->pickup end End: Compliant Disposal via Incineration pickup->end

References

Personal protective equipment for handling Trovafloxacin mesylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Trovafloxacin Mesylate

This guide provides immediate and essential safety protocols, operational plans, and disposal instructions for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.

This compound is classified as a hazardous substance, causing severe skin burns, eye damage, and is suspected of damaging fertility or the unborn child.[1][2][3] Adherence to the following guidelines is critical for personal safety and environmental protection.

Occupational Exposure Limits

While some safety data sheets indicate that there are no established occupational exposure limit values for this compound, it is best practice to handle it with a high degree of caution due to its hazardous properties.[1] Engineering controls and personal protective equipment should be utilized to minimize exposure to the lowest achievable level.

ParameterValueSource
Occupational Exposure Limit (OEL)No established valuesMedChemExpress, LGC Standards[1][4]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following step-by-step procedures outline the necessary personal protective equipment (PPE) and handling protocols.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:[1][2]

  • Eye Protection: Wear safety goggles with side-shields.[1]

  • Hand Protection: Wear two pairs of protective gloves. The inner glove should be worn under the cuff of the lab coat, and the outer glove should be worn over the cuff.[5][6]

  • Body Protection: A protective, impervious disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs is required.[1][5]

  • Respiratory Protection: A suitable respirator should be used, particularly in areas with insufficient ventilation or when there is a risk of dust or aerosol formation.[1]

Handling Protocol

Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eye-wash station and a safety shower are readily accessible.[1][4]

  • Restrict access to the handling area to authorized personnel only.

  • Prohibit eating, drinking, smoking, and the application of cosmetics in the designated handling area.[5]

Donning PPE:

  • Wash hands thoroughly before putting on any PPE.[5]

  • Don the inner pair of gloves.

  • Don the protective gown, ensuring the cuffs are snug.

  • Don the outer pair of gloves, pulling them over the cuffs of the gown.[5]

  • Don eye protection.

  • If required, don a respirator and ensure a proper fit.

Handling this compound:

  • Avoid all direct contact with the substance, in both solid and solution forms.[1]

  • Minimize the generation of dust and aerosols.[1]

  • If tablets or capsules are crushed or broken, extra caution should be taken to avoid breathing dust and prevent contact with eyes, skin, and clothing.[7]

Doffing PPE:

  • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

  • Remove the gown by rolling it inward to contain any potential contamination and dispose of it in the designated waste container.

  • Remove eye protection.

  • Remove the inner pair of gloves and dispose of them.

  • Wash hands thoroughly with soap and water.[5]

Emergency and Disposal Plans

Accidental Release Measures

In the event of a spill, follow these procedures immediately:

  • Evacuate: Evacuate all personnel from the immediate spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage. Keep the product away from drains and water courses.[1]

  • Protect: Wear full personal protective equipment, including respiratory protection.[1]

  • Clean-up:

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]

    • For solids, carefully wipe up with a damp cloth to avoid generating dust.[7]

    • Place all contaminated materials into a sealed, appropriately labeled container for disposal.[6][7]

  • Decontaminate: Scrub surfaces and equipment with alcohol to decontaminate.[1]

Caption: Workflow for this compound Spill Response.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all prevailing country, federal, state, and local regulations.[1]

  • Waste Collection: Collect all waste material (including contaminated PPE) in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal Method: Incineration is the recommended method of disposal for this material.[7] Landfilling may also be an option, but all local and national regulations must be observed.[7]

  • Do Not: Do not flush unwanted this compound down the toilet or drain unless specifically instructed to do so by local authorities or the product label.[8][9] This can lead to environmental contamination of waterways.[8]

  • Take-Back Programs: Whenever possible, utilize drug take-back programs for disposal.[8][9]

  • Household Disposal (if no other options are available):

    • Remove the substance from its original container.

    • Mix it with an undesirable substance such as used coffee grounds or cat litter.[8][9]

    • Place the mixture in a sealed container (e.g., an empty tub with a lid or a sealable bag) before placing it in the trash.[8][9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.